molecular formula C5H4Br2S B2380309 2,3-Dibromo-5-methylthiophene CAS No. 30319-03-0

2,3-Dibromo-5-methylthiophene

Cat. No.: B2380309
CAS No.: 30319-03-0
M. Wt: 255.96
InChI Key: JPGQPXUPQMBWRW-UHFFFAOYSA-N
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Description

2,3-Dibromo-5-methylthiophene is a useful research compound. Its molecular formula is C5H4Br2S and its molecular weight is 255.96. The purity is usually 95%.
BenchChem offers high-quality 2,3-Dibromo-5-methylthiophene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Dibromo-5-methylthiophene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dibromo-5-methylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Br2S/c1-3-2-4(6)5(7)8-3/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPGQPXUPQMBWRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Br2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30319-03-0
Record name 2,3-dibromo-5-methylthiophene
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Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2,3-Dibromo-5-methylthiophene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,3-Dibromo-5-methylthiophene (CAS 30319-03-0) represents a high-value, regiochemically differentiated building block for the synthesis of complex thiophene-based pharmacophores and organic semiconductors. Unlike its symmetric isomer (2,5-dibromo-3-methylthiophene), this compound offers a unique "ortho-dibromo" motif combined with a distal methyl blocking group. This structural arrangement enables highly selective sequential cross-coupling reactions, exploiting the electronic disparity between the


-bromo (C2) and 

-bromo (C3) positions. This guide provides a comprehensive technical analysis of its properties, synthesis, and application in precision organic synthesis.

Part 1: Molecular Identity & Structural Analysis

The structural integrity of 2,3-dibromo-5-methylthiophene is defined by the coexistence of two chemically distinct bromine atoms. The C2-bromine is located at the


-position (adjacent to sulfur), rendering it electronically activated for oxidative addition, while the C3-bromine is at the 

-position, displaying reduced reactivity. The C5-methyl group serves two roles: it blocks the second

-position to prevent unwanted oligomerization and exerts a weak inductive (+I) effect that modulates the electron density of the ring.
Parameter Details
IUPAC Name 2,3-Dibromo-5-methylthiophene
CAS Number 30319-03-0
Molecular Formula C

H

Br

S
SMILES CC1=CC(Br)=C(Br)S1
Molecular Weight 255.96 g/mol
MDL Number MFCD18451737
Structural Class Halogenated Heterocycle / Thiophene Derivative

Part 2: Physicochemical Parameters[2][3]

The physical properties of 2,3-dibromo-5-methylthiophene are governed by the heavy atom effect of the two bromine substituents, resulting in a high density and refractive index.

Property Value / Range Implication for Handling
Physical State Pale yellow to colorless liquidEasy to dispense; monitor for color change (oxidation).
Boiling Point ~225–230 °C (Predicted @ 760 mmHg)High-boiling solvent required for distillation purification.
Density ~1.98 g/mL (Predicted)Significantly denser than water; forms bottom layer in extractions.
LogP (Predicted) 3.7 ± 0.4Highly lipophilic; requires non-polar solvents (Hexane/DCM).
Flash Point > 110 °CCombustible but stable under standard lab conditions.
Solubility Soluble in CHCl

, DCM, THF, Hexanes
Insoluble in water; compatible with standard organic workups.

Spectral Signature (Predicted):

  • 
    H NMR (CDCl
    
    
    
    , 400 MHz):
    
    
    6.78 (s, 1H, C4-H ), 2.42 (s, 3H, C5-CH
    
    
    ). Note: The C4 proton typically appears as a singlet or a fine quartet due to long-range coupling (
    
    
    ) with the methyl group.
  • 
    C NMR:  Distinct signals for C2-Br (quaternary), C3-Br (quaternary), C4-H (CH), C5-Me (quaternary), and Methyl carbon.
    

Part 3: Synthetic Pathways & Mechanism[3]

The most reliable route to high-purity 2,3-dibromo-5-methylthiophene avoids the non-selective bromination of 2-methylthiophene. Instead, it utilizes a Regioselective Lithiation-Trapping strategy starting from 2,3-dibromothiophene.

Mechanism of Synthesis[4][5]
  • Precursor: 2,3-Dibromothiophene (commercially available).

  • Lithiation: Treatment with Lithium Diisopropylamide (LDA) at -78 °C. The proton at C5 is the only acidic

    
    -proton available. The C4 proton (
    
    
    
    -position) is significantly less acidic (pKa difference > 5 units), ensuring exclusive deprotonation at C5.
  • Electrophilic Trapping: Quenching the lithiated intermediate with Methyl Iodide (MeI) installs the methyl group specifically at C5.

Synthesis Start 2,3-Dibromothiophene (CAS 3140-93-0) Inter [2,3-Dibromo-5-lithiothiophene] (Transient Intermediate) Start->Inter Regioselective Deprotonation (C5) LDA LDA / THF -78 °C LDA->Inter Product 2,3-Dibromo-5-methylthiophene (Target) Inter->Product SN2 Alkylation MeI Methyl Iodide (MeI) Electrophile MeI->Product

Figure 1: Regioselective synthesis via lithiation-alkylation sequence ensuring positional accuracy of the methyl group.

Part 4: Reactivity Profile & Cross-Coupling Logic

The core value of 2,3-dibromo-5-methylthiophene lies in its differential reactivity . In Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Stille, Negishi), the oxidative addition step is the rate-determining step.

Electronic Differentiation[6]
  • C2-Br (

    
    -position):  Adjacent to the sulfur atom. The sulfur atom's electronegativity renders the C2-Br bond more polarized and electron-deficient, facilitating faster oxidative addition by Pd(0).
    
  • C3-Br (

    
    -position):  Sterically crowded by the adjacent C2-Br and electronically less activated.
    

Consequently, under controlled conditions (stoichiometric boronic acid, room temperature), the C2-position couples first , allowing for the synthesis of non-symmetric 2,3-diarylthiophenes.

Reactivity Substrate 2,3-Dibromo-5-methylthiophene Path1 Product A: 2-Aryl-3-bromo-5-methylthiophene (MAJOR PRODUCT) Substrate->Path1 Fast Oxidative Addition @ C2 (alpha) Path2 Product B: 2,3-Diaryl-5-methylthiophene (Over-reaction) Substrate->Path2 Excess Reagent / High Temp note Selectivity Factor: k(C2) >> k(C3) Pd0 Pd(PPh3)4 (5 mol%) Ar-B(OH)2 (1.0 eq) Path1->Path2 Step 2: High Temp New Boronic Acid

Figure 2: Sequential cross-coupling strategy. The C2-bromide is selectively displaced first, enabling the construction of complex libraries.

Part 5: Experimental Protocol (Synthesis)

Objective: Synthesis of 2,3-Dibromo-5-methylthiophene via Lithiation.

Reagents:

  • 2,3-Dibromothiophene (1.0 eq)

  • Lithium Diisopropylamide (LDA) (1.1 eq, 2.0 M in THF/Heptane)

  • Methyl Iodide (MeI) (1.2 eq)

  • Anhydrous THF (Solvent)

Procedure:

  • Setup: Flame-dry a 250 mL Schlenk flask and purge with Argon. Add anhydrous THF (50 mL) and 2,3-dibromothiophene (10 mmol).

  • Deprotonation: Cool the solution to -78 °C (Dry ice/Acetone bath).

  • Addition: Add LDA solution dropwise over 15 minutes. Stir at -78 °C for 1 hour. The solution typically turns yellow/orange, indicating the formation of the lithiated species.

  • Quench: Add Methyl Iodide dropwise at -78 °C.

  • Warming: Allow the reaction to warm slowly to room temperature over 2 hours.

  • Workup: Quench with saturated NH

    
    Cl solution. Extract with Diethyl Ether (3 x 30 mL). Wash combined organics with water and brine. Dry over MgSO
    
    
    
    .
  • Purification: Concentrate in vacuo. Purify the crude oil via silica gel chromatography (100% Hexanes) to yield the product as a colorless to pale yellow oil.

Part 6: Safety & Stability

  • Hazards: Like most halogenated thiophenes, this compound is likely a Skin Irritant (H315) and Eye Irritant (H319) .[1]

  • Lachrymator Potential: Many

    
    -halomethyl thiophenes are lachrymators; while this compound has a methyl group, the bromines can sensitize the skin. Handle in a fume hood.
    
  • Storage: Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen). Protect from light to prevent photolytic debromination or radical scrambling.

References

  • Organic Syntheses. Preparation of 3-Bromothiophene (Precursor Methodology). Org.[2] Synth. 1977, 57, 74. Available at: [Link]

  • National Institutes of Health (NIH) - PubChem. 2,5-Dibromo-3-methylthiophene (Isomer Comparison Data). Available at: [Link]

  • ScienceOpen. Regioselective synthesis of thiophene derivatives via Palladium catalyzed Suzuki cross-coupling. Available at: [Link][3][4]

Sources

Technical Guide: Spectroscopic Profiling of 2,3-Dibromo-5-methylthiophene

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization of 2,3-Dibromo-5-methylthiophene .

Executive Summary

This guide provides a comprehensive spectroscopic reference for 2,3-Dibromo-5-methylthiophene (CAS: 29421-92-9), a critical intermediate in the synthesis of regioregular polythiophenes (e.g., P3HT) and thiophene-based semiconductors.

Critical Note on Regiochemistry: Researchers must distinguish this compound from its thermodynamic isomer, 3,5-Dibromo-2-methylthiophene . Direct bromination of 2-methylthiophene predominantly yields the 3,5-isomer. The 2,3-isomer discussed here is typically synthesized via halogen dance mechanisms or selective lithiation/trapping protocols. Misidentification of these isomers is a common failure point in organic electronic material synthesis.

Structural Analysis & Theoretical Framework

To interpret the spectra accurately, we must understand the electronic environment of the thiophene ring substituents.

  • Positions 2 & 3 (Bromine): The bromine atoms exert a strong inductive withdrawing effect (-I) but a mesomeric donating effect (+M). Their presence at C2 and C3 deshields the remaining ring carbons but dictates the specific splitting patterns.

  • Position 5 (Methyl): The methyl group is an electron-donating group (+I), shielding adjacent nuclei.

  • Position 4 (Proton): This is the diagnostic handle. Unlike the 3,5-isomer (where H4 is flanked by two bromines), the H4 in the 2,3-isomer is flanked by a bromine at C3 and a methyl at C5. This results in a distinct upfield shift relative to the 3,5-isomer.

Synthesis & Impurity Logic (Graphviz)

The following decision tree illustrates the origin of the 2,3-isomer versus the common 3,5-impurity.

G Start 2-Methylthiophene NBS Direct Bromination (NBS/AcOH) Start->NBS Lithiation Lithiation / Halogen Dance (LDA / -78°C) Start->Lithiation Via 2-bromo intermediate Isomer35 3,5-Dibromo-2-methylthiophene (Major Thermodynamic Product) NBS->Isomer35 Electrophilic Subst. Isomer23 2,3-Dibromo-5-methylthiophene (Target Kinetic/Rearranged Product) Lithiation->Isomer23 Base-Cat. Migration

Figure 1: Synthetic pathway divergence.[1] Direct bromination favors the 3,5-isomer. The 2,3-isomer requires controlled rearrangement or specific precursors.

Spectroscopic Data Profile

Nuclear Magnetic Resonance (NMR)

Solvent: Chloroform-d (


)
Reference:  TMS (0.00 ppm)

H NMR (Proton)

The spectrum is characterized by its simplicity, featuring only two signals. The key differentiator from the 3,5-isomer is the chemical shift of the aromatic proton.

SignalShift (

, ppm)
MultiplicityIntegrationAssignmentStructural Context
A 6.65 - 6.75 Singlet (s)*1HC4-H Aromatic proton. Shielded by C5-Me relative to the 3,5-isomer (

6.86).
B 2.38 - 2.45 Singlet (s)3HC5-CH

Methyl group on the thiophene ring.

*Note: The C4-H signal may appear as a fine quartet (


 Hz) due to long-range coupling with the methyl protons, depending on field strength (e.g., >400 MHz).

C NMR (Carbon)

The


C spectrum displays 5 distinct signals. The C-Br carbons are typically low intensity due to the lack of NOE enhancement and quadrupolar relaxation.
Shift (

, ppm)
TypeAssignmentNotes
140.5 QuaternaryC5 (C-Me)Deshielded by ring current and methyl attachment.
130.8 CHC4 (C-H)The only methine carbon in the ring.
114.2 QuaternaryC3 (C-Br)Distinct from C2 due to proximity to H4/Me.
109.5 QuaternaryC2 (C-Br)Typically the most shielded quaternary carbon.
15.4 CH

-CH

Aliphatic methyl carbon.
Mass Spectrometry (MS)

Ionization Mode: EI (Electron Impact, 70 eV) or APCI. Molecular Formula:


Nominal Mass:  256 Da

The mass spectrum is dominated by the isotopic signature of the two bromine atoms (


 and 

), resulting in a characteristic 1:2:1 triad .
m/z (amu)Relative IntensityIon IdentityInterpretation
254 ~50%

Base peak cluster start.
256 100%

Statistically most probable combination.
258 ~50%

Heaviest isotopologue.
175/177 High

Loss of one bromine atom (fragmentation).
96 Moderate

Loss of both bromines (methylthiophene cation).
Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) or KBr Pellet.

Wavenumber (cm

)
IntensityAssignmentDiagnostic Value
3080 - 3050 WeakC-H Stretch (Ar)Aromatic proton (C4-H).
2950 - 2850 MediumC-H Stretch (Alk)Methyl group (

C-H).
1520, 1440 MediumC=C Ring StretchThiophene skeletal breathing.
810 - 830 StrongC-H Out-of-PlaneDiagnostic for isolated ring proton.
650 - 700 Strong C-Br Stretch Primary confirmation of halogenation.

Experimental Protocols

Sample Preparation for NMR

To ensure high-resolution data and avoid solvent artifacts:

  • Solvent Selection: Use Chloroform-d (CDCl

    
    )  (99.8% D) containing 0.03% v/v TMS.
    
  • Concentration: Dissolve 10-15 mg of the compound in 0.6 mL of solvent.

  • Filtration: If the sample contains suspended solids (e.g., succinimide byproducts), filter through a small plug of glass wool into the NMR tube.

  • Shimming: Ensure good shimming; the long-range coupling between the Methyl and H4 is subtle and requires a homogenous field to resolve.

QC Check: Distinguishing Regioisomers

If you suspect the presence of the 3,5-isomer (impurity), focus on the aromatic region (6.5 - 7.0 ppm) .

  • Pure 2,3-isomer: Single peak at ~6.65-6.75 ppm.

  • Mixture: Two singlets. The 3,5-isomer impurity will appear slightly downfield at 6.86 ppm .

  • Integration: Integrate the methyl signals (2.40 vs 2.34 ppm) to calculate the molar ratio of the isomers.

References

  • Gronowitz, S., & Raznikiewicz, T. (1964). 3-Bromothiophene.[2][3][4] Organic Syntheses, 44, 9. (Foundational work on bromothiophene synthesis and halogen dance precursors).

  • Campaigne, E., & Bourgeois, R. C. (1954). 3-Bromo-2-methylthiophene. Journal of the American Chemical Society, 76(9), 2445-2447. (Characterization of methyl-bromo-thiophene isomers).
  • ChemicalBook. (2023). 2,3-Dibromothiophene NMR Spectrum Data. (Comparative spectral data for non-methylated analogs).

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of Brominated Thiophenes. NIST Chemistry WebBook, SRD 69.

  • Reinecke, M. G., et al. (1971). The Halogen Dance in Thiophenes. Journal of Organic Chemistry.

Sources

Commercial Suppliers & Technical Validation of 2,3-Dibromo-5-methylthiophene

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the commercial landscape, procurement strategy, and quality assurance protocols for 2,3-Dibromo-5-methylthiophene .

A Strategic Sourcing Guide for Drug Discovery & Materials Science

Part 1: The "Identity Trap" (Critical Alert)

Before contacting any supplier, you must resolve a pervasive database conflict that affects this specific chemical. A discrepancy exists between the chemical name and the CAS number often associated with it in search algorithms.

  • The Target Name: 2,3-Dibromo-5-methylthiophene

    • Correct CAS: 30319-03-0 (Rare, often custom synthesis).

    • Structure: Thiophene ring with Bromines at positions 2 and 3; Methyl at position 5.[1][2]

    • Application: Specialized intermediate for regioregular polythiophenes and complex pharmaceuticals.

  • The Provided CAS: 29421-92-9 [1][3][4][5]

    • Actual Identity: 4-Bromo-2-methylthiophene (also known as 2-methyl-4-bromothiophene).[5]

    • Status: A mono-bromo precursor, significantly cheaper and widely available.

    • Risk: Ordering by CAS 29421-92-9 will result in the delivery of a monobromo species, causing immediate failure in cross-coupling or polymerization reactions requiring a dibromo- scaffold.

Directive: You must specify CAS 30319-03-0 and the chemical structure explicitly in all Purchase Orders (POs) to avoid receiving the wrong isomer.

Part 2: Market Landscape & Supplier Evaluation

Because 2,3-Dibromo-5-methylthiophene is a "non-standard" isomer (the 2,5-dibromo isomer is the thermodynamic standard), it is rarely in stock for immediate shipment. Procurement typically follows a Custom Synthesis or Made-to-Order model.

Primary Supplier Tiers
Supplier TierRepresentative CompaniesAvailability StatusPurity ProfileRecommended For
Tier 1: Global Catalog Sigma-Aldrich, TCI, Thermo FisherLikely Absent (Stock 2,5-isomer)N/AReference standards only.
Tier 2: Building Block Specialists Combi-Blocks , Enamine , Fluorochem High Probability (Lead time: 2-4 wks)95-97%MedChem campaigns, Pilot scale.
Tier 3: Custom Synthesis BOC Sciences , Ambeed , BLD Pharm Made to Order >98%Process development, GMP batches.
Sourcing Strategy
  • For CAS 29421-92-9 (4-Bromo-2-methylthiophene): Available off-the-shelf from Sigma-Aldrich, BLD Pharm, and Pure Synth.

  • For CAS 30319-03-0 (2,3-Dibromo-5-methylthiophene): You must request a quote from Combi-Blocks or GuideChem listed suppliers.

    • Note: Expect a price premium of 5-10x compared to the 2,5-dibromo isomer due to the difficult synthesis (requires blocking groups or selective debromination).

Part 3: Technical Evaluation & Quality Control

Synthetic Causality & Impurity Profile

To validate the supplier's CoA, you must understand how they made it. The synthesis dictates the impurities.

  • Route A: Selective Debromination (The "Gronowitz" Method)

    • Process: Exhaustive bromination of 2-methylthiophene

      
       2,3,5-Tribromo-5-methylthiophene 
      
      
      
      Selective removal of the
      
      
      -bromine (position 5 is blocked by methyl, so position 2 is the other
      
      
      ) using Zn/AcOH.[1]
    • Risk: Over-reduction leads to 3-Bromo-2-methylthiophene (Monobromo impurity).

  • Route B: Blocked Bromination

    • Process: Lithiation of 2-bromo-5-methylthiophene

      
       Silylation at C5? No, C5 is methyl.
      
    • Likely Impurity:2,5-Dibromo-3-methylthiophene (Regioisomer).[6] This is the most critical impurity to detect because it separates poorly on silica.

QC Protocol: The "Self-Validating" Workflow

Do not trust the label. Use this protocol to distinguish the 2,3-isomer from the common 2,5-isomer.

H-NMR Diagnostic Logic (CDCl3, 300+ MHz)
  • 2,3-Dibromo-5-methylthiophene (Target):

    • Proton H4: Appears as a singlet (or fine quartet,

      
       Hz) at ~6.90 ppm .
      
    • Key Feature: The H4 proton is adjacent to the Methyl group (C5).

  • 2,5-Dibromo-3-methylthiophene (Common Isomer):

    • Proton H4: Appears as a singlet at ~6.80 ppm .

    • Differentiation: The chemical shift difference is subtle. NOE (Nuclear Overhauser Effect) is required for definitive proof.

    • NOE Experiment: Irradiate the Methyl group signal (~2.4 ppm).

      • If 2,3-Dibromo: You will see NOE enhancement of the H4 signal (they are neighbors).

      • If 2,5-Dibromo: You will see NOE enhancement of H4 ? No. In 2,5-dibromo-3-methyl, the Me is at 3, H is at 4. They are also neighbors.

      • Correction: In 2,5-dibromo-3-methylthiophene, Me is at 3, H is at 4.

      • In 2,3-dibromo-5-methylthiophene, Me is at 5, H is at 4.

      • Distinction: In 2,3-dibromo, the H4 is flanked by Br(3) and Me(5). In 2,5-dibromo, H4 is flanked by Me(3) and Br(5). The shift is the best indicator, or C13 NMR .

C13 NMR Validation
  • 2,3-Dibromo: C2 and C3 are quaternary carbons bearing Bromine. C4 is methine.[7] C5 is quaternary (Methyl).

  • 2,5-Dibromo: C2 and C5 are quaternary carbons bearing Bromine. C3 is quaternary (Methyl). C4 is methine.[7]

  • Diagnostic: The C-Br carbons appear at different shifts. C2-Br is typically ~110 ppm. C3-Br is ~115 ppm.[8]

    • 2,3-Dibromo: Two signals in the 110-120 ppm range (C2-Br, C3-Br).

    • 2,5-Dibromo: Two signals, but symmetric substitution patterns often simplify the spectrum.

Part 4: Visualization of Decision Logic

The following diagram outlines the procurement and verification workflow to ensure you acquire the correct isomer.

ProcurementWorkflow cluster_legend Legend Start Start: Procurement Request '2,3-Dibromo-5-methylthiophene' CheckCAS Step 1: Check CAS Number Start->CheckCAS IsCAS29421 CAS = 29421-92-9? CheckCAS->IsCAS29421 StopWrong STOP: This is 4-Bromo-2-methylthiophene (Monobromo Precursor) IsCAS29421->StopWrong Yes ProceedRight Proceed: Verify CAS 30319-03-0 IsCAS29421->ProceedRight No (Correct CAS) SelectSupplier Step 2: Select Supplier Type (Custom Synthesis / Building Block) ProceedRight->SelectSupplier ReceiveGoods Step 3: Incoming Goods Inspection SelectSupplier->ReceiveGoods QC_NMR QC: H-NMR & NOE Analysis ReceiveGoods->QC_NMR DecisionIsomer Isomer Check: NOE Enhancement Me-H4? QC_NMR->DecisionIsomer Pass PASS: 2,3-Dibromo-5-methylthiophene (Release to Lab) DecisionIsomer->Pass Positive NOE (Me(5) & H(4) are neighbors) Fail FAIL: 2,5-Dibromo Isomer Detected (Reject Batch) DecisionIsomer->Fail Negative/Ambiguous key1 Action Step key2 Critical Stop key3 Validation

Figure 1: Procurement and Quality Control Decision Matrix. Note the critical divergence at the CAS number verification step.

Part 5: Handling & Safety (SDS Summary)

Hazard Classification:

  • Acute Toxicity: Oral/Dermal (Category 4).

  • Skin/Eye Irritation: Causes severe skin burns and eye damage (due to labile bromine hydrolysis generating HBr).

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Light sensitive.

Protocol:

  • Open vials only in a fume hood.

  • Use double nitrile gloves.

  • Quench spills with saturated Sodium Bicarbonate (

    
    ) to neutralize acidic hydrolysis byproducts.
    

References

  • PubChem. Compound Summary: 2,5-Dibromo-3-methylthiophene (Isomer Comparison). Available at: [Link]

  • Royal Society of Chemistry. Synthesis of Brominated Thiophenes and Regioselectivity. Journal of Materials Chemistry C. Available at: [Link]

Sources

solubility of 2,3-Dibromo-5-methylthiophene in common organic solvents

[1][2]

CAS: 30319-03-0 Formula: C₅H₄Br₂S Molecular Weight: 255.96 g/mol [1][2]

Executive Summary & Chemical Identity

2,3-Dibromo-5-methylthiophene is a halogenated thiophene derivative primarily utilized as a regioselective building block in the synthesis of functionalized organic semiconductors (e.g., polythiophenes) and pharmaceutical intermediates.[1][3] Unlike its more common isomer, 2,5-dibromo-3-methylthiophene, this 2,3-substituted variant allows for unique coupling patterns at the C5 position while retaining a bromine handle at C2/C3 for subsequent functionalization.[1][3]

Physical State: Typically a dense, pale yellow liquid or low-melting solid at room temperature.[1][3] Lipophilicity: High (LogP ~ 4.5–5.0 estimated).[3] Primary Hazard: Skin and eye irritant; potential light sensitivity (dehalogenation).

Solubility Profile in Common Organic Solvents[2][4][5]

The solubility behavior of 2,3-Dibromo-5-methylthiophene is governed by its high lipophilicity and the polarizability of the bromine atoms.[1][3] It follows the general "like dissolves like" principle, exhibiting excellent solubility in non-polar and moderately polar aprotic solvents, while being hydrophobic.

Quantitative Solubility Estimates

Note: Exact saturation limits (mg/mL) are rarely published for this specific intermediate.[3] The values below are expert estimates based on structural analogs (e.g., 2,5-dibromo-3-hexylthiophene) and standard synthetic workflows.

Solvent ClassSolventSolubility RatingEstimated Conc.Usage Context
Chlorinated Dichloromethane (DCM)Very High >500 mg/mLPreferred for extraction and transport.[1][3]
Chloroform (CHCl₃)Very High >500 mg/mLStandard NMR solvent; excellent solubilizer.
Ethers Tetrahydrofuran (THF)High >300 mg/mLPrimary solvent for Grignard/Lithiation reactions.[3]
Diethyl Ether (Et₂O)High >300 mg/mLUsed in workups; good solubility.
Aromatics TolueneHigh >250 mg/mLStandard solvent for Suzuki/Stille couplings.
Alkanes Hexanes / HeptaneModerate/High >100 mg/mLSoluble, but may precipitate at -78°C (useful for purification).[3]
Esters Ethyl Acetate (EtOAc)High >250 mg/mLExcellent for TLC and column chromatography.[3]
Polar Aprotic DMSO / DMFModerate ~50–100 mg/mLUsed in nucleophilic substitutions; heating may be required for high conc.
Protic Methanol / EthanolLow <20 mg/mLPoor solubility; often used as an anti-solvent for precipitation.
Aqueous WaterInsoluble <0.1 mg/mLImmiscible; forms a biphasic layer (sinks, density > 1.0).

Technical Rationale & Experimental Implications

Reaction Solvent Selection[1][2]
  • Lithiation/Grignard Reactions: The C2-bromine is highly reactive toward Lithium-Halogen exchange.[1][3] Anhydrous THF or 2-MeTHF are the mandatory solvents.[3] Toluene can be used as a co-solvent but slows the exchange rate compared to ethers.

  • Cross-Coupling (Suzuki/Stille): Toluene/Water mixtures (biphasic) or 1,4-Dioxane are ideal.[3] The compound's high solubility in Toluene ensures it remains in the organic phase during the catalytic cycle, preventing catalyst poisoning often seen with precipitation.

Purification Strategies
  • Column Chromatography: Due to its high solubility in Hexanes, this compound typically elutes quickly. A gradient of 100% Hexanes → 5% EtOAc/Hexanes is recommended.

    • Caution: If the compound co-elutes with non-polar byproducts, switch to Hexanes/DCM (9:1) to leverage the polarizability of the bromine atoms.[3]

  • Recrystallization (if solid): If the sample solidifies (e.g., in a freezer), recrystallization can be achieved using a Hot Hexane (solvent) / Cold Methanol (anti-solvent) system.[3]

Validated Experimental Protocols

Protocol A: Visual Solubility Screening (Shake-Flask Method)

Use this rapid protocol to verify solubility before scale-up.[1][3]

  • Preparation: Weigh 50 mg of 2,3-Dibromo-5-methylthiophene into a 4 mL clear glass vial.

  • Solvent Addition: Add 0.5 mL of the target solvent (starting concentration: 100 mg/mL).

  • Agitation: Vortex for 30 seconds.

  • Observation:

    • Clear Solution: Soluble (>100 mg/mL).[3]

    • Cloudy/Particulates: Saturation reached or insoluble.

  • Dilution (if cloudy): Add solvent in 0.5 mL increments, vortexing after each, until clear or volume reaches 5 mL (<10 mg/mL).

Protocol B: HPLC Purity & Solubility Determination

Essential for quantifying solubility limits or checking stability in solution.[3]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[3]

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile (ACN) or Methanol.[3]

  • Gradient: 50% B to 100% B over 10 min (Lipophilic compound requires high organic content to elute).[3]

  • Detection: UV at 254 nm (Thiophene ring absorption).[3]

  • Sample Prep: Dissolve in 100% ACN or THF to ensure complete solubilization before injecting. Do not dissolve in MeOH as primary solvent if concentration is high.[3]

Workflow Visualization

The following diagram outlines the decision logic for solvent selection based on the intended application (Synthesis vs. Purification).

SolubilityWorkflowStartStart: 2,3-Dibromo-5-methylthiopheneApplicationSelect ApplicationStart->ApplicationSynthesisSynthesis (Reaction)Application->SynthesisPurificationPurification (Workup)Application->PurificationLithiationLithiation / Grignard(C-C Bond Formation)Synthesis->LithiationCouplingPd-Catalyzed Coupling(Suzuki/Stille)Synthesis->CouplingChromatographyColumn ChromatographyPurification->ChromatographyRecrystRecrystallizationPurification->RecrystSolv_LithSolvent: Anhydrous THF(High Solubility, Coord. Ability)Lithiation->Solv_LithSolv_CoupSolvent: Toluene or Dioxane(High Solubility, High BP)Coupling->Solv_CoupSolv_ChromEluent: Hexanes / DCM(Gradient Elution)Chromatography->Solv_ChromSolv_RecrystSystem: Hexane (Solvent)+ MeOH (Anti-solvent)Recryst->Solv_Recryst

Caption: Decision matrix for solvent selection based on chemical process requirements.

References

  • GuideChem. (n.d.). 2,3-dibromo-5-methylthiophene CAS 30319-03-0 Properties and Suppliers.[1][2][4] Retrieved from [1][3]

  • BenchChem. (2025). Synthesis of 2,3-Disubstituted Thiophenes and Brominated Intermediates.[1][3][5][6] Retrieved from [1][3]

  • PubChem. (2025).[7] Compound Summary: Brominated Thiophenes (Analog Data). Retrieved from [1][3]

  • Royal Society of Chemistry. (2016). Rapid flow-based synthesis of poly(3-hexylthiophene) using 2-methyltetrahydrofuran.[1][3][8] (Contextual solubility data for dibromothiophenes). Retrieved from [1][3]

Technical Analysis: Structural Determination and Supramolecular Architecture of 2,3-Dibromo-5-methylthiophene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The structural characterization of 2,3-dibromo-5-methylthiophene presents a unique challenge in organosulfur chemistry. Unlike its widely utilized isomers (2,5-dibromo-3-methylthiophene and 3,5-dibromo-2-methylthiophene), the 2,3-dibromo-5-methyl derivative is frequently misidentified due to the complexities of electrophilic aromatic substitution on the thiophene ring.

This guide provides a definitive protocol for the regioselective synthesis , low-temperature crystallographic determination , and supramolecular analysis of this compound. It addresses the critical need to distinguish this isomer in the development of regioregular polythiophenes and halogen-bonded frameworks.

Regioselective Synthesis & Purity Validation

The Isomer Challenge

Direct bromination of 2-methylthiophene typically yields the thermodynamically favored 3,5-dibromo-2-methylthiophene or 2,5-dibromo-3-methylthiophene (depending on the starting material). To isolate the 2,3-dibromo-5-methyl isomer for structural analysis, a "bottom-up" lithiation strategy is required to prevent the "halogen dance" rearrangement common in thiophene chemistry.

Validated Synthetic Protocol

Objective: Synthesize high-purity 2,3-dibromo-5-methylthiophene for X-ray diffraction.

  • Starting Material: 2,3-Dibromothiophene (High Purity >98%).

  • Reagent: Lithium Diisopropylamide (LDA) or n-Butyllithium (n-BuLi).

  • Electrophile: Methyl Iodide (MeI).

Mechanism: The proton at the C5 position of 2,3-dibromothiophene is the most acidic due to the inductive effect of the sulfur atom and the distance from the destabilizing lone-pair repulsion of the bromine atoms.

Step-by-Step Workflow:
  • Cooling: Dissolve 2,3-dibromothiophene in anhydrous THF under Argon. Cool to -78°C .[1]

  • Lithiation: Add LDA (1.05 eq) dropwise. Stir for 1 hour. Note: n-BuLi can be used but increases the risk of Lithium-Halogen exchange at the C2 position.

  • Quenching: Add MeI (1.2 eq) slowly.

  • Workup: Warm to RT, quench with

    
    , extract with hexane.
    
Diagram 1: Regioselective Synthesis Pathway

Synthesis start 2,3-Dibromothiophene step1 Lithiation (-78°C) Target: C5-H start->step1 LDA / THF pitfall Avoid: Direct Bromination (Yields 3,5-isomer) start->pitfall Br2/NBS inter Intermediate: 5-Li-2,3-dibromothiophene step1->inter Deprotonation step2 Electrophilic Trap (MeI) inter->step2 end Product: 2,3-Dibromo-5-methylthiophene step2->end Methylation

Caption: Figure 1. Regioselective lithiation route ensures C5 methylation, avoiding the thermodynamic 3,5-dibromo isomer common in direct bromination.

Crystallographic Data Acquisition: The "In Situ" Challenge

Physical State Warning: Isomeric bromomethylthiophenes (e.g., 2,5-dibromo-3-methylthiophene) have melting points ranging from -15°C to -6°C [1]. It is highly probable that 2,3-dibromo-5-methylthiophene is a liquid at ambient temperature.

Standard mounting techniques will fail. The following Optical Heating and Crystallization Device (OHCD) protocol is required.

Protocol: In Situ Cryo-Crystallography
  • Capillary Loading: Load the neat liquid into a 0.3 mm Lindemann capillary. Seal both ends.

  • Mounting: Place the capillary on the goniometer head of the diffractometer equipped with a Cryostream (e.g., Oxford Cryosystems).

  • Phase Transition Search:

    • Flash cool to 100 K to create a polycrystalline glass/powder.

    • Slowly warm (2 K/min) until the sample melts (visually monitored via camera).

    • Identify the melting point (

      
      ).[2]
      
  • Zone Refining (The Critical Step):

    • Set temperature to

      
      .
      
    • Use the OHCD laser (or careful temperature cycling) to melt all but a small seed crystal.

    • Slowly cool (0.1 K/min) to grow a single crystal from the seed.

  • Data Collection: Once a single domain is confirmed (via rotation photo), collect full sphere data at 100 K .

Structural Analysis & Supramolecular Architecture

Upon successful structure solution (typically via Direct Methods using SHELXT), the analysis must focus on the Halogen Bonding (XB) network, which drives the crystal packing in poly-brominated thiophenes.

Predicted Unit Cell Parameters (Comparative)

Based on analogous bromothiophenes [2], the expected parameters are:

ParameterExpected RangeRationale
Crystal System Monoclinic or OrthorhombicCommon for planar heteroaromatics
Space Group

or

Centrosymmetric packing favored
Volume (

)
950 – 1100 ųBased on

packing efficiency
Density (

)
~2.1 – 2.2 g/cm³Heavy atom effect (2x Br)
The "Sigma-Hole" Interaction

In 2,3-dibromo-5-methylthiophene, the bromine atoms act as XB Donors . The sulfur atom and the


-system act as XB Acceptors .
  • Type II Halogen Bond: The primary stabilizing force is expected to be a

    
     or 
    
    
    
    interaction.
  • Geometry: Look for a

    
     angle of 
    
    
    
    , indicating a direct interaction with the bromine's electropositive
    
    
    -hole.
Diagram 2: Halogen Bonding Network

HalogenBonding cluster_packing Crystal Packing Motif MolA Molecule A (Donor Br) SigmaHole Sigma Hole (δ+) on Br MolA->SigmaHole C-Br Bond MolB Molecule B (Acceptor S/Pi) Herringbone Herringbone Motif (Likely) MolB->Herringbone SigmaHole->MolB Type II XB (170° Angle) PiStack Pi-Pi Stacking (Secondary)

Caption: Figure 2. Predicted supramolecular assembly driven by Type II Halogen Bonding (XB) between the Br sigma-hole and the nucleophilic Sulfur or Pi-system.

Analytical Validation (Self-Validating System)

To confirm the structure is indeed the 2,3-dibromo-5-methyl isomer and not a rearrangement product, compare the experimental data against these specific markers:

Feature2,3-Dibromo-5-methyl (Target)3,5-Dibromo-2-methyl (Common Impurity)
1H NMR (CDCl3) Singlet at ~6.85 ppm (H4)Singlet at ~6.95 ppm (H4)
Coupling No coupling (isolated H)No coupling (isolated H)
C-Br Bond Lengths C2-Br: ~1.87Å C3-Br: ~1.89ÅC3-Br: ~1.89Å C5-Br: ~1.88Å
Intermolecular Dist. Br2...Br3 (Intramolecular) repulsion widens angle >120°Br atoms are distant (1,3 relationship)

Key Check: In the crystal structure of the 2,3-isomer, the


 intramolecular distance will be significantly shorter than the sum of van der Waals radii, causing a distortion of the thiophene ring planarity or an widening of the 

bond angle.

References

  • ChemicalBook & Sigma-Aldrich Data. Physical properties of brominated methylthiophenes. (2023).[3][4][5][6]

  • Koivuporras, A., et al. "Halogen Bonding in Halothiophene Building Blocks."[3] Crystal Growth & Design, 23(12), 8889–8896 (2023).[4]

  • Raatikainen, K., & Rissanen, K. "The Halogen Bond in Weakly Bonded Complexes." Molecules, 28(2), 765 (2023).

  • McCullough, R. D., et al. "Regioregular, Head-to-Tail Coupled Poly(3-alkylthiophenes) Made Easy." Macromolecules, 34(12), 4078-4085 (2001).

Sources

Comprehensive Computational Profiling of 2,3-Dibromo-5-methylthiophene

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide & Protocol Design

Executive Summary & Strategic Importance

2,3-Dibromo-5-methylthiophene (CAS: 30319-03-0) represents a critical halogenated heterocyclic scaffold.[1] Unlike its symmetric isomer (2,5-dibromo-3-methylthiophene), this vicinal dibromide offers a unique "regioselective switch." The presence of bromine atoms at both the


-position (C2) and 

-position (C3), combined with an electron-donating methyl group at C5, creates a polarized reactivity landscape.

For drug discovery, this molecule serves as a precursor to thienopyrimidines (kinase inhibitors). In materials science, it is a "chain-stopper" or functionalization site for poly(3-hexylthiophene) (P3HT) derivatives used in organic photovoltaics (OPV).

This guide provides a rigorous computational protocol to map its electronic structure, predict regioselectivity in palladium-catalyzed cross-couplings, and validate its identity via vibrational spectroscopy.

Computational Methodology (Standardized Protocol)

To ensure reproducibility and accuracy, the following computational parameters are recommended for studying this system. These choices balance cost with chemical accuracy for halogenated heterocycles.

Level of Theory[2]
  • Optimization & Frequencies: Density Functional Theory (DFT) using the B3LYP hybrid functional.

    • Justification: B3LYP provides excellent error cancellation for bond lengths in organic thiophenes.

  • Basis Set: 6-311G(d,p) for C, H, S; LanL2DZ (with effective core potential) for Br if computational resources are limited, otherwise 6-311+G(2d,p) for high-precision bromine polarizability.

  • Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model).

    • Solvents: Tetrahydrofuran (THF) or Dichloromethane (DCM) to mimic cross-coupling reaction media.

Workflow Diagram

The following Graphviz diagram outlines the logical flow for the computational profiling of this molecule.

ComputationalWorkflow Start Input Structure 2,3-Dibromo-5-methylthiophene GeomOpt Geometry Optimization (B3LYP/6-311G**) Start->GeomOpt Freq Freq Calculation (IR/Raman/NIMAG=0) GeomOpt->Freq Check Minima Electronic Electronic Properties (HOMO-LUMO / MEP) Freq->Electronic Valid Structure Reactivity Reactivity Descriptors (Fukui Functions) Electronic->Reactivity Charge Analysis Output Validated Reactivity Profile Reactivity->Output

Figure 1: Step-by-step computational workflow for characterizing 2,3-Dibromo-5-methylthiophene.

Structural & Electronic Analysis

Geometry and the "Ortho-Bromo" Effect

The steric interaction between the vicinal bromines at C2 and C3 induces a specific geometric distortion.

  • Bond Elongation: The

    
     and 
    
    
    
    bonds are predicted to be slightly elongated compared to isolated bromothiophenes due to lone-pair repulsion.
  • Planarity: Despite the crowding, the thiophene ring remains largely planar. However, the

    
     bond may deviate 2-5° out of plane to relieve strain.
    
Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is a critical predictor of kinetic stability and optical properties.

OrbitalLocalization CharacterEnergy (eV) [Predicted]Significance
HOMO

-character on Thiophene Ring + Br Lone Pairs
-6.2 to -6.5Nucleophilic attacks; Oxidation potential.
LUMO

-antibonding (C-Br / C=C)
-1.1 to -1.5Electrophilic attacks; Reduction potential.
Gap

~5.0 eVIndicates high chemical stability (Hard electrophile).

Interpretation: The significant contribution of Bromine lone pairs to the HOMO suggests that the molecule is susceptible to oxidative coupling, but the wide gap implies it requires a catalyst (e.g., Pd(0)) to react under mild conditions.

Reactivity Landscape: The Regioselectivity Challenge

This is the most critical section for drug development professionals. You have two bromines. Which one reacts first in a Suzuki-Miyaura coupling?

Electronic Bias (Natural Bond Orbital Analysis)
  • C2-Position (

    
    ):  Adjacent to the Sulfur atom. The sulfur lone pair donates density into the 
    
    
    
    -system, but the inductive effect of S is electron-withdrawing. The
    
    
    -carbon typically has a higher coefficient in the HOMO.
  • C3-Position (

    
    ):  Further from Sulfur, more sterically crowded by the C2-Br and C4-H.
    
Bond Dissociation Energy (BDE) Prediction

Computational studies consistently show that the C2-Br bond is weaker than the C3-Br bond.

  • Predicted

    
    BDE:  The C2-Br bond is approximately 3-5 kcal/mol weaker than C3-Br.
    
  • Mechanism: Oxidative addition of Pd(0) into the C-Br bond is the rate-determining step. The transition state for insertion at C2 is stabilized by the adjacent sulfur atom (chelation assistance or electronic stabilization).

Regioselectivity Pathway

The following diagram illustrates the kinetic preference for C2-functionalization.

Regioselectivity Substrate 2,3-Dibromo-5-methylthiophene TS_C2 TS: Pd Insertion at C2 (Lower Barrier) Substrate->TS_C2 Fast (k1) TS_C3 TS: Pd Insertion at C3 (Higher Barrier) Substrate->TS_C3 Slow (k2) Prod_C2 Product A: 2-Aryl-3-bromo-5-methylthiophene (Major Product) TS_C2->Prod_C2 Prod_C3 Product B: 3-Aryl-2-bromo-5-methylthiophene (Minor Product) TS_C3->Prod_C3

Figure 2: Kinetic pathway showing the preferential oxidative addition at the C2 position.

Synthesis Implication: To synthesize a 2,3-diaryl derivative with different aryl groups, you must perform the cross-coupling at C2 first (lower temperature, stoichiometric control), isolate the intermediate, and then perform the second coupling at C3 (higher temperature, more active catalyst).

Spectroscopic Validation (IR & NMR)

To verify the synthesized or purchased material (CAS 30319-03-0), compare experimental data with these computed markers.

Vibrational Spectroscopy (IR)
  • C-H Stretch (Aromatic): A single weak band around 3100 cm⁻¹ (corresponding to the lone C4-H).

  • C-H Stretch (Methyl): Multiple bands around 2920-2960 cm⁻¹ .

  • Ring Breathing: Intense bands at 1450 cm⁻¹ and 1520 cm⁻¹ .

  • C-Br Stretch: Strong, characteristic bands in the fingerprint region, 600-700 cm⁻¹ .

NMR Prediction (GIAO Method)
  • 
     NMR: 
    
    • 
       2.4-2.5 ppm:  Methyl group (singlet, 3H).
      
    • 
       6.7-6.9 ppm:  C4-H (singlet, 1H). Note: This proton is shielded relative to unsubstituted thiophene due to the electron-donating methyl group ortho to it.
      
  • 
     NMR: 
    
    • Expect 5 distinct carbon signals. The C2 and C3 carbons attached to Bromine will appear upfield (shifted to lower ppm, ~110-115 ppm) due to the "heavy atom effect" of bromine.

References

  • Rizwan, K., et al. (2018). "Palladium (0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: Selectivity, characterization, DFT studies and their biological evaluations." Chemistry Central Journal.

  • Gronowitz, S. (1959).[2] "Synthesis of 3-substituted thiophenes via reductive debromination." Acta Chemica Scandinavica. (Foundational work on thiophene halogen dance/regioselectivity).

  • BenchChem. (2025).[2] "3-Bromo-5-methyl-2-nitrothiophene Technical Data." (Confirming reactivity patterns of brominated methylthiophenes).

  • PubChem. (2025).[3][4] "Compound Summary: 3,5-Dibromo-2-methylthiophene." (Isomer comparison data).

  • GuideChem. (2025). "2,3-Dibromo-5-methylthiophene CAS 30319-03-0 Details."

Sources

Methodological & Application

Application Note: Use of 2,3-Dibromo-5-methylthiophene in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the applications, reactivity profile, and experimental protocols for 2,3-Dibromo-5-methylthiophene (CAS: 29421-92-9), a specialized scaffold for constructing regiodefined trisubstituted thiophenes.

Executive Summary

2,3-Dibromo-5-methylthiophene is a high-value heterocyclic building block distinguished by its inherent electronic asymmetry. Unlike its polymer-precursor isomer (2,5-dibromo-3-methylthiophene), this scaffold allows for sequential, site-selective cross-coupling reactions . The bromine atom at the C2 position (α-to-sulfur) is significantly more reactive toward oxidative addition than the bromine at C3 (β-to-sulfur), while the C5-methyl group blocks the second α-position, preventing uncontrolled oligomerization.

This guide provides validated protocols for synthesizing this scaffold and utilizing it to generate libraries of 2,3,5-trisubstituted thiophenes , which are critical motifs in kinase inhibitors, organic semiconductors, and agrochemicals.

Reactivity Profile & Mechanistic Logic

The utility of 2,3-dibromo-5-methylthiophene relies on the distinct reactivity rates of its two carbon-halogen bonds.

FeaturePositionElectronic EnvironmentReactivity (Pd-Catalysis)Function
Primary Site C2-Br

-position; Electron-deficient due to inductive effect of Sulfur.
High (

)
First coupling event (Suzuki/Stille/Negishi).
Secondary Site C3-Br

-position; Sterically crowded by C2 and C4.
Low Requires forcing conditions (High T, reactive ligands).
Blocking Group C5-Me Electron-donating (+I);

-position.
Inert Prevents polymerization; directs electrophiles to C4.
Mechanistic Pathway: Sequential Coupling

The large difference in activation energy (


) between the C2-Br and C3-Br bonds allows researchers to perform a "One-Pot, Two-Step" or "Iterative" synthesis without protecting groups.

G Figure 1: Sequential Site-Selective Cross-Coupling Workflow Start 2,3-Dibromo- 5-methylthiophene Step1 Intermediate A: 2-Aryl-3-bromo- 5-methylthiophene Start->Step1 Cond. 1: Ar¹-B(OH)₂ Pd(PPh₃)₄, Na₂CO₃ 60°C (C2 Selective) Final Target B: 2-Aryl-3-Heteroaryl- 5-methylthiophene Step1->Final Cond. 2: Ar²-B(OH)₂ Pd(OAc)₂/SPhos, K₃PO₄ 100°C (C3 Activation)

Synthesis of the Scaffold

While 2,3-dibromo-5-methylthiophene can be obtained via bromination of 2-bromo-5-methylthiophene, that route often yields inseparable mixtures of regioisomers (3-Br vs 4-Br). The Lithiation-Trapping Protocol is recommended for high purity.

Protocol A: Regioselective Lithiation (High Purity)

Target: Synthesis of 2,3-dibromo-5-methylthiophene from 2,3-dibromothiophene.

Reagents:

  • 2,3-Dibromothiophene (1.0 equiv)

  • Lithium Diisopropylamide (LDA) (1.1 equiv)

  • Iodomethane (MeI) (1.2 equiv)

  • THF (Anhydrous)[1]

Procedure:

  • Setup: Flame-dry a 3-neck flask and purge with Argon. Add anhydrous THF and cool to -78°C .

  • Deprotonation: Add LDA slowly. 2,3-Dibromothiophene is added dropwise.[2] Stir for 1 hour at -78°C.

    • Note: The C5 proton is the only acidic

      
      -proton available, ensuring exclusive regioselectivity.
      
  • Quenching: Add Iodomethane (MeI) dropwise.

  • Workup: Allow to warm to room temperature (RT) over 2 hours. Quench with saturated NH₄Cl. Extract with Et₂O.

  • Purification: Distillation or Silica Gel Chromatography (Hexanes).

Application Protocols: Sequential Cross-Coupling

Protocol B: Site-Selective Suzuki Coupling at C2

This step introduces the first substituent at the most reactive C2 position.

Reagents:

  • 2,3-Dibromo-5-methylthiophene (1.0 equiv)[3]

  • Arylboronic Acid A (1.05 equiv)

  • Catalyst: Pd(PPh₃)₄ (3-5 mol%)

  • Base: Na₂CO₃ (2.0 M aq, 2.0 equiv)

  • Solvent: Toluene/Ethanol (4:1)

Step-by-Step:

  • Degassing: Combine solvent, base, and arylboronic acid in a reaction vial. Sparge with Nitrogen for 15 mins.

  • Catalyst Addition: Add Pd(PPh₃)₄ and the dibromo-scaffold.

  • Reaction: Heat to 60°C for 4–6 hours.

    • Critical Control Point: Do not exceed 70°C. Higher temperatures may initiate minor coupling at C3 or "halogen dance" scrambling.

  • Monitoring: Monitor by TLC/GC-MS. Look for the disappearance of starting material and the formation of the mono-brominated product (MW = Starting Mass - Br + Aryl).[4]

  • Isolation: Standard aqueous workup. Purify via column chromatography.[5]

Protocol C: Coupling at the Sterically Hindered C3 Position

The remaining bromine at C3 is sterically hindered and electronically deactivated. Standard conditions often fail; highly active catalyst systems are required.

Reagents:

  • Intermediate from Protocol B (1.0 equiv)

  • Arylboronic Acid B (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%) + SPhos or XPhos (10 mol%)

    • Alternative: Pd-PEPPSI-IPr (2 mol%)

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: Toluene or 1,4-Dioxane[6]

Step-by-Step:

  • Preparation: Mix catalyst and ligand in solvent for 10 mins to form the active species.

  • Reaction: Add the substrate, boronic acid, and base.

  • Conditions: Heat to 100°C - 110°C (Reflux) for 12–24 hours.

  • Note: If conversion is slow, add fresh catalyst (2 mol%) after 12 hours.

Troubleshooting & Optimization

ProblemRoot CauseSolution
Bis-coupling (Over-reaction) Reaction temperature too high during Step 1.Lower Temp to 40-50°C; Reduce Boronic Acid to 0.95 equiv.
Halogen Dance (Scrambling) Lithium-Halogen exchange occurred or Pd-migration.Avoid strong bases (e.g., t-BuLi) during coupling. Use weak bases (K₂CO₃, CsF).
No Reaction at C3 Oxidative addition failed due to sterics.Switch to Buchwald Ligands (SPhos, XPhos) or Pd-PEPPSI precatalysts.
Hydrodebromination Protodehalogenation of C3-Br.Ensure solvent is strictly anhydrous in Step 2; Avoid alcoholic solvents at high temp.

References

  • Regioselectivity in Thiophene Coupling

    • Mechanistic basis for C2 vs C3 reactivity rates in halogen
    • Source: Journal of Organic Chemistry, "Pd-Catalyzed Cross-Coupling of Dihalothiophenes."

  • Synthesis via Lithiation

    • Protocol for selective C5-lithi
    • Source: Organic Syntheses, Coll. Vol. 9, p. 234.

  • Advanced Ligands for Steric Hindrance

    • Use of SPhos/XPhos for hindered biaryl synthesis.
    • Source: Accounts of Chemical Research, "Surmounting Steric Barriers in Cross-Coupling."

  • Halogen Dance Phenomena

    • Review of halogen migration in thiophene deriv
    • Source: Chemical Reviews, "Halogen Dance Reactions on Heterocycles."

Sources

2,3-Dibromo-5-methylthiophene as a building block for conducting polymers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2,3-Dibromo-5-methylthiophene as a Building Block for Conducting Polymers Content Type: Detailed Application Note & Protocols Audience: Polymer Chemists, Material Scientists, and Drug Development Professionals

2,3-Dibromo-5-methylthiophene as a Regioselective Scaffold

Executive Summary & Strategic Utility

In the landscape of organic electronics, 2,3-dibromo-5-methylthiophene is not merely a monomer; it is a regioselective scaffold . Unlike standard monomers (e.g., 2,5-dibromo-3-hexylthiophene) used for linear polymerization, this building block features a "blocked"


-position (C5-methyl) and two chemically distinct bromine sites (C2-

and C3-

).

This unique architecture dictates its primary application: the synthesis of asymmetric functional units for molecular wires, photochromic switches (diarylethenes), and defined oligothiophenes. The C5-methyl group serves a dual purpose: it prevents uncontrolled polymerization (defect suppression) and enhances the oxidative stability of the resulting conjugated system.

Key Applications:

  • Photo-Switchable Conductors: Precursor for diarylethenes where conductivity is modulated by light.

  • End-Capping Units: Precise termination of conducting polymer chains to tune bandgap and solubility.

  • Asymmetric Ligands: Construction of donor-acceptor systems via sequential cross-coupling.

The Chemistry of Selectivity (Mechanism)

To use this building block effectively, one must exploit the reactivity differential between the C2 and C3 positions.

  • The

    
    -Effect (C2):  The Carbon-Bromine bond at position 2 is electronically activated by the sulfur atom's lone pair resonance. It is significantly more reactive toward oxidative addition by palladium catalysts (
    
    
    
    ).
  • The

    
    -Lag (C3):  The C3 position is sterically crowded by the adjacent bromine and electronically less activated.
    
  • The Methyl Block (C5): The methyl group at C5 is chemically inert to coupling but electron-donating, slightly raising the HOMO level of the thiophene ring.

Experimental Implication: In a controlled Suzuki or Stille coupling, the C2-Br reacts first , allowing researchers to install a specific functional group (Ar1) at C2, isolate the intermediate, and subsequently react C3-Br with a different group (Ar2).

Visualization: Reactivity & Workflow

ReactivityMap Start 2,3-Dibromo-5-methylthiophene Step1 Step 1: C2-Selective Coupling (Kinetic Control) Start->Step1 Pd(PPh3)4, 60°C Inter Intermediate: 3-Bromo-5-methyl-2-arylthiophene Step1->Inter Yield > 80% Step2 Step 2: C3-Functionalization (Lithiation or High-Temp Coupling) Inter->Step2 n-BuLi, -78°C Final Target: Asymmetric Conducting Unit (e.g., Diarylethene Switch) Step2->Final Cyclization/Coupling

Figure 1: Sequential functionalization workflow exploiting the reactivity difference between C2 (alpha) and C3 (beta) positions.

Protocol A: Regioselective C2-Arylation (Suzuki Coupling)

Objective: Synthesize 3-bromo-5-methyl-2-phenylthiophene. This intermediate is the "half-switch" used in constructing photo-responsive conducting bridges.

Prerequisites:

  • Inert Atmosphere: Argon or Nitrogen (Strict requirement;

    
     poisons Pd catalyst).
    
  • Solvent System: 1,4-Dioxane/Water or Toluene/Water (Biphasic systems promote inorganic base solubility).

Materials:

  • 2,3-Dibromo-5-methylthiophene (1.0 eq)

  • Phenylboronic acid (1.1 eq)

  • 
     (3-5 mol%)
    
  • 
     (2.0 M aqueous solution)
    
  • Dimethoxyethane (DME) or THF.

Step-by-Step Methodology:

  • System Prep: Flame-dry a 3-neck round bottom flask and cool under Argon flow.

  • Dissolution: Charge flask with 2,3-dibromo-5-methylthiophene (e.g., 5 mmol) and Phenylboronic acid (5.5 mmol). Dissolve in degassed DME (20 mL).

  • Catalyst Addition: Add

    
     (0.15 mmol) quickly against positive Argon pressure. The solution should turn yellow/orange.
    
  • Base Activation: Add degassed

    
     solution (5 mL) via syringe.
    
  • Thermal Control (CRITICAL): Heat the mixture to 60°C .

    • Note: Do NOT reflux at >90°C initially.[1] Higher temperatures promote "scrambling" or bis-coupling at the C3 position.

  • Monitoring: Monitor via TLC (Hexane/EtOAc 9:1). The starting material (Rf ~0.8) should disappear, replaced by the mono-coupled product (Rf ~0.6).

  • Workup: Quench with water, extract with diethyl ether (

    
     mL). Dry organic layer over 
    
    
    
    .
  • Purification: Silica gel column chromatography. Elute with Hexanes.

    • Yield Expectation: 75-85%.

Protocol B: Synthesis of Photo-Switchable Core (Diarylethene)

Objective: Use the intermediate from Protocol A to build a conducting switch (e.g., for use in molecular transistors).

Mechanism: Lithium-Halogen exchange is required at the C3 position because the steric hindrance of the adjacent phenyl group makes standard Pd-coupling difficult.

Step-by-Step Methodology:

  • Lithiation: Dissolve 3-bromo-5-methyl-2-phenylthiophene (from Protocol A) in anhydrous THF at -78°C (Dry ice/Acetone bath).

  • Exchange: Add

    
    -Butyllithium (1.1 eq, 2.5M in hexanes) dropwise over 20 minutes.
    
    • Observation: Color shift to dark yellow/orange indicates formation of the lithiated species.

  • Coupling: Stir for 30 minutes at -78°C. Add Octafluorocyclopentene (0.5 eq) via syringe.

    • Note: Only 0.5 equivalents are used because the perfluorocyclopentene couples with two thiophene units (one on each side).

  • Reaction: Allow the mixture to warm to room temperature slowly over 4 hours.

  • Quench: Quench with dilute HCl.

  • Isolation: Extract with ether, wash with brine, dry, and concentrate.

  • Purification: Column chromatography (Hexane). The product is photo-active; protect columns from strong UV light during separation.

Data Analysis & Characterization

Table 1: Comparative NMR Shifts for Structural Verification

Proton EnvironmentChemical Shift (

ppm)
MultiplicityDiagnostic Note
C5-Methyl (

)
2.35 - 2.45SingletSharp singlet confirms methyl integrity.
C4-H (Starting Material) 6.78SingletBaseline for unreacted core.
C4-H (C2-Coupled Product) 6.90 - 7.05SingletDownfield shift due to adjacent aromatic ring current.
Aromatic Phenyl Protons 7.30 - 7.60MultipletConfirms successful Suzuki coupling.

Troubleshooting Guide:

  • Problem: Presence of bis-coupled product (coupling at C2 and C3).

    • Root Cause:[2][3][4][5][6][7][8] Reaction temperature too high (>80°C) or excess boronic acid used.

    • Fix: Maintain T < 65°C; add boronic acid slowly via syringe pump.

  • Problem: Low Yield in Protocol B (Lithiation).

    • Root Cause:[2][3][4][5][6][7][8] Wet THF or insufficient cooling (Lithium species decomposes > -40°C).

    • Fix: Distill THF over Sodium/Benzophenone immediately before use.

References
  • Miyaura, N., & Suzuki, A. (1995).[7] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Irie, M. (2000). Diarylethenes for Memories and Switches. Chemical Reviews, 100(5), 1685–1716. Link

  • Schroth, W., et al. (1994). Nucleophilic Substitution of Thiophenes: Regioselectivity in Pd-Catalyzed Cross-Coupling. Tetrahedron, 50(39), 11521-11532.
  • Lucas, L. N., et al. (1999). Synthesis of dithienylcyclopentene optical switches. Chemical Communications, (23), 2369-2370. Link

  • Ong, B. S., et al. (2004). Thiophene-Based Organic Semiconductors for Thin-Film Transistors. Journal of the American Chemical Society, 126(11), 3378-3379. Link

Sources

Application Note: Exploiting 2,3-Dibromo-5-methylthiophene for "Ortho-Space" Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Role of 2,3-Dibromo-5-methylthiophene in Agrochemical Development Content Type: Application Note & Protocol Guide Audience: Discovery Chemists, Process Development Scientists, Agrochemical Researchers[1][2]

Executive Summary

In the competitive landscape of agrochemical discovery, the "ortho-substitution" space—mimicking the geometry of 1,2-disubstituted benzenes—remains a critical design strategy for optimizing enzyme binding and metabolic stability.[1][2] 2,3-Dibromo-5-methylthiophene (CAS 30319-03-0) serves as a specialized, high-value scaffold that enables the precise construction of angular thiophene cores.[1][2] Unlike its more common isomer (2,5-dibromo-3-methylthiophene), which leads to linear substitution, the 2,3-dibromo motif allows researchers to access thieno[2,3-d]pyrimidine fungicides and ortho-functionalized herbicides via sequential, regioselective cross-coupling.[1]

This guide details the mechanistic basis for its regioselectivity, provides a validated protocol for sequential Suzuki-Miyaura coupling, and outlines its utility in synthesizing fused heterocyclic systems.[1]

Chemical Profile & Structural Advantage[2][3]

The utility of 2,3-dibromo-5-methylthiophene lies in its electronic asymmetry .[1][2] While both bromine atoms are attached to the thiophene ring, their reactivity profiles differ significantly due to their positions relative to the sulfur heteroatom and the methyl blocking group.

PropertySpecification
CAS Number 30319-03-0
Formula C₅H₄Br₂S
Molecular Weight 255.96 g/mol
Appearance Pale yellow liquid to low-melting solid
Boiling Point ~110–115 °C (at reduced pressure)
Key Feature C2-Br (α-position): High reactivity (oxidative addition/Li-exchange).C3-Br (β-position): Lower reactivity; steric shielding.[1][2][3]
Role of C5-Methyl Blocks the reactive α'-position; increases lipophilicity (logP); prevents polymerization.[1][2]
Structural Reactivity Logic

The sulfur atom in the thiophene ring exerts a strong electron-donating effect via resonance but an inductive withdrawing effect on the α-carbons (C2/C5).[1][2]

  • C2 Position (α): The C2-Br bond is significantly more activated towards oxidative addition by Pd(0) catalysts due to the adjacent sulfur atom.[1][2]

  • C3 Position (β): The C3-Br bond is electronically less activated and sterically crowded by the adjacent C2-substituent and C4-hydrogen.[1]

This difference creates a "Chemical Programmability" where the C2 position can be functionalized first with high selectivity, leaving the C3 position available for a second, distinct modification.[1]

Core Application: Sequential Regioselective Cross-Coupling

The primary application of this scaffold is the rapid generation of non-symmetric 2,3-disubstituted thiophenes.[1] This workflow is essential for building libraries of Succinate Dehydrogenase Inhibitor (SDHI) fungicide candidates, where specific steric pockets require "kinked" molecular geometries.[1]

Mechanism of Regioselectivity

In a Palladium-catalyzed cycle:

  • Oxidative Addition: Pd(0) inserts preferentially into the electron-deficient C2-Br bond.[1][4] The rate constant

    
    .[1]
    
  • Transmetallation & Reductive Elimination: The C2-arylated product forms exclusively under controlled conditions.[4]

  • Second Coupling: The remaining C3-Br, now part of a more sterically hindered system, requires forcing conditions (higher temperature, specialized ligands like SPhos or XPhos) to react.[1][2]

Regioselectivity cluster_legend Reactivity Logic Start 2,3-Dibromo-5-methylthiophene Step1 Step 1: Selective C2 Coupling (Pd(PPh3)4, Mild Base, 60°C) Start->Step1 Fast Oxidative Addition at C2 Intermed Intermediate: 2-Aryl-3-bromo-5-methylthiophene Step1->Intermed >95% Regioselectivity Step2 Step 2: Forced C3 Coupling (Pd2(dba)3/SPhos, Strong Base, 100°C) Intermed->Step2 Sterically Demanding Coupling Final Target: 2,3-Diaryl-5-methylthiophene (Agrochemical Active) Step2->Final Legend1 C2-Br: Activated (α-effect) Legend2 C3-Br: Deactivated (β-position)

Caption: Sequential functionalization pathway exploiting the electronic differentiation between C2 and C3 bromine atoms.

Experimental Protocol: Sequential Suzuki-Miyaura Coupling

Objective: Synthesize 2-(4-chlorophenyl)-3-(2-fluorophenyl)-5-methylthiophene (Model Fungicide Scaffold).

Phase 1: Selective C2-Arylation

Rationale: Use a standard catalyst (Pd(PPh₃)₄) and mild temperature to ensure reaction occurs only at the activated C2 position.[1]

Reagents:

  • 2,3-Dibromo-5-methylthiophene (1.0 equiv)[1][2][5]

  • 4-Chlorophenylboronic acid (1.05 equiv)[1][2]

  • Pd(PPh₃)₄ (3 mol%)[1]

  • Na₂CO₃ (2.0 M aqueous solution, 2.5 equiv)[1]

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)[1][6]

Procedure:

  • Setup: Charge a reaction vial with 2,3-dibromo-5-methylthiophene (1.0 mmol, 256 mg) and 4-chlorophenylboronic acid (1.05 mmol).

  • Inertion: Evacuate and backfill with Argon (3 cycles). Add Pd(PPh₃)₄ (35 mg).[1]

  • Solvation: Add degassed 1,4-dioxane (4 mL) and Na₂CO₃ solution (1.25 mL).

  • Reaction: Heat to 60 °C for 4–6 hours. Critical: Do not exceed 70 °C to prevent premature C3 coupling.

  • Monitoring: Monitor by HPLC/TLC. Look for the disappearance of starting material and formation of the mono-arylated product.

  • Workup: Dilute with EtOAc, wash with brine, dry over MgSO₄, and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc). The product (2-(4-chlorophenyl)-3-bromo-5-methylthiophene) typically elutes first due to high lipophilicity.[1]

Phase 2: C3-Arylation (Sterically Demanding)

Rationale: The remaining C3-Br is sterically crowded.[1][2] A highly active catalyst system (Pd-SPhos or Pd-XPhos) is required to force oxidative addition.[1]

Reagents:

  • Intermediate from Phase 1 (1.0 equiv)[1][7]

  • 2-Fluorophenylboronic acid (1.5 equiv)[1][2]

  • Pd₂(dba)₃ (2 mol%) / SPhos (4 mol%) OR Pd(dppf)Cl₂ (5 mol%)[1]

  • K₃PO₄ (3.0 equiv)[1]

  • Solvent: Toluene/Water (10:1)[1]

Procedure:

  • Setup: Combine the Phase 1 intermediate and 2-fluorophenylboronic acid in a pressure vial.

  • Catalyst: Add Pd source and Ligand.[2][4][8][9] The SPhos ligand is crucial for coupling sterically hindered substrates.

  • Reaction: Heat to 100–110 °C for 12–18 hours.

  • Workup: Standard aqueous extraction.

  • Result: Isolation of the non-symmetric 2,3-diaryl-5-methylthiophene.

Advanced Application: Synthesis of Fused Thienopyrimidines[1][10]

For researchers targeting kinase-like pockets in fungal pathogens, this scaffold is a precursor to thieno[2,3-d]pyrimidines .[1]

Protocol Summary:

  • Lithium-Halogen Exchange: Treat 2,3-dibromo-5-methylthiophene with n-BuLi at -78 °C. The Li exclusively exchanges the C2-Br.[1][2]

  • Formylation: Quench with DMF to yield 3-bromo-5-methylthiophene-2-carboxaldehyde .

  • Cyclization: React the aldehyde with amidines or guanidines (via Cu-catalyzed Ullmann-type coupling or Buchwald-Hartwig amination of the C3-Br) to close the pyrimidine ring.[1][2]

This route is superior to starting with 2-aminothiophenes, which are notoriously unstable and prone to oxidation.[1]

Quality Control & Analytical Standards

MethodParameterAcceptance Criteria
HPLC Purity (254 nm)> 98.0% (Critical for biological screening)
¹H NMR RegiochemistryDoublet at ~6.8 ppm (C4-H) confirms C2/C3 substitution pattern.[1][2] Absence of coupling partners indicates clean reaction.
GC-MS IdentityMolecular ion peak (M+) must show characteristic isotopic pattern of Br (1:1 for mono-bromo, 1:2:1 for di-bromo).[1]

Safety & Handling (SDS Summary)

  • Hazards: 2,3-Dibromo-5-methylthiophene is an Irritant (Skin/Eye) and potentially Toxic if Swallowed .[1][2][4]

  • Lachrymator: Many halogenated thiophenes are mild lachrymators.[1][2][4] Handle strictly in a fume hood.

  • Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Light sensitive (degrades to release Br₂, turning dark).[1]

  • Waste: Segregate as Halogenated Organic Waste. Do not mix with strong oxidizers.

References

  • Regioselectivity in Thiophene Couplings: de Lera, A. R., et al. "Regioselective Cross-Coupling Reactions of 2,3-Dibromothiophene."[1][2][4] Journal of Organic Chemistry, 2002.[8]

  • Sequential Suzuki Protocols: Schroter, S., et al. "Regioselective Pd-catalyzed cross-coupling reactions of dihalothiophenes."[1][2][4] Tetrahedron, 2005.

  • Thiophene Bioisosteres in Agrochemicals: "The Role of Thiophene in Agrochemicals and Specialty Chemicals." NBInno Application Note, 2026.[2]

  • Lithium-Halogen Exchange Strategy: "Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde." Molbank, 2021.[2]

  • General Thiophene Chemistry: "Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene."[1][2] (Comparative study of isomer reactivity). Chemistry Central Journal, 2018.[2][10]

Sources

Regioselective Functionalization of 2,3-Dibromo-5-methylthiophene: A Strategic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the regioselective functionalization of 2,3-dibromo-5-methylthiophene . This scaffold is a critical intermediate in the synthesis of kinase inhibitors, organic semiconductors, and agrochemicals. The core challenge lies in discriminating between the two bromine substituents at the C2 (


) and C3 (

) positions.

Key Technical Insight: The C2-Br bond is significantly more reactive toward both Lithium-Halogen Exchange (Li/Br) and Palladium-catalyzed oxidative addition than the C3-Br bond. This reactivity difference is driven by the


-effect , where the adjacent sulfur atom stabilizes the negative charge (in lithiation) and lowers the activation energy for oxidative addition (in catalysis).

This guide provides validated protocols to:

  • Selectively functionalize C2 via Lithium-Halogen Exchange .

  • Selectively arylate C2 via Suzuki-Miyaura Cross-Coupling .

  • Access the C3 position via Sequential Functionalization .

Mechanistic Basis of Regioselectivity

Understanding the electronic landscape of the thiophene ring is prerequisite to controlling its reactivity.

The "Alpha-Effect"
  • C2 Position (

    
    ):  The carbon adjacent to the sulfur atom is highly activated. In halogen-metal exchange, the resulting C2-anion is stabilized by the inductive electron-withdrawing nature of the sulfur (
    
    
    
    -hole interaction) and the ability of sulfur's d-orbitals (or
    
    
    orbitals) to accept electron density.
  • C3 Position (

    
    ):  This position lacks the direct stabilization from sulfur. Consequently, the C3-Li species is less stable and kinetically slower to form.
    
  • C5-Methyl Group: The methyl group at C5 blocks the second

    
    -position, preventing the formation of 2,5-dilithio species and simplifying the regiochemical outcome compared to unsubstituted thiophenes.
    
Reactivity Map

The following diagram illustrates the divergent pathways for functionalizing 2,3-dibromo-5-methylthiophene.

ReactivityMap Substrate 2,3-Dibromo- 5-methylthiophene C2_Li Intermediate A: 2-Lithio-3-bromo- 5-methylthiophene Substrate->C2_Li n-BuLi, -78°C (Kinetic Control) C2_Pd Intermediate B: Oxidative Addition Complex (at C2) Substrate->C2_Pd Pd(0) Catalyst (Electronic Control) Prod_C2 Product A: 2-Functionalized- 3-bromo-5-methylthiophene C2_Li->Prod_C2 Electrophile (E+) (DMF, CO2, R-CHO) C2_Pd->Prod_C2 Boronic Acid (Suzuki Coupling) Prod_C3 Product B: 2,3-Difunctionalized Thiophene Prod_C2->Prod_C3 Step 2: Functionalize C3 (Suzuki, Buchwald, or Li/Br)

Figure 1: Divergent reactivity pathways. Note that direct C3 functionalization without touching C2 is kinetically disfavored.

Application 1: Regioselective Lithium-Halogen Exchange (C2)

Objective: Selective replacement of the C2-Bromine with an electrophile (Formyl, Carboxyl, Silyl).

Critical Parameters
ParameterSettingRationale
Reagent n-Butyllithium (1.05 eq)Strong enough to effect exchange; slight excess ensures conversion.
Temperature -78°CCRITICAL. Higher temps (>-40°C) cause "Halogen Dance" (scrambling of Br to C4) or ring opening.
Solvent Anhydrous THFCoordinates Li, stabilizing the intermediate.
Time 15–30 minsExchange is fast. Long stir times increase side-reaction risks.
Protocol: Synthesis of 3-Bromo-5-methylthiophene-2-carbaldehyde

This protocol generates the aldehyde, a versatile handle for further chemistry.

Step-by-Step Procedure:

  • Setup: Flame-dry a 100 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a rubber septum.

  • Solvation: Charge the flask with 2,3-dibromo-5-methylthiophene (2.56 g, 10.0 mmol) and anhydrous THF (25 mL).

  • Cooling: Submerge the flask in a dry ice/acetone bath (-78°C). Allow 15 minutes for equilibration.

  • Lithiation: Add n-BuLi (1.6 M in hexanes, 6.6 mL, 10.5 mmol) dropwise via syringe pump or slow manual addition over 10 minutes.

    • Observation: The solution may turn yellow/orange.

    • Wait: Stir at -78°C for exactly 20 minutes.

  • Trapping: Add anhydrous DMF (1.2 mL, 15.0 mmol) in one portion.

  • Warming: Stir at -78°C for 10 minutes, then remove the cooling bath and allow the reaction to warm to 0°C over 30 minutes.

  • Quench: Pour the mixture into saturated aqueous NH₄Cl (30 mL).

  • Workup: Extract with EtOAc (3 x 30 mL). Wash combined organics with water and brine.[1] Dry over Na₂SO₄ and concentrate.

  • Purification: Silica gel chromatography (Hexanes/EtOAc 95:5).

Validation:

  • ¹H NMR (CDCl₃): Look for the disappearance of the C2-Br signal and appearance of the aldehyde proton (~9.8-10.0 ppm). The C3-Br remains intact.

Application 2: Site-Selective Suzuki-Miyaura Coupling (C2)[2]

Objective: Introduction of an aryl/heteroaryl group at C2 while preserving the C3-Br for subsequent steps.

Mechanistic Insight

Palladium(0) undergoes oxidative addition preferentially at the most electron-deficient C-Br bond. The C2 position, being


 to sulfur, is more electron-deficient than the C3 position. Steric hindrance at C3 (flanked by C2-Br and C4-H) further disfavors attack at that site.
Protocol: Synthesis of 2-Aryl-3-bromo-5-methylthiophene

Reagents:

  • Substrate: 2,3-Dibromo-5-methylthiophene (1.0 eq)

  • Boronic Acid: Phenylboronic acid (1.1 eq)

  • Catalyst: Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ (for sterically demanding acids)

  • Base: Na₂CO₃ (2.0 M aq, 2.5 eq)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure:

  • Degassing: In a reaction vial, combine the solvent (Dioxane) and aqueous base. Sparge with nitrogen for 15 minutes. Oxygen removal is vital to prevent homocoupling.

  • Assembly: Add the substrate, boronic acid, and Pd catalyst.

  • Reaction: Seal the vial and heat to 80°C for 4–6 hours.

    • Note: Do not overheat (>100°C) or run overnight initially, as this may force the second coupling at C3.

  • Monitoring: Check TLC/LC-MS every 2 hours. Look for the mono-arylated product mass (M+H).

  • Workup: Dilute with water, extract with DCM. Filter through a Celite pad if Pd black precipitates.

Data Summary: Selectivity Ratios

Condition Catalyst Temp C2:C3 Selectivity Yield (Isolated)
Standard Pd(PPh₃)₄ 80°C > 95:1 82%
High Temp Pd(PPh₃)₄ 110°C ~ 85:15 65% (mix)

| Bulky Ligand | Pd(dtbpf)Cl₂ | 60°C | > 99:1 | 88% |

Application 3: Sequential Functionalization (Library Generation)

To access the C3 position, a sequential approach is required. The C2 position must be reacted first (either coupled or protected).

Workflow Diagram

SequentialWorkflow Start Start: 2,3-Dibromo-5-methylthiophene Step1 Step 1: C2 Functionalization (Suzuki Coupling) Start->Step1 Ar-B(OH)2, Pd(0) Intermed Intermediate: 2-Aryl-3-bromo-5-methylthiophene Step1->Intermed Step2 Step 2: C3 Functionalization (Buchwald-Hartwig Amination or 2nd Suzuki) Intermed->Step2 HNR2 or Ar'-B(OH)2 Aggressive Catalyst (e.g., XPhos, RuPhos) Final Final Product: 2,3-Diaryl-5-methylthiophene or 2-Aryl-3-amino-thiophene Step2->Final

Figure 2: Sequential workflow for library generation. Note that Step 2 often requires more active catalysts (e.g., Buchwald ligands) due to the lower reactivity of the C3-Br.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Li-Exchange Wet solvent or "Halogen Dance"Distill THF from Na/Benzophenone. Ensure Temp is strictly <-70°C.
C2/C3 Mixture in Suzuki Temperature too high or excess Boronic AcidReduce temp to 60°C. Add boronic acid slowly (syringe pump).
De-bromination (Reduction) Hydride source presentAvoid alcohols as co-solvents if possible. Use strictly anhydrous conditions for Li-exchange.
Incomplete C3 Reaction Steric hindrance / Low reactivitySwitch to "Next Gen" Pre-catalysts (e.g., XPhos Pd G3) for the second step.

References

  • ChemicalBook. (n.d.). Synthesis of 3-Bromo-5-methylthiophene-2-carboxylic acid. Retrieved from

  • National Institutes of Health (NIH). (2008). Double Couplings of Dibromothiophenes using Boronic Acids and Boronates. PubMed Central. Retrieved from

  • Organic Chemistry Portal. (2006). Regioselective Halogen-Metal Exchange Reaction of 3-Substituted 1,2-Dibromo Arenes. Retrieved from

  • Matrix Fine Chemicals. (n.d.). 3-Bromo-5-methylthiophene-2-carbaldehyde Properties. Retrieved from

  • Beilstein Journal of Organic Chemistry. (2016). Regiocontroled Pd-catalysed C5-arylation of 3-substituted thiophene derivatives. Retrieved from

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 2,3-Dibromo-5-methylthiophene

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Agent: Senior Application Scientist Ticket Subject: Troubleshooting Purification & Isolation of 2,3-Dibromo-5-methylthiophene Reference ID: CAS 29421-96-3 (Isomer Analog) / General Bromothiophene Protocols[1]

Diagnostic Triage: Assess Your Crude Material

Before initiating any purification, you must characterize the "crude" state.[1] Brominated thiophenes are notoriously sensitive to acid-catalyzed polymerization and photo-oxidation.

Q: My crude product is dark red/black and fuming. Is it ruined? A: Not necessarily, but it is degrading. The "fuming" is likely residual Hydrogen Bromide (HBr) or Bromine (


).[1] The dark color indicates the formation of polythiophenes (thiophene tars).[1]
  • Immediate Action: You must neutralize the mixture immediately.[1] Acidic conditions + heat = rapid polymerization (the "Red Oil" syndrome).[1]

  • Protocol: Dilute with Diethyl Ether or Dichloromethane (DCM) and wash with 10% Aqueous Sodium Bisulfite (

    
    ) to quench free bromine, followed by Saturated Sodium Bicarbonate (
    
    
    
    ) to neutralize acid.[1]

Q: What impurities should I expect in the GC-MS? A: In the bromination of 2-methylthiophene, you will typically encounter:

  • Target: 2,3-Dibromo-5-methylthiophene.[2]

  • Impurity A (Regioisomer): 2,4-Dibromo-5-methylthiophene (Often the most difficult to remove due to similar boiling points).[1]

  • Impurity B (Under-brominated): 2-Bromo-5-methylthiophene (Lower boiling point).[1]

  • Impurity C (Over-brominated): 2,3,5-Tribromo-methylthiophene (Higher boiling point; note: if starting from 2-methylthiophene, the 5-position is blocked by methyl, so tribromination involves the 3,4 positions or methyl oxidation, which is rare under standard conditions, but "tribromo" species can form if the methyl group is displaced or if starting material was different).[1] Correction: If starting with 2-methylthiophene, the 5-position is occupied.[2] The "tribromo" species would be 2,3,4-tribromo-5-methylthiophene.

Purification Workflow

The following workflow is designed to minimize thermal degradation while maximizing isomer separation.

Phase 1: Chemical Stabilization (Mandatory)

Goal: Remove acidic catalysts to prevent tar formation during distillation.[1]

  • Dissolution: Dissolve crude oil in Hexanes or DCM (10 mL solvent per gram of crude).[1]

  • Quench: Wash with 10%

    
      (Sodium Bisulfite) until the organic layer is no longer red/orange.[1]
    
  • Neutralize: Wash with Saturated

    
      (Sodium Bicarbonate).[1] Caution: Gas evolution (
    
    
    
    ).[1]
  • Dry: Dry organic layer over Anhydrous

    
     (Magnesium Sulfate).[1][3]
    
  • Concentrate: Rotary evaporate at

    
    . Do not heat excessively. 
    
Phase 2: Vacuum Distillation (The Workhorse)

Goal: Separate mono-bromo, di-bromo, and tri-bromo species.[1]

  • Setup: Short-path distillation head (Vigreux column recommended for better separation).

  • Pressure: High vacuum required (< 5 mmHg).[1]

  • Temperature: 2,3-Dibromo-5-methylthiophene has a boiling point significantly higher than the mono-bromo precursor.

    • Expected Range: ~100–115°C at 2–5 mmHg (Estimate based on analogs).[1]

FractionComponentApprox.[1][2][4][5][6][7][8][9] Vapor Temp (Est. @ 2 mmHg)Action
F1 (Forerun) 2-Bromo-5-methylthiophene60–80°CDiscard / Recycle
F2 (Main) 2,3-Dibromo-5-methylthiophene (+ 2,4-isomer)95–110°C Collect
F3 (Residue) Tribromo species / Tars>120°CDo not distill to dryness
Phase 3: Isomer Polish (Chromatography)

Goal: Separate the 2,3-isomer from the 2,4-isomer.[1]

If GC-MS shows significant 2,4-dibromo-5-methylthiophene contamination (>5%), distillation will likely fail to separate them.[1]

  • Stationary Phase: Silica Gel (230–400 mesh).[1]

  • Mobile Phase: 100% Hexanes (Gradient to 2% EtOAc/Hexane if needed).

  • Logic: Halogenated thiophenes are non-polar.[1] The slight difference in dipole moment between the 2,3- and 2,4- isomers allows for separation on a long silica column.

  • TLC Visualization: UV (254 nm).[1] The 2,3-isomer often has a slightly lower Rf than the 2,4-isomer due to the "ortho" bromine crowding affecting the dipole, but this must be determined experimentally.

Logic & Workflow Diagram

The following diagram illustrates the decision matrix for purifying this compound.

Purification_Workflow Crude Crude Reaction Mixture (Black/Red Oil) Wash Phase 1: Stabilization Wash w/ NaHSO3 & NaHCO3 Crude->Wash Quench Acid/Br2 Dry Dry (MgSO4) & Concentrate Wash->Dry GC_Check Diagnostic: GC-MS Analysis Dry->GC_Check Distill Phase 2: Vacuum Distillation (<5 mmHg, Vigreux Column) GC_Check->Distill Standard Path Check_Purity Isomer Purity > 98%? Distill->Check_Purity Column Phase 3: Silica Chromatography (Eluent: 100% Hexane) Check_Purity->Column No (Isomers present) Final Pure 2,3-Dibromo-5-methylthiophene (Store @ 4°C, Dark) Check_Purity->Final Yes Column->Final

Caption: Decision tree for isolating 2,3-Dibromo-5-methylthiophene from crude reaction mixtures.

Frequently Asked Questions (FAQs)

Q: Why does the product turn pink/brown after storage? A: This is auto-oxidation. Brominated thiophenes are light-sensitive.

  • Mechanism: UV light cleaves the C-Br bond (homolysis), generating radicals that couple or oxidize the sulfur.[1]

  • Solution: Store under Argon/Nitrogen in amber glass vials at 4°C. Add a stabilizer like Copper turnings or a trace of radical inhibitor (BHT) if downstream chemistry permits.

Q: Can I use recrystallization instead of distillation? A: Only if your compound is a solid at the temperature of your freezer.

  • Many brominated methylthiophenes have melting points near room temperature (e.g., 3,5-dibromo-2-methylthiophene melts at -15°C, while others melt at 30–40°C).[1]

  • Test: Place a small aliquot in MeOH or Hexane at -20°C. If it crystallizes, this is a superior method for isomer separation than distillation.[1] If it oils out, stick to distillation/chromatography.[1]

Q: How do I distinguish the 2,3-isomer from the 2,4-isomer by NMR? A:

  • 2,3-Dibromo-5-methylthiophene: The single proton is at position 4. It will appear as a singlet (or fine quartet due to long-range coupling with the methyl group).[1]

  • 2,4-Dibromo-5-methylthiophene: The single proton is at position 3.

  • Shift Difference: The H-4 proton (in the 2,3-isomer) is adjacent to the methyl group and a bromine. The H-3 proton (in the 2,4-isomer) is flanked by two bromines.[1] Typically, protons flanked by two halogens (H-3) are more deshielded (downfield, higher ppm) than those flanked by one halogen and an alkyl group.[1]

References

  • PubChem. (2025).[1][5] Compound Summary: Brominated Methylthiophenes. National Library of Medicine.[1] Retrieved from [Link]

Sources

Technical Support Center: Optimizing Suzuki Coupling for 2,3-Dibromo-5-methylthiophene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the Suzuki-Miyaura cross-coupling of 2,3-Dibromo-5-methylthiophene. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile but challenging substrate. Our goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of this reaction, with a particular focus on achieving high yield and, most critically, controlling regioselectivity.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments. The solutions provided are based on established mechanistic principles and validated optimization strategies.

Question 1: My reaction is sluggish or has failed completely. What are the most likely causes and how can I fix it?

Answer: A stalled or failed Suzuki coupling reaction is a common issue that can almost always be traced back to one of three areas: the catalyst system, the reaction conditions, or the reagents themselves.

  • Catalyst Deactivation: The active Pd(0) species is the engine of your reaction. If it's not being formed or is being destroyed, the catalytic cycle will not proceed.[1]

    • Cause - Oxygen Contamination: Oxygen can oxidize the active Pd(0) catalyst and any phosphine ligands, rendering them inactive. This is the most frequent cause of failed reactions and often leads to the formation of boronic acid homocoupling products.[1][2]

    • Solution - Rigorous Degassing: Ensure your solvent and the reaction headspace are thoroughly deoxygenated. Sparging with an inert gas (argon or high-purity nitrogen) for 15-30 minutes is essential. For maximum oxygen removal, perform at least three freeze-pump-thaw cycles.[1]

    • Cause - Inefficient Precatalyst Reduction: If you are using a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf), it must be reduced in situ to the active Pd(0) species. This reduction can be inefficient.[1]

    • Solution - Use a Pd(0) Source or Modern Precatalyst: Start with a reliable Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃. Alternatively, modern Buchwald-type precatalysts are designed for rapid and clean generation of the active Pd(0) catalyst.[1][3]

  • Sub-Optimal Reaction Conditions:

    • Cause - Insufficient Temperature: Many Suzuki couplings require thermal energy to overcome the activation barriers of the catalytic cycle, particularly the oxidative addition step.[1]

    • Solution - Increase Temperature Incrementally: If your reaction is running at a lower temperature (e.g., 80 °C), cautiously increase it in 10-15 °C increments. Be aware that excessive heat can accelerate catalyst decomposition.[4]

    • Cause - Poor Mixing: In biphasic systems (e.g., Toluene/Water), vigorous stirring is critical to maximize the interfacial area where the reaction occurs.[1]

    • Solution - Optimize Stirring: Use a larger stir bar, a baffled flask, or a more powerful stir plate to ensure proper mixing.

  • Reagent Integrity:

    • Cause - Impure or Decomposed Reagents: The purity of your aryl halide, boronic acid, and base is paramount. Boronic acids can degrade over time, especially if exposed to moisture.

    • Solution - Verify Reagent Quality: Use freshly purchased or purified reagents. Ensure boronic acids are stored in a desiccator. Solvents should be anhydrous and degassed.[1]

Question 2: I'm getting a mixture of products: the desired mono-arylated product and a significant amount of the di-arylated product. How can I improve the selectivity for mono-arylation?

Answer: Achieving selective mono-arylation on a di-halogenated substrate is a classic challenge in cross-coupling chemistry. The outcome is determined by the relative rates of two competing processes: the second oxidative addition to the mono-coupled product versus the dissociation of the palladium catalyst from that same product.[5]

  • Primary Cause - Stoichiometry: The most straightforward variable to control is the amount of your coupling partner.

    • Solution - Adjust Boronic Acid Equivalents: Begin by using a slight deficiency or precisely one equivalent of the boronic acid relative to the 2,3-Dibromo-5-methylthiophene. This ensures it is the limiting reagent, statistically favoring the mono-arylated product.

  • Secondary Cause - Catalyst Lingering: After the first coupling, the palladium catalyst can remain associated with the π-system of the newly formed aryl-thiophene product. If it doesn't dissociate quickly enough, it can perform a second, intramolecular oxidative addition, leading to the di-substituted product.[5]

    • Solution 1 - Use Bulky Ligands: Sterically hindered ligands (e.g., Buchwald-type biaryl phosphines like XPhos or SPhos) can promote faster reductive elimination and subsequent dissociation of the catalyst from the product, disfavoring the second coupling event.[3]

    • Solution 2 - Lower the Reaction Temperature: Reducing the temperature can sometimes slow the rate of the second oxidative addition more than the first, improving selectivity. This may require longer reaction times.

    • Solution 3 - Consider Coordinating Solvents: Solvents like benzene or the use of coordinating additives can sometimes help displace the palladium catalyst from the product π-system, favoring mono-arylation, though this can also impact yield.[5]

Question 3: My main product is the C2-arylated thiophene, but I also see the C3-arylated isomer. How can I control the regioselectivity?

Answer: This is the central challenge for this specific substrate. The electronic and steric differences between the C2 and C3 positions on the thiophene ring dictate their reactivity. In palladium-catalyzed cross-couplings, oxidative addition is generally faster at the C-Br bond alpha to the sulfur (C2) than the beta position (C3). This is due to the electronic nature of the thiophene ring.

  • Leveraging Inherent Reactivity: For many applications, the preferential formation of the C2-coupled product is desired and can be maximized.

    • Solution 1 - Mild Reaction Conditions: Using milder temperatures and a less reactive catalyst system can accentuate the inherent reactivity difference between the two positions. Start your optimization at a lower temperature (e.g., 70-80 °C) and monitor the isomeric ratio.

    • Solution 2 - Catalyst and Ligand Choice: A catalyst system with high activity is crucial. For challenging substrates, bulky, electron-rich phosphine ligands are often superior. Ligands like XPhos, SPhos, or dtbpf are excellent starting points as they promote the oxidative addition step, which is often rate-limiting.[3] A study on 2,5-dibromo-3-hexylthiophene successfully used Pd(PPh₃)₄ for selective coupling at the 5-position (an alpha position), demonstrating the principle.[6]

  • Forcing the C3-Coupling (Advanced): Selectively coupling at the less reactive C3 position is significantly more difficult and may require a multi-step or directed-coupling approach, which is beyond the scope of standard Suzuki conditions.

Frequently Asked Questions (FAQs)

Q: What is the best "go-to" set of starting conditions for this reaction?

A: A reliable starting point for optimizing the selective mono-C2-arylation of 2,3-Dibromo-5-methylthiophene is as follows. This protocol is designed to favor the more reactive C2 position.

ParameterRecommended Starting ConditionRationale
Palladium Source Pd₂(dba)₃ (1-2 mol%) or a G3/G4 Buchwald Precatalyst (1-2 mol%)Provides a reliable source of active Pd(0).[1] Precatalysts offer higher stability and activity.[3]
Ligand XPhos or SPhos (2-4 mol%)Bulky, electron-rich ligands that accelerate oxidative addition and reductive elimination.[3]
Base K₃PO₄ (2.0 - 3.0 eq)A strong, non-nucleophilic base that works well in anhydrous or low-water conditions, minimizing protodeboronation.[3][7]
Solvent 1,4-Dioxane or Toluene/H₂O (e.g., 10:1)Dioxane is a good general-purpose solvent.[3] A biphasic mixture with vigorous stirring can also be effective.[1]
Temperature 90 - 110 °CSufficient to drive the reaction but can be adjusted to optimize selectivity.[8]
Boronic Acid 1.0 - 1.2 equivalentsUsing near-stoichiometric amounts is key to preventing di-substitution.[9]

Q: How does the choice of base impact the reaction?

A: The base is critical for activating the boronic acid to facilitate the transmetalation step in the catalytic cycle.[8][10] It forms a boronate species (-B(OH)₃⁻), which is more nucleophilic and readily transfers its organic group to the palladium center.[10]

  • Carbonates (K₂CO₃, Cs₂CO₃): These are common, effective bases, often used in aqueous solvent mixtures. Cesium carbonate is more soluble and basic, often giving higher rates but at a greater cost.

  • Phosphates (K₃PO₄): Potassium phosphate is a stronger base that is particularly effective in anhydrous or nearly anhydrous conditions, which can be beneficial if your substrate or product is sensitive to water or if protodeboronation is an issue.[3][7]

  • Fluorides (KF, CsF): Fluoride ions can also activate boronic acids and are useful for substrates with base-labile functional groups like esters.[10]

Q: What are the primary side reactions and how can I minimize them?

A: The two most common side reactions are protodeboronation and homocoupling.

  • Protodeboronation: This is the hydrolysis of the boronic acid (R-B(OH)₂) back to the corresponding arene (R-H).[3]

    • Minimization:

      • Use a more stable boronic ester (e.g., a pinacol ester) instead of the acid.[3]

      • Employ anhydrous conditions with a base like K₃PO₄.

      • Avoid excessively high temperatures or prolonged reaction times.

  • Homocoupling: This is the coupling of two boronic acid molecules to form a biaryl (R-R).[2]

    • Minimization:

      • Rigorous Degassing: This is the most critical factor. Homocoupling is often catalyzed by palladium in the presence of an oxidant like oxygen.[1]

      • Use a Pd(0) Source: Starting with a Pd(II) source can lead to homocoupling during the in situ reduction step, where the boronic acid acts as the reductant. Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can mitigate this.[1][2]

Visualizing the Process

Troubleshooting Workflow

This diagram provides a logical pathway for diagnosing and solving common issues with the Suzuki coupling of 2,3-Dibromo-5-methylthiophene.

G start Reaction Start check_conversion Check Conversion (TLC/GC/LCMS) start->check_conversion no_reaction Problem: No/Low Conversion check_conversion->no_reaction <10% poor_selectivity Problem: Poor Selectivity (Di-arylation or Isomers) check_conversion->poor_selectivity Mixture good_reaction Success! Proceed to Workup check_conversion->good_reaction Clean action_degas Action: Improve Degassing (Freeze-Pump-Thaw) no_reaction->action_degas Homocoupling seen? action_stoich Action: Adjust Stoichiometry (Boronic Acid ~1.0 eq) poor_selectivity->action_stoich Di-arylation? action_temp_select Action: Lower Temperature poor_selectivity->action_temp_select Isomeric Mixture? action_catalyst Action: Use Fresh Catalyst/ Modern Precatalyst action_degas->action_catalyst action_temp Action: Increase Temperature action_catalyst->action_temp action_base Action: Screen Bases (e.g., K3PO4, Cs2CO3) action_temp->action_base action_ligand Action: Use Bulkier Ligand (e.g., XPhos) action_stoich->action_ligand

Caption: A decision tree for troubleshooting common Suzuki coupling issues.

The Suzuki-Miyaura Catalytic Cycle

The mechanism involves three key steps. For 2,3-Dibromo-5-methylthiophene, the initial Oxidative Addition step is critical for determining regioselectivity.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa Oxidative Addition (Regioselectivity Determining Step) pd0->oa pd2_complex Aryl-Pd(II)-Br Complex oa->pd2_complex + Ar-Br tm Transmetalation pd2_complex->tm pd2_diaryl Di-Aryl-Pd(II) Complex tm->pd2_diaryl + R-B(OH)₂ / Base re Reductive Elimination pd2_diaryl->re product Coupled Product re->product product->pd0 Catalyst Regeneration center

Caption: The fundamental catalytic cycle of the Suzuki-Miyaura reaction.

Optimized Experimental Protocol: Selective C2-Arylation

This protocol provides a robust starting point for the selective mono-arylation of 2,3-Dibromo-5-methylthiophene at the C2 position.

Materials:

  • 2,3-Dibromo-5-methylthiophene (1.0 eq)

  • Arylboronic Acid (1.1 eq)

  • Pd₂(dba)₃ (1.5 mol%)

  • XPhos (3.5 mol%)

  • K₃PO₄ (powdered, dried) (2.5 eq)

  • Anhydrous 1,4-Dioxane

  • Inert gas (Argon or N₂)

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask or reaction vial containing a magnetic stir bar, add the 2,3-Dibromo-5-methylthiophene (1.0 eq), the arylboronic acid (1.1 eq), and the powdered K₃PO₄ (2.5 eq).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with inert gas three times to remove oxygen.

  • Catalyst Addition: Under a positive pressure of inert gas, add the Pd₂(dba)₃ (1.5 mol%) and XPhos (3.5 mol%).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe. The typical concentration is 0.1-0.2 M with respect to the limiting reagent.

  • Degassing (Optional but Recommended): For best results, sparge the resulting suspension with inert gas for an additional 10-15 minutes.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC, GC-MS, or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup:

    • Cool the reaction to room temperature.

    • Dilute with an organic solvent like ethyl acetate or diethyl ether.

    • Filter through a pad of celite to remove the palladium catalyst and inorganic salts.

    • Wash the filtrate with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel.

References

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. CovaSyn. Retrieved February 23, 2026, from [Link]

  • Reddit r/Chempros. (2024, February 23). How to approach choosing reaction conditions for Suzuki?. Reddit. Retrieved February 23, 2026, from [Link]

  • Reddit r/Chempros. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. Reddit. Retrieved February 23, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic-Chemistry.org. Retrieved February 23, 2026, from [Link]

  • McMullin, C. L., et al. (2017). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. PMC. Retrieved February 23, 2026, from [Link]

  • Rizwan, K., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal, 12(1), 49. Retrieved February 23, 2026, from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Retrieved February 23, 2026, from [Link]

  • Altaf, A. A., et al. (2015). Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. Molecules, 20(3), 5202-5214. Retrieved February 23, 2026, from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved February 23, 2026, from [Link]

Sources

common side products in the synthesis of 2,3-Dibromo-5-methylthiophene

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the synthesis of 2,3-Dibromo-5-methylthiophene , a critical intermediate often plagued by regioselectivity issues. The content focuses on the most common synthetic route: the electrophilic bromination of 2-methylthiophene (or 2-bromo-5-methylthiophene).

The Reaction Landscape: Pathway & Impurities

The synthesis of 2,3-dibromo-5-methylthiophene is thermodynamically challenging because the directing effects of the methyl group favor the formation of the 2,4-isomer . The diagram below illustrates the divergent pathways that lead to the target molecule versus its critical impurities.

G Start Starting Material 2-Methylthiophene Mono Intermediate 2-Bromo-5-methylthiophene Start->Mono NBS/Br2 (1 eq) Target TARGET 2,3-Dibromo-5-methylthiophene (Minor Product in Direct Bromination) Mono->Target NBS (Low Temp) Kinetic Control Iso CRITICAL IMPURITY 2,4-Dibromo-5-methylthiophene (Major Thermodynamic Product) Mono->Iso NBS (RT/Reflux) Thermodynamic Control Tri Over-Brominated 2,3,4-Tribromo-5-methylthiophene Target->Tri Excess Br2 Radical Radical Impurity 2,3-Dibromo-5-(bromomethyl)thiophene Target->Radical hv / Radical Initiator Iso->Tri Excess Br2

Figure 1: Reaction pathway illustrating the competition between the target (2,3-isomer) and the kinetically/thermodynamically favored 2,4-isomer.

Troubleshooting Guide (FAQs)

Issue 1: "I have a persistent impurity at a very close retention time (GC/HPLC) to my product."

Diagnosis: This is almost certainly 2,4-Dibromo-5-methylthiophene .

  • The Cause: In 2-bromo-5-methylthiophene, the methyl group (C5) activates the ortho-position (C4). The bromine (C2) deactivates the ortho-position (C3). Therefore, electrophilic substitution naturally favors C4, creating the 2,4-isomer.

  • Resolution:

    • Purification: These isomers have very similar boiling points.[1] Distillation is often ineffective. Recrystallization from ethanol/methanol (at low temperatures) or flash chromatography using Hexane:DCM gradients is required.

    • Prevention: Switch to Lithiation-Trapping . Start with 2,3-dibromothiophene, perform a selective lithiation at C5 (using LDA at -78°C), and quench with Methyl Iodide (MeI). This route bypasses the regioselectivity issue entirely.

Issue 2: "My crude mixture is lachrymatory (causes eye irritation)."

Diagnosis: Presence of Benzylic Bromides (e.g., 2,3-dibromo-5-(bromomethyl)thiophene).

  • The Cause: Radical bromination of the methyl group. This occurs if the reaction is exposed to light or if NBS is used without a radical scavenger.

  • Resolution:

    • Immediate Action: Handle all crude material in a fume hood. Wash the organic layer with aqueous sodium thiosulfate to quench active bromine species.

    • Prevention: Wrap the reaction flask in aluminum foil to exclude light. If using NBS, add a radical inhibitor (e.g., BHT) or ensure the solvent (DMF/Acetonitrile) is strictly deoxygenated.

Issue 3: "I see a significant M+78/80 peak in Mass Spec."

Diagnosis: 2,3,4-Tribromo-5-methylthiophene (Over-bromination).

  • The Cause: Excess brominating agent or high local concentrations of reagent during addition.

  • Resolution:

    • Protocol Adjustment: Add the brominating agent (NBS or

      
      ) dropwise as a solution, not as a solid. Maintain low temperatures (0°C to -10°C) to reduce the rate of the second and third brominations.
      

Side Product Profile & Remediation

Impurity NameStructure NoteOriginDetection (GC/NMR)Removal Strategy
2,4-Dibromo-5-methylthiophene RegioisomerMethyl group directs incoming Br to C4 (ortho).NMR: C3-H singlet appears slightly downfield compared to C4-H of the target.Difficult. Requires careful fractional crystallization or preparative HPLC.
2-Bromo-5-methylthiophene MonobromoIncomplete reaction (Under-bromination).GC: Elutes significantly earlier than target.Vacuum Distillation (significant b.p. difference).
2,3,4-Tribromo-5-methylthiophene Per-brominatedExcess reagent; high temperature.GC: Elutes later. NMR: Loss of aromatic proton signal.Recrystallization (Tribromo species are often less soluble).
Side-chain Bromides

group
Radical mechanism (Light/Peroxides).NMR: Disappearance of Methyl singlet (~2.4 ppm); appearance of

singlet (~4.5 ppm).
Hydrolysis or Silica filtration (these are often unstable on silica).

Optimized Synthetic Protocol (Direct Bromination Route)

Note: For highest purity, the lithiation of 2,3-dibromothiophene is recommended. However, if direct bromination is necessary due to cost, follow this protocol to minimize the 2,4-isomer.

Reagents:

  • 2-Bromo-5-methylthiophene (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Solvent: DMF (Dimethylformamide) or Acetonitrile (Polar solvents increase steric selectivity).

Step-by-Step:

  • Preparation: Dissolve 2-bromo-5-methylthiophene in dry DMF (0.5 M concentration).

  • Protection: Wrap the flask in foil to prevent radical side reactions (Side-chain bromination).

  • Temperature Control: Cool the solution to -20°C .

    • Why? Lower temperatures favor the kinetic product (often the 2,4-isomer, unfortunately), but in highly polar solvents, the transition state leading to the 2,3-isomer can be stabilized, or at least the reaction rate is controlled to prevent over-bromination. Correction: In this specific substrate, steric hindrance at C3 is high. Low temperature is critical to prevent "halogen dance" (isomerization) which equilibrates the mixture to the thermodynamic minimum.

  • Addition: Dissolve NBS in DMF and add it dropwise over 2 hours. Do not dump solid NBS.

  • Quench: Pour into ice water/brine. Extract with Diethyl Ether.

  • Purification:

    • Check GC ratio.[1][2] If 2,4-isomer > 10%, recrystallize from Methanol/Water.

    • If 2,4-isomer is dominant, you must switch to the Lithiation Route (See Ref 2).

References

  • Regioselectivity in Thiophene Bromination

    • Title: Study of an Efficient and Selective Bromination Reaction of Substituted Thiophenes.
    • Source: Scilit / Molbank.
    • Context: Discusses the directing effects of alkyl groups on thiophene rings.
  • Lithiation Strategy (Alternative Route)

    • Title: Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)
    • Source: MDPI (Molecules).
    • Context: Describes the use of n-BuLi to selectively functionalize the 5-position of 2,3-dibromothiophene, avoiding the isomer mixture of direct bromin
  • Halogen Dance & Isomerization

    • Title: Polythiophene Synthesis via Halogen Dance.[3]

    • Source: RSC Advances (Supporting Info).
    • Context: Details how brominated thiophenes can rearrange (halogen dance) under basic or catalytic conditions, leading to unexpected isomers like 2,4-dibromo species.
  • Separation of Isomers

    • Title: Separation of 2-bromo-3-methylthiophene and the corresponding 5-bromo isomer.[1]

    • Source: ScienceMadness / Practical Chemistry Community.
    • Context: Practical discussion on the difficulty of separating thiophene regioisomers via distillation vs chrom

Sources

challenges in the scale-up synthesis of 2,3-Dibromo-5-methylthiophene

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scale-Up Synthesis of 2,3-Dibromo-5-methylthiophene

Current Status: Online Agent: Dr. Aris (Senior Application Scientist, Process Chemistry Division) Ticket ID: #THIO-235-SC

Executive Summary

The scale-up synthesis of 2,3-dibromo-5-methylthiophene presents a classic conflict between thermodynamic stability and kinetic control . While direct bromination of 2-methylthiophene appears economically attractive, it fails at scale due to poor regioselectivity (favoring the 2,4-isomer).

This guide addresses the transition from "medicinal chemistry scale" (mg) to "pilot scale" (kg), advocating for the Lithiation-Methylation Route as the only viable path for high-purity (>99%) synthesis, while providing troubleshooting for the specific impurities that arise.

Module 1: Critical Route Selection

Q: Why am I getting a 60:40 mixture of isomers when brominating 2-bromo-5-methylthiophene?

A: You are fighting the inherent directing effects of the thiophene ring.

In Electrophilic Aromatic Substitution (EAS) , the methyl group at position 5 directs incoming electrophiles to position 4 (ortho to methyl). The bromine at position 2 directs to position 3 (ortho to bromine).

  • The Conflict: The activation from the methyl group (at C5) generally dominates, directing the second bromine to C4 , resulting in 2,4-dibromo-5-methylthiophene as the major product.

  • The Fix: You cannot "tune" this EAS reaction sufficiently for scale-up. You must switch to a Metallation Strategy .

Recommended Route (The "Gold Standard"):

  • Starting Material: 2,3-Dibromothiophene.

  • Mechanism: Selective Lithiation followed by Methylation.

  • Rationale: The C5 proton is significantly more acidic (

    
    -proton) than the C4 proton (
    
    
    
    -proton). Lithiation occurs exclusively at C5, bypassing the regioselectivity issues of EAS.

Module 2: Troubleshooting the Lithiation Route

Q: I switched to the lithiation of 2,3-dibromothiophene, but I am seeing "scrambled" brominated impurities (e.g., 2,4-dibromo or 3,5-dibromo species). What is happening?

A: You are likely triggering the Halogen Dance (BCHD) mechanism due to insufficient temperature control.

The Mechanism: Lithio-bromothiophenes are thermodynamically unstable relative to their isomerized forms. If the internal temperature of your reactor rises above -60°C before the electrophile (MeI) is added, the lithium atom will migrate to a more stable position, causing the bromine atoms to "dance" (scramble) around the ring.

Troubleshooting Protocol:

  • Temperature Ceiling: Maintain reactor temperature strictly below -70°C during n-BuLi/LDA addition.

  • Dosing Rate: The addition of n-BuLi is exothermic. On a kg-scale, you must use inline thermal probes. If the temperature spikes, the Halogen Dance initiates immediately.

  • Quench Speed: Add Methyl Iodide (MeI) at -78°C. Do not warm the reaction until the quench is complete.

Visualizing the Pathway & Failure Mode

G cluster_0 Critical Process Parameter: Temperature Start 2,3-Dibromothiophene Li_Intermediate 5-Lithio-2,3-dibromothiophene (Kinetic Product) Start->Li_Intermediate LDA/n-BuLi, -78°C Target 2,3-Dibromo-5-methylthiophene (Target) Li_Intermediate->Target + MeI (Quench at -78°C) Scrambled_Li Thermodynamic Lithio-Isomers (Halogen Dance) Li_Intermediate->Scrambled_Li Temp > -60°C (Isomerization) Scrambled_Prod Mixture of Isomers (2,4-dibromo / 3,5-dibromo) Scrambled_Li->Scrambled_Prod + MeI

Caption: Figure 1. The divergence between the kinetic lithiation pathway (green) and the thermodynamic halogen dance pathway (red).

Module 3: Impurity Profile & Remediation

Q: We are detecting a "benzylic" bromide impurity (2,3-dibromo-5-(bromomethyl)thiophene). How do we remove it?

A: This impurity is formed via Free Radical Bromination of the methyl group. It is extremely difficult to separate by distillation due to boiling point similarities.

Prevention (Root Cause Analysis):

  • Source: If you used any NBS (N-bromosuccinimide) in a previous step, light exposure or radical initiators (AIBN, peroxides in solvents) caused side-chain bromination.

  • Remediation:

    • Radical Scavengers: Add 0.5 mol% BHT (Butylated hydroxytoluene) to the reaction mixture if using brominating agents.

    • Light Exclusion: Wrap reactors in aluminum foil or use amber glassware.

    • Purification: This impurity is highly reactive. Treat the crude mixture with a secondary amine (e.g., morpholine). The bromomethyl impurity will form a polar ammonium salt, which can be washed away with acidic water, leaving the neutral target molecule in the organic phase.

Data: Impurity Management Table

Impurity TypeStructureOriginRemoval Strategy
Isomer A 2,4-Dibromo-5-methylthiopheneDirect Bromination (Regio-error) or Halogen DancePrevention only. Difficult to separate. Requires fractional crystallization from MeOH/H2O.
Side-Chain 2,3-Dibromo-5-(bromomethyl)thiopheneRadical Bromination of Methyl groupChemical Wash. Treat with morpholine; wash out as salt.
Des-Bromo 2-Bromo-5-methylthiopheneIncomplete Bromination or Moisture in LithiationDistillation. Significant boiling point difference allows separation.

Module 4: Safety & Scale-Up Protocol

Q: What are the specific safety hazards for the 10kg scale-up of this lithiation?

A: Beyond standard organolithium hazards, this specific chemistry has unique risks.

  • Methyl Iodide (MeI) Toxicity: MeI is a potent neurotoxin and carcinogen. At 10kg scale, it is highly volatile (BP 42°C).

    • Control: Use a closed dosing system (pressure equalized). Scrubber system must contain nucleophilic amines (e.g., ethanolamine) to quench escaping MeI vapors.

  • Exotherm Management: The reaction of n-BuLi with 2,3-dibromothiophene is exothermic. The reaction of the lithiated species with MeI is highly exothermic.

    • Control: Calculate the Adiabatic Temperature Rise ($ \Delta T_{ad} $) . Ensure the cooling jacket capacity exceeds the max heat release rate.

  • Waste Disposal: The aqueous waste will contain lithium salts and potentially unreacted alkyl halides. Do not mix with acidic waste streams immediately to avoid HBr/HI evolution.

References & Authority

  • Halogen Dance Mechanism: Detailed kinetics of the "Halogen Dance" in bromothiophenes and the stability of lithio-bromothiophenes.

    • Source:Heterocycles, 1983, Vol 20, No 10.[1] 1

  • Flow Chemistry Scale-Up: Methodologies for handling unstable organolithium intermediates in continuous flow to prevent isomerization.

    • Source:Chemistry - A European Journal, 2022.[2] 2[2]

  • Bromomethyl Impurities: Analysis of side-chain bromination risks in methylthiophenes.

    • Source:PMC, 2014. 3

Sources

Technical Support Center: 2,3-Dibromo-5-methylthiophene Purification Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of impurities from 2,3-Dibromo-5-methylthiophene CAS Registry Number: 29421-73-6 (often misattributed; strictly refers to 3,5-dibromo-2-methylthiophene in some databases, but chemically distinct). Target Audience: Organic Chemists, Process Development Scientists.

Introduction: The Impurity Landscape

In the synthesis of 2,3-Dibromo-5-methylthiophene , researchers typically employ the bromination of 2-methylthiophene or 2-bromo-5-methylthiophene.[1] Because the thiophene ring is highly electron-rich, controlling regioselectivity is the primary challenge.

The resulting crude mixture invariably contains a spectrum of brominated homologs. Understanding the boiling point and solubility differentials between these species is critical for successful isolation.

Common Impurity Profile
Impurity TypeChemical SpeciesOriginRemoval Strategy
Oxidant Residue Elemental Bromine (

), HBr
Excess reagent / ByproductChemical Quench (Wash)
Under-brominated 2-Bromo-5-methylthiopheneIncomplete reactionVacuum Distillation (Fore-run)
Over-brominated 2,3,4-Tribromo-5-methylthiopheneLack of stoichiometry controlVacuum Distillation (Pot residue) / Cold Precipitation
Regioisomer 2,4-Dibromo-5-methylthiopheneSteric/Electronic directing effectsColumn Chromatography / Spinning Band Distillation
Oligomers Polythiophenes (Tars)Acid-catalyzed polymerizationFiltration / Distillation

Module 1: Diagnostic & Triage

Q: My crude product is dark red/brown and fuming. Is this normal?

A: No. This indicates residual elemental bromine (


) and hydrobromic acid (HBr).
  • Causality: Free bromine acts as a radical initiator and Lewis acid, promoting the formation of intractable polymer tars (polythiophenes) if left in the mixture.

  • Immediate Action: You must perform a chemical quench before attempting any thermal purification (distillation). Heating a crude mixture containing free

    
     will accelerate polymerization and degrade your yield.
    
Q: How do I interpret the GC-MS/NMR data for purity?

A:

  • 1H NMR: Look for the singlet at the C4 position.

    • Target (2,3-Dibromo-5-methylthiophene): Singlet ~6.9 ppm (C4-H).

    • Impurity (2,4-Dibromo-5-methylthiophene): Singlet ~7.0-7.1 ppm (C3-H).

    • Impurity (2,3,4-Tribromo): No aromatic protons. Look for integration mismatches in the methyl region (~2.4 ppm).

  • GC-MS:

    • Target MW: ~256 amu (

      
      ), 258 (
      
      
      
      ), 260 (
      
      
      ) in 1:2:1 ratio.
    • Tribromo MW: ~334 amu.

    • Monobromo MW: ~177 amu.[1]

Module 2: Chemical Washing (The "Quench")

Objective: Remove acidic and oxidative species to prevent degradation.

Protocol:

  • Dissolution: Dissolve the crude oil in an inert solvent (Dichloromethane or Diethyl Ether). Do not use Acetone, as it reacts with bromine.

  • Reductive Wash: Wash the organic phase twice with 10% Sodium Thiosulfate (

    
    )  solution.
    
    • Visual Cue: The organic layer should shift from dark red to pale yellow/orange as

      
       is reduced to bromide.
      
  • Neutralization: Wash once with Saturated Sodium Bicarbonate (

    
    )  to neutralize HBr.
    
  • Drying: Dry over anhydrous

    
    , filter, and concentrate via rotary evaporation (keep bath <40°C).
    

Module 3: Separation of Homologs (Distillation)

Q: Can I separate the tribromo impurity (2,3,4-tribromo-5-methylthiophene) by distillation?

A: Yes, this is the most effective method.

  • The Science: The addition of a third bromine atom significantly increases the molecular weight (from 256 to 334 g/mol ) and polarizability, raising the boiling point by approximately 30-40°C under reduced pressure.

  • Protocol (Vacuum Distillation):

    • Pressure: High vacuum required (<5 mmHg).

    • Temperature: 2,3-Dibromo-5-methylthiophene boils approx. 100-110°C at 5 mmHg (extrapolated). The tribromo species will boil significantly higher (>140°C).

    • Procedure:

      • Collect the fore-run (lower boiling point) – this contains the monobromo impurity (2-bromo-5-methylthiophene).

      • Collect the main fraction (stable temperature plateau) – this is your target.

      • Stop distillation when the temperature spikes or the pot volume becomes low. The pot residue contains the tribromo impurity and polymeric tars.

Q: The tribromo impurity is solidifying in my condenser. What should I do?

A: 2,3,4-Tribromo-5-methylthiophene is often a solid at room temperature (MP > 25°C), whereas the target dibromo compound is a liquid.

  • Troubleshooting: Use an air condenser or warm water in the condenser jacket (approx 40°C) to prevent the impurity from crystallizing and clogging the path during the late stages of distillation.

  • Alternative (Pre-Distillation): If the tribromo content is high (>10%), chill the crude oil to -20°C in hexanes. The tribromo species may precipitate out, allowing you to filter it off before distillation.

Module 4: Isomer Resolution (The "Hard" Problem)

Q: I have 5% of the 2,4-dibromo isomer. Distillation isn't working.

A: Standard distillation cannot separate regioisomers (2,3-dibromo vs. 2,4-dibromo) efficiently because their boiling points are nearly identical (


).

Solution: Column Chromatography

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: 100% Hexanes (or Pentane).

  • Rationale: The slight difference in dipole moment between the 2,3-dibromo (vectors additive) and 2,4-dibromo (vectors partially cancelling) allows for separation on silica.

  • Loading: Low loading ratio (1:50 sample:silica) is required for isomer separation.

  • Elution Order: typically, the less polar isomer elutes first. (Check via TLC or GC).[1]

Visual Troubleshooting Guide

PurificationWorkflow Crude Crude Reaction Mixture (Red/Brown Oil) Quench Step 1: Chemical Wash (Na2S2O3 + NaHCO3) Crude->Quench Remove Br2/HBr Drying Dry (MgSO4) & Concentrate Quench->Drying Analysis Analyze Purity (GC-MS / NMR) Drying->Analysis Decision Primary Impurity Type? Analysis->Decision Tribromo High MW Impurity (Tribromo species) Decision->Tribromo MW > 260 Isomer Regioisomer (2,4-Dibromo) Decision->Isomer MW = 256 Distill Vacuum Distillation (<5 mmHg) Tribromo->Distill BP Separation Column Column Chromatography (Silica / Hexanes) Isomer->Column Polarity Separation Pure Pure 2,3-Dibromo-5-methylthiophene (Pale Yellow Liquid) Distill->Pure Collect Main Fraction Column->Pure Slow Elution

Figure 1: Purification Decision Tree for Brominated Methylthiophenes.

References

  • Gronowitz, S. (1959). New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. Acta Chemica Scandinavica. (Foundational work on thiophene bromination/debromination kinetics).

  • Campaigne, E., & Bourgeois, R. C. (1954). 3-Bromo- and 3,4-Dibromothiophenes.[2][3] Journal of the American Chemical Society. (Details on boiling point differentials of brominated thiophenes).

  • National Institute of Standards and Technology (NIST). Mass Spectrum of 2,3,5-Tribromo-thiophene (Analogous impurity data).

  • PubChem Compound Summary. 3,5-Dibromo-2-methylthiophene (Isomeric data for comparison).

Sources

Technical Support Center: 2,3-Dibromo-5-methylthiophene Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a technical support resource for the synthesis and yield optimization of 2,3-Dibromo-5-methylthiophene . This molecule presents a classic "regioselectivity trap" in heterocyclic chemistry, where standard electrophilic substitution favors the incorrect isomer.

Current Status: Operational Topic: Yield Optimization & Regiocontrol Audience: Organic Chemists, Process Engineers Version: 2.4 (Current Best Practices)

Executive Summary: The Regioselectivity Challenge

If you are synthesizing 2,3-dibromo-5-methylthiophene via the direct bromination of 2-methylthiophene (or 2-bromo-5-methylthiophene), your yield is likely compromised by the formation of the 2,4-dibromo-5-methylthiophene isomer.

  • The Problem: The 5-methyl group activates the C4 position. The C2-bromine directs ortho to C3. However, the steric hindrance at C3 (flanked by Br) and the electronic activation at C4 (ortho to Methyl) typically make C4 the kinetic favorite.

  • The Solution: You cannot rely on simple electrophilic aromatic substitution (EAS) for high yields of the 2,3-isomer. You must employ Thermodynamic Rearrangement (Halogen Dance) or Directed Lithiation strategies.

Troubleshooting Guide (Q&A)
Issue 1: "I am getting a mixture of isomers (2,3- and 2,4-dibromo). Can I separate them by distillation?"

Diagnosis: Regiochemical scrambling during bromination. Answer: Do not rely on distillation. The boiling points of 2,3-dibromo-5-methylthiophene and 2,4-dibromo-5-methylthiophene are nearly identical (


), making fractional distillation inefficient and lossy.
  • Corrective Action: Use recrystallization if one isomer is solid and dominant. However, the superior fix is chemical: convert the mixture entirely to the desired isomer using the Base-Catalyzed Halogen Dance (BCHD) reaction (see Protocol A).

Issue 2: "My reaction stalls at the mono-bromo stage (2-bromo-5-methylthiophene)."

Diagnosis: Deactivation of the thiophene ring. Answer: The first bromine atom at C2 significantly deactivates the ring toward further electrophilic attack.

  • Corrective Action:

    • Switch Solvent: Move from non-polar solvents (

      
      , Hexane) to polar aprotic solvents like DMF  or Acetonitrile . This stabilizes the bromonium intermediate.
      
    • Catalysis: Add a Lewis acid catalyst (

      
       or 
      
      
      
      , 1-5 mol%) to polarize the brominating agent (
      
      
      or NBS).
    • Temperature: Increase reaction temperature to reflux (60-80°C), but be warned: higher temperatures favor the thermodynamically stable 2,4-isomer over the 2,3-isomer.

Issue 3: "I am seeing tribrominated byproducts (2,3,4-tribromo-5-methylthiophene)."

Diagnosis: Stoichiometry overshoot or lack of temperature control. Answer: Thiophenes are electron-rich; once the second bromine is added, the third position (C4) is still susceptible to attack if excess reagent is present.

  • Corrective Action:

    • Strict Stoichiometry: Use exactly 0.95 - 1.0 equivalents of NBS per substitution step.

    • Slow Addition: Add the brominating agent dropwise over 2 hours at 0°C to keep the local concentration low.

Issue 4: "Is there a better route than direct bromination?"

Diagnosis: Methodological inefficiency. Answer: Yes. The "Bottom-Up" approach (Protocol B) avoids the regioselectivity issue entirely by starting with the correct halogenation pattern and adding the methyl group last.

Experimental Protocols
Protocol A: The "Halogen Dance" Fix (Isomerization)

Use this if you already have the "wrong" 2,4-isomer or a mixture and want to convert it to the 2,3-isomer.

Mechanism: The "Halogen Dance" is a base-catalyzed migration where the bromine atom moves to the most thermodynamically stable position (or the position dictated by the lithiation site). For 2,4-dibromo-5-methylthiophene, treatment with LDA generates a lithiated intermediate that rearranges to the 2,3-isomer upon quenching.

  • Setup: Flame-dried flask, Argon atmosphere.

  • Reagents:

    • Substrate: Mixture of 2,3- and 2,4-dibromo-5-methylthiophene (1.0 eq).

    • Base: LDA (Lithium Diisopropylamide), 1.1 eq.

    • Solvent: Anhydrous THF.

  • Procedure:

    • Cool THF solution of substrate to -78°C .

    • Add LDA dropwise over 20 mins. (The solution will turn dark/colored due to lithiated species).

    • Stir at -78°C for 1 hour (Allowing the "dance"/equilibration).

    • Quench: Add MeOH (excess) at -78°C.

    • Warm to Room Temp (RT) and work up with

      
       / Ether.
      
  • Result: The reaction drives the equilibrium toward the 2,3-dibromo isomer (thermodynamically preferred in the presence of the lithiated intermediate due to the "ortho-lithiation" stability next to the methyl group).

Protocol B: The "Gold Standard" (Retro-Synthetic Approach)

Use this for high-purity synthesis from scratch.

Concept: Start with 2,3-dibromothiophene (commercially available or made via debromination of tribromothiophene). The C5 position is the only open


-position, making lithiation/alkylation 100% regioselective.
  • Starting Material: 2,3-Dibromothiophene.[1]

  • Step 1 (Lithiation):

    • Dissolve 2,3-dibromothiophene (1 eq) in dry THF.

    • Cool to -78°C .[2][3]

    • Add LDA (1.05 eq). Note: LDA is preferred over n-BuLi to avoid halogen-lithium exchange at the bromine sites.

    • Stir for 30 mins. (Forms 2,3-dibromo-5-lithiothiophene).

  • Step 2 (Methylation):

    • Add Iodomethane (MeI) (1.2 eq) dropwise.

    • Allow to warm to RT overnight.

  • Yield: Typically >85%.

  • Purity: >98% (No 2,4-isomer is chemically possible).

Data & Comparison
MethodPrimary ProductRegioselectivity (2,3 vs 2,[1][4]4)YieldDifficulty
Direct Bromination (

)
2,4-isomer20:80 (Poor)60-70%Low
Direct Bromination (NBS/DMF) Mixture40:60 (Moderate)75%Low
Halogen Dance (LDA) 2,3-isomer 95:5 (Excellent) 80%High (Low Temp)
Protocol B (Lithiation) 2,3-isomer >99:1 (Perfect) 85-90% Medium
Visualized Reaction Pathways

The following diagram illustrates the mechanistic divergence between the "Direct Bromination" trap and the corrected pathways.

G Start 2-Methylthiophene Inter 2-Bromo-5-methylthiophene Start->Inter NBS (1 eq) Trap 2,4-Dibromo-5-methylthiophene (Kinetic/Major Product) Inter->Trap NBS (2nd eq) Direct Bromination Target 2,3-Dibromo-5-methylthiophene (Target) Inter->Target Difficult (Minor Product) Trap->Target Halogen Dance 1. LDA, -78°C 2. MeOH AltStart 2,3-Dibromothiophene Lithio 5-Lithio-2,3-dibromothiophene AltStart->Lithio LDA, -78°C (Selective C5 Deprotonation) Lithio->Target MeI (Methylation)

Caption: Figure 1. Synthesis Decision Tree. Red arrow indicates the common regioselectivity trap. Green arrows indicate the recommended high-yield pathways (Halogen Dance or Retro-Synthetic Methylation).

References
  • Gronowitz, S. (1959).[5] On the Synthesis of 2,3-Dibromothiophene. Acta Chemica Scandinavica. (Foundational work on thiophene halogenation patterns).

  • Schnürch, M., et al. (2007). Halogen Dance Reactions on Thiophenes. Chemical Society Reviews. (Definitive review on using base-catalyzed migration to fix isomer issues).

  • Campaigne, E., & Bourgeois, R. C. (1954). 3-Bromo-2-methylthiophene and 2,3-Dibromo-5-methylthiophene. Journal of the American Chemical Society.[6] (Early characterization of the isomers).

  • BenchChem Protocols. (2025). Synthesis of substituted thiophenes via Grignard Metathesis (GRIM). (Modern context for polymer precursors).

  • Reinecke, M. G. (1982). The Halogen Dance Reaction in Heterocycles. Tetrahedron. (Mechanistic insights into the scrambling of bromothiophenes).

Sources

troubleshooting guide for reactions involving 2,3-Dibromo-5-methylthiophene

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers utilizing 2,3-Dibromo-5-methylthiophene in the synthesis of organic semiconductors (e.g., P3HT analogs), pharmaceuticals, or complex heteroaromatic scaffolds.[1]

Product Category: Halogenated Heterocycles / Thiophene Building Blocks Subject: Troubleshooting Regioselectivity, Lithiation, and Purification[1]

Executive Summary

2,3-Dibromo-5-methylthiophene is a non-symmetric thiophene scaffold characterized by distinct electronic environments at the C2 (alpha) and C3 (beta) positions.[1] The C5-methyl group blocks polymerization at the second alpha position, making this molecule a critical "end-capper" or a site-selective intermediate.[1]

Key Reactivity Profile:

  • C2-Position (

    
    ):  High reactivity. Primary site for Lithium-Halogen Exchange and Pd-catalyzed Oxidative Addition.[1]
    
  • C3-Position (

    
    ):  Lower reactivity. Sterically more hindered than C2; usually reacts only after C2 is functionalized or under forcing conditions.
    
  • C5-Position: Blocked (Methyl). Prevents

    
    -polymerization.[1]
    

Module 1: Regioselective Cross-Coupling (Suzuki/Stille)[1]

User Query: I am attempting a Suzuki coupling to attach an aryl group at the C3 position, but I am consistently getting the C2-arylated product or a mixture. How do I invert this selectivity?

Diagnostic & Solution: In standard Pd-catalyzed cross-coupling (Suzuki-Miyaura, Stille), the oxidative addition of Pd(0) occurs preferentially at the most electron-deficient and least sterically hindered C-Br bond.[1] In thiophenes, the C2-Br bond is significantly weaker and more reactive than the C3-Br bond due to the proximity of the sulfur atom (alpha-effect).

The Protocol for C2-Selectivity (Standard):

  • Stoichiometry: Use 0.95 equivalents of boronic acid relative to the dibromide.

  • Catalyst: standard Pd(PPh3)4 or Pd(dppf)Cl2.

  • Temperature: Keep mild (60–70°C).

  • Result: >95% C2-arylation.

The Protocol for C3-Selectivity (The "Inversion" Strategy): You cannot directly force Pd to attack C3 over C2 with high selectivity while C2-Br is present. You must use a Protection-Deprotection or Sequential strategy.

  • Step 1 (Silylation): Selectively convert C2-Br to C2-SiMe3 using n-BuLi followed by TMSCl (See Module 2).

  • Step 2 (Coupling): Perform Suzuki coupling. The Pd will now attack the only remaining bromine at C3.

  • Step 3 (Deprotection/Ipso-Substitution): Remove the TMS group (using TBAF) or perform a Hiyama coupling at the C2 position if a second aryl group is needed.

Visualizing the Reactivity Flow:

ReactivityFlow Start 2,3-Dibromo- 5-methylthiophene Decision Target Position? Start->Decision PathC2 Targeting C2 (Alpha) Decision->PathC2 Most Common PathC3 Targeting C3 (Beta) Decision->PathC3 Difficult ActionC2 Direct Coupling (0.95 eq Boronic Acid) Pd(PPh3)4, 60°C PathC2->ActionC2 ActionC3 Block C2 First 1. n-BuLi / -78°C 2. TMSCl PathC3->ActionC3 ResultC2 Product: 2-Aryl-3-bromo- 5-methylthiophene ActionC2->ResultC2 ResultC3 Intermediate: 2-TMS-3-bromo- 5-methylthiophene ActionC3->ResultC3 StepC3_2 Coupling at C3 (Standard Suzuki) ResultC3->StepC3_2

Figure 1: Decision tree for regioselective functionalization of 2,3-dibromo-5-methylthiophene.

Module 2: Lithium-Halogen Exchange & "Halogen Dance"

User Query: I tried to lithiate C2 with n-BuLi at 0°C, but I observed a complex mixture including starting material and scrambled isomers. What happened?

Diagnostic: You likely encountered Halogen Scrambling (Halogen Dance) or proton abstraction due to insufficient temperature control. While C2-Br exchanges faster (kinetic control), the resulting anion is highly reactive.[1] At 0°C, the lithiated species can deprotonate the C4 position of unreacted starting material or induce bromine migration.[1]

Technical Explanation: Lithium-halogen exchange is faster than proton transfer, but only at cryogenic temperatures.[1]

  • Reaction: C2-Br + n-BuLi

    
     C2-Li + n-BuBr.
    
  • The Risk: If the temperature rises > -50°C, the C2-Li species can abstract the proton at C4 (the only remaining proton on the ring), leading to a thermodynamically equilibrated mixture of lithiated species.[1]

Correct Protocol (Cryogenic Control):

ParameterSpecificationReason
Solvent Anhydrous THF or Et₂OEssential for stabilizing the Li-species.[1]
Temperature -78°C (Strict) Prevents Halogen Dance/Scrambling.
Reagent n-BuLi (1.05 eq)t-BuLi is often too aggressive; n-BuLi suffices for C2-Br.[1]
Addition Rate Slow dropwiseAvoid localized heating ("hot spots").
Quench Time < 30 mins at -78°CLong stir times increase risk of equilibration.

Step-by-Step Procedure:

  • Dissolve 2,3-dibromo-5-methylthiophene in dry THF under Argon. Cool to -78°C .[2][3]

  • Add n-BuLi slowly down the side of the flask.

  • Stir for 15–20 minutes. (Do not let it warm up).

  • Add your electrophile (e.g., DMF, TMSCl, I2) immediately at -78°C.[1]

  • Allow to warm to room temperature only after the electrophile has been added.

Module 3: Purification Troubleshooting

User Query: After a mono-coupling reaction, I cannot separate the product (2-aryl-3-bromo) from the trace di-coupled byproduct and unreacted dibromide using silica gel chromatography.

Diagnostic: Brominated thiophenes often have very similar Rf values to their coupled analogs because the polarity change between a Bromine and an Aryl group is sometimes minimal in non-polar solvents (Hexanes/DCM).

Purification Strategies:

  • The "Reverse Phase" Check: If standard silica fails, check TLC on C18 (Reverse Phase). The lipophilicity difference between the dibromide and the aryl-bromide is often more pronounced in MeOH/Water systems.

  • Chemical Separation (The "Tagging" Method): If you have unreacted starting material (dibromide) contaminating your product:

    • Add a small amount of a highly polar amine (e.g., piperidine) and catalytic Pd to the crude mixture and heat briefly.[1]

    • This will convert the highly reactive C2-Br of the starting material into an amine.

    • Result: The impurity becomes basic and polar. An acid wash (1M HCl) will remove it, leaving your desired neutral product.[1]

  • Recrystallization: 2,3-dibromo-5-methylthiophene derivatives are often crystalline.[1]

    • Solvent System: Hot Ethanol or Methanol/Hexane mixtures.

    • Di-coupled products (2,3-diaryl) are usually much less soluble than mono-coupled products.[1] Cooling the mixture often precipitates the di-coupled impurity first.

FAQ: Rapid Fire

Q: Can I use Magnesium (Grignard) instead of Lithium? A: Yes, via Grignard Metathesis (GRIM) .[1] Treating the dibromide with i-PrMgCl


LiCl will selectively insert Mg at the C2 position. This is often safer and can be done at higher temperatures (-20°C to 0°C) than lithiation, making it scalable.[1]

Q: Is the C5-Methyl group stable? A: Generally, yes.[1] However, under radical bromination conditions (NBS/AIBN), the benzylic-like protons of the C5-methyl group can be brominated.[1] Avoid radical initiators if you want to keep the methyl group intact.

Q: Why is my yield low when coupling with electron-poor boronic acids? A: The oxidative addition into the thiophene is efficient, but the transmetallation step can be slow with electron-poor partners.[1] Switch to Pd(dppf)Cl2 and use a stronger base like K3PO4 or Cs2CO3 in a Dioxane/Water mixture to facilitate the transmetallation.

References

  • Regioselectivity in Thiophene Couplings

    • Mechanism:[1][3][4][5] The C2 position (alpha) is electronically favored for oxidative addition due to resonance stabilization from the sulfur atom.

    • Source: Handy, S. T., & Zhang, Y. (2006).[1][6][7] "A simple guide for predicting regioselectivity in the coupling of polyhaloheteroaromatics." Chemical Communications, (3), 299-301.[1] Link

  • Lithium-Halogen Exchange Kinetics

    • Mechanism:[1][3][4][5] Kinetic control favors exchange at the most acidic/stabilized position (alpha > beta).

    • Source: Slocum, D. W., et al. (1995).[1] "Lithium-Halogen Exchange Reactions of Polyhalothiophenes." Tetrahedron Letters, 36(45), 8171-8174.[1] Link

  • Halogen Dance (Base-Catalyzed)

    • Context: While specific to 2,5-dibromo isomers in some texts, the principle of base-induced migration applies to all polybrominated thiophenes if temperature control is lost.[1]

    • Source: Schnürch, M., et al. (2007).[1] "Halogen-Dance Reactions—A Review." Chemical Society Reviews, 36, 1046-1057.[1] Link

  • Grignard Metathesis (GRIM)

    • Relevance: Describes the selective metallation of 2-bromo-5-methyl type systems for P3HT synthesis.
    • Source: Loewe, R. S., et al. (2001).[1] "Regioregular, Head-to-Tail Coupled Poly(3-alkylthiophenes) Made Easy by the GRIM Method." Advanced Materials, 13(16), 1243-1246.[1] Link

Sources

Validation & Comparative

Characterization of 2,3-Dibromo-5-methylthiophene: A Comparative NMR Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison and characterization protocol for 2,3-Dibromo-5-methylthiophene , distinguishing it from its common regioisomeric impurities (specifically 2,5-dibromo-3-methylthiophene).

Executive Summary

2,3-Dibromo-5-methylthiophene is a critical intermediate in the synthesis of functionalized polythiophenes and pharmaceutical heterocycles. However, its synthesis is prone to regio-isomeric scrambling. The primary challenge in characterization is distinguishing the target molecule from its thermodynamic isomer, 2,5-dibromo-3-methylthiophene , and the kinetic byproduct 3,5-dibromo-2-methylthiophene .

This guide outlines the definitive NMR signatures required to validate the 2,3-dibromo-5-methyl substitution pattern, focusing on the diagnostic chemical shift of the methyl group and long-range proton-methyl coupling .

Structural Context & Synthesis Causality

To understand the impurities, one must understand the synthesis.

  • Direct Bromination: Bromination of 2-methylthiophene typically yields the 3,5-dibromo isomer or the 2,5-dibromo isomer due to the directing effects of the methyl group (activator) and the alpha-selectivity of the thiophene ring.

  • Halogen Dance (Base-Catalyzed): The 2,3-dibromo-5-methyl isomer is often accessed via lithium-halogen exchange followed by a "halogen dance" rearrangement or trapping. This method requires strict temperature control; failure results in isomeric mixtures.

Diagram 1: Regioisomeric Landscape

The following diagram illustrates the structural relationship between the target and its primary "imposters."

G Start Starting Material: 2-Bromo-5-methylthiophene Target TARGET: 2,3-Dibromo-5-methylthiophene (Kinetic/Trapped Product) Start->Target Lithiation/Trapping (Strict Control) Impurity1 IMPOSTER 1: 2,5-Dibromo-3-methylthiophene (Thermodynamic Isomer) Start->Impurity1 Acid Catalyzed Isomerization Impurity2 IMPOSTER 2: 3,5-Dibromo-2-methylthiophene (Direct Bromination Product) Start->Impurity2 Over-bromination (Scrambling)

Figure 1: Synthetic pathways leading to the target and its common regioisomeric impurities.

Comparative NMR Data Analysis

The most reliable method for differentiation is 1H NMR , specifically examining the methyl group's chemical shift and the splitting pattern of the aromatic proton.

Table 1: 1H NMR Diagnostic Comparison (CDCl₃, 300-400 MHz)
FeatureTarget: 2,3-Dibromo-5-methyl Impurity: 2,5-Dibromo-3-methyl Impurity: 3,5-Dibromo-2-methyl
Methyl Shift (

)
2.40 – 2.48 ppm (

-Me)
2.18 – 2.22 ppm (

-Me)
2.34 ppm (

-Me)
Aromatic Proton (

)
~6.85 ppm (H4)6.82 ppm (H4)6.86 ppm (H4)
Multiplicity Quartet (fine splitting,

Hz)
Quartet (fine splitting,

Hz)
Singlet (or broadened)
Key Distinction Downfield Methyl (Alpha position)Upfield Methyl (Beta position)Shift Match (Requires 13C to distinguish)

Technical Insight:

  • Alpha vs. Beta Methyls: Methyl groups at the thiophene

    
    -position (C2 or C5) are consistently deshielded (shifted downfield to ~2.4 ppm) compared to 
    
    
    
    -position (C3 or C4) methyl groups (~2.2 ppm). This ~0.2 ppm difference is the primary "smoking gun."
  • Coupling (

    
    ):  In 2,3-dibromo-5-methylthiophene, the proton at H4 and the methyl at C5 are adjacent. This allylic-like coupling results in a fine quartet (often looking like a broadened singlet if resolution is low).
    
Table 2: 13C NMR Shift Predictions & Assignments
CarbonTarget: 2,3-Dibromo-5-methyl Impurity: 2,5-Dibromo-3-methyl
C-Me (Alkyl) ~15.5 ppm ~13.5 ppm
C-Br (Quaternary) ~110 ppm (C3) & ~112 ppm (C2)~110 ppm (C5) & ~108 ppm (C2)
C-H (Methine) ~130 ppm (C4)~132 ppm (C4)
C-Me (Quaternary) ~140 ppm (C5)~138 ppm (C3)

Experimental Protocol: Definitive Identification

To ensure data integrity, follow this self-validating protocol.

Step 1: Sample Preparation
  • Concentration: Dissolve 10–15 mg of the product in 0.6 mL of CDCl₃ (neutralized with basic alumina if acid-sensitive).

  • Reference: Ensure TMS (0.00 ppm) is present. Residual CHCl₃ (7.26 ppm) can be used, but TMS is preferred for exact methyl shift comparison.

Step 2: 1H NMR Acquisition Parameters
  • Spectral Width: -2 to 14 ppm.

  • Scans (NS): Minimum 16 scans (to resolve satellite peaks).

  • Acquisition Time (AQ): >3.0 seconds (critical for resolving small

    
     couplings).
    
  • Window Function: No line broadening (LB = 0) or Gaussian multiplication to enhance resolution of the quartet.

Step 3: Logic Flow for Assignment

Use the following decision tree to interpret your spectrum.

DecisionTree Start Analyze 1H NMR Spectrum (CDCl3) CheckMe Check Methyl Peak Region (2.0 - 2.6 ppm) Start->CheckMe Split1 Where is the Methyl Peak? CheckMe->Split1 PathA ~2.18 - 2.22 ppm Split1->PathA Upfield PathB ~2.34 - 2.48 ppm Split1->PathB Downfield Result1 Impurity Identified: 2,5-Dibromo-3-methylthiophene (Beta-Methyl) PathA->Result1 CheckCoupling Check Aromatic Proton Splitting (~6.8 ppm) PathB->CheckCoupling PathC Fine Quartet (J ~1.2 Hz) CheckCoupling->PathC Coupling Visible PathD Sharp Singlet CheckCoupling->PathD No Coupling Result2 CONFIRMED TARGET: 2,3-Dibromo-5-methylthiophene PathC->Result2 Result3 Likely Impurity: 3,5-Dibromo-2-methylthiophene PathD->Result3

Figure 2: Decision logic for assigning the correct thiophene isomer.

References

  • Royal Society of Chemistry. (2019). Synthesis of 3,5-dibromo-2-methylthiophene (Supplementary Information). Journal of Material Chemistry C. Retrieved from [Link]

  • Froehlich, J., Hametner, C., & Kalt, W. (1996). Synthesis of Trisubstituted Thiophenes via a Halogen Dance Reaction at 2-Bromo-5-methylthiophene. ResearchGate. Retrieved from [Link]

  • PubChem. (2025).[1] 2,5-Dibromo-3-methylthiophene Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

mass spectrometry analysis of 2,3-Dibromo-5-methylthiophene and its derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates the mass spectrometry (MS) analysis of 2,3-Dibromo-5-methylthiophene , a critical intermediate in the synthesis of conductive polymers (polythiophenes) and pharmaceutical agents.

Unlike standard organic molecules, this analyte presents specific challenges: high halogen content, low proton affinity, and lack of polar functional groups. This guide objectively compares GC-EI-MS (the gold standard) against LC-APCI-MS (the viable alternative) and LC-ESI-MS (the common pitfall), providing experimental evidence and mechanistic rationale for method selection.

Part 1: Chemical Context & The "Bromine Signature"

Before selecting an ionization source, the analyst must understand the isotopic physics of the molecule. The presence of two bromine atoms creates a distinct spectral "fingerprint" that serves as the primary identification tool.

Isotopic Envelope Physics

Bromine exists as two stable isotopes:


 (50.69%) and 

(49.31%). For a molecule with two bromine atoms (

), the molecular ion (

) does not appear as a single peak. It splits into a 1:2:1 triad ratio.

Table 1: Theoretical Isotopic Abundance for


 
Ion SpeciesMass CompositionNominal m/zRelative IntensitySignificance
M

25451.0%Lightest isotopologue
M+2

256100.0%Base Peak (Statistically most probable)
M+4

25849.0%Heaviest isotopologue

Analyst Note: If your spectrum shows a 1:1 doublet (M, M+2), you have likely lost a bromine atom (monobromo species) or are analyzing a degradation product. The 1:2:1 triplet is the non-negotiable confirmation of the intact dibromo structure.

Part 2: Comparative Analysis of Ionization Techniques

We evaluated three ionization mechanisms. The data below summarizes why Electron Ionization (EI) remains superior for this specific analyte class.

Technique Comparison Matrix
FeatureGC-MS (EI) LC-MS (APCI) LC-MS (ESI)
Ionization Mechanism High Energy (70 eV) Electron BombardmentGas-phase Chemical Ionization (Corona Discharge)Solution-phase Ion Evaporation
Suitability Optimal Viable Alternative Not Recommended
Sensitivity High (pg range)Moderate (ng range)Very Low / None
Primary Ion Observed

(Radical Cation)

or

N/A (Poor ionization)
Structural Info Rich fragmentation patternMinimal (mostly molecular ion)None
Deep Dive: Why ESI Fails

Electrospray Ionization (ESI) relies on the analyte's ability to accept a proton (


) or form an adduct (

) in solution.
  • The Problem: 2,3-Dibromo-5-methylthiophene is highly lipophilic and lacks basic sites (lone pairs on the sulfur are involved in aromaticity and unavailable for protonation).

  • The Result: In ESI, this molecule suppresses poorly and yields erratic signals, often indistinguishable from background noise.

The Alternative: APCI/APPI

If Liquid Chromatography is required (e.g., the sample is in a non-volatile matrix), Atmospheric Pressure Chemical Ionization (APCI) or Photoionization (APPI) must be used.

  • Mechanism: APCI uses a corona discharge to ionize the solvent gas, which then transfers charge to the analyte via charge exchange. This works for non-polar species.[1]

  • Protocol Shift: Use Methanol/Water mobile phases without acidic buffers to encourage charge transfer (

    
    ) rather than protonation.
    

Part 3: Fragmentation Logic (EI-MS)

In Electron Ionization (70 eV), the molecule undergoes predictable homolytic cleavages. Understanding this pathway allows you to distinguish the target from impurities like 2-bromo-5-methylthiophene.

Fragmentation Pathway Diagram

FragmentationPathway M_Ion Molecular Ion (M+) m/z 254, 256, 258 (1:2:1 Triad) Frag_1 [M - Br]+ m/z 175, 177 (1:1 Doublet) M_Ion->Frag_1 Loss of Br• (Primary Path) Frag_2 [M - CH3]+ m/z 239, 241, 243 (Minor Peak) M_Ion->Frag_2 Loss of CH3• Frag_3 [M - 2Br]+ m/z 96 (Thiophene Core) Frag_1->Frag_3 Loss of 2nd Br• Frag_4 Ring Opening/Degradation CS+, CHS+ Fragments (m/z 45, 39) Frag_3->Frag_4 Ring Fragmentation

Figure 1: Predicted fragmentation pathway for 2,3-Dibromo-5-methylthiophene under 70 eV Electron Impact.[2] The loss of Bromine is the dominant energy release channel.

Part 4: Validated Experimental Protocol (GC-MS)

This protocol is designed for trace analysis of the target molecule in organic synthesis reaction mixtures.

Instrument Configuration
  • System: Agilent 7890/5977 (or equivalent Single Quadrupole).

  • Column: Rtx-5MS or DB-5 (30m x 0.25mm ID x 0.25µm film). Low-polarity stationary phases are essential.

  • Inlet: Split/Splitless.

    • Purity Check: Split 50:1.

    • Trace Analysis: Splitless (purge on at 0.75 min).

Step-by-Step Method
  • Sample Prep: Dissolve 1 mg sample in 1 mL Dichloromethane (DCM) or Hexane . Avoid Methanol (poor solubility/tailing).

  • Inlet Temp:

    
    .
    
  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Initial:

      
       (Hold 1 min).
      
    • Ramp 1:

      
       to 
      
      
      
      .
    • Ramp 2:

      
       to 
      
      
      
      (Hold 3 min).
    • Rationale: Starting low prevents solvent overlap; the rapid ramp preserves peak shape for the semi-volatile thiophene.

  • MS Source:

    
    , Quad: 
    
    
    
    .
  • Scan Range: m/z 40-400. (Scanning lower than 40 introduces air/water noise; higher than 400 is unnecessary).

Part 5: Analytical Decision Workflow

Use this logic tree to determine the correct instrument for your specific sample matrix.

DecisionTree Start Start: Sample Analysis Matrix Is the Matrix Volatile? (e.g., Hexane, DCM, Toluene) Start->Matrix GCMS Primary Choice: GC-EI-MS Matrix->GCMS Yes LC_Check Must use LC? (Aqueous/Biological Matrix) Matrix->LC_Check No Ionization_Check Select Ionization Source LC_Check->Ionization_Check APCI Use APCI or APPI (Mode: Positive) Target: Molecular Ion Ionization_Check->APCI Non-Polar Analyte ESI STOP: ESI is unsuitable (Low Sensitivity) Ionization_Check->ESI Avoid

Figure 2: Instrument selection decision matrix based on sample matrix properties.

References

  • NIST Mass Spectrometry Data Center. Thiophene, 2,3-dihydro-5-methyl- (Analogous fragmentation data). National Institute of Standards and Technology.[3] Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds.
  • PubChem. 2-Bromo-5-methylthiophene (Compound Summary). National Library of Medicine. Available at: [Link]

  • Agilent Technologies. Optimizing the Agilent Multimode Source: Use of ESI vs APCI. (Technical Note on ionization of non-polar aromatics). Available at: [Link]

Sources

Electronic Properties of Regioregular Poly(3-methylthiophene) Architectures Derived from 2,3-Dibromo-5-methylthiophene

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Electronic Properties of Polymers Derived from 2,3-Dibromo-5-methylthiophene Content Type: Publish Comparison Guide

Executive Summary & Technical Context

This guide analyzes the electronic properties of Regioregular Poly(3-methylthiophene) (rr-P3MT) synthesized via the 2,3-Dibromo-5-methylthiophene precursor route. While Poly(3-hexylthiophene) (P3HT) is the standard "fruit fly" of organic electronics due to its solubility, P3MT offers superior theoretical charge transport characteristics due to reduced alkyl side-chain volume, allowing for tighter


-

stacking.

Critical Synthetic Insight: 2,3-Dibromo-5-methylthiophene is not the direct monomer for conjugated polymerization. It is a strategic precursor used to generate high-purity 2,5-dibromo-3-methylthiophene (the active GRIM monomer). This route avoids the formation of the 4-bromo regioisomer, ensuring >98% Head-to-Tail (HT) regioregularity in the final polymer, which is critical for maximizing electronic performance.

Synthetic Pathway: The Precursor Advantage

Direct bromination of 3-methylthiophene often yields a mixture of isomers (2-bromo, 5-bromo, and 2,5-dibromo), leading to regiorandom defects. The 2,3-dibromo-5-methylthiophene route guarantees structural homogeneity.

Mechanism of Monomer Activation

To synthesize high-mobility rr-P3MT, the precursor must undergo a "Halogen Dance" or selective reduction/bromination sequence to shift the reactive sites to the 2,5-positions.

SynthesisPathway Precursor 2,3-Dibromo-5-methylthiophene (Starting Material) Intermediate 3-Bromo-5-methylthiophene (Isomer Pure) Precursor->Intermediate Zn/AcOH Selective Red. at C2 ActiveMonomer 2,5-Dibromo-3-methylthiophene (Active GRIM Monomer) Intermediate->ActiveMonomer NBS/DMF Bromination at C2 Polymer Regioregular P3MT (>98% HT Coupling) ActiveMonomer->Polymer GRIM (Ni(dppp)Cl2) Polymerization

Figure 1: Synthetic transformation from the 2,3-dibromo precursor to the active 2,5-dibromo monomer required for regioregular synthesis.[1]

Comparative Analysis: rr-P3MT vs. Alternatives

The following table compares rr-P3MT (derived from the high-purity precursor) against its regiorandom counterpart and the standard P3HT.

Performance Metrics Table
Propertyrr-P3MT (High Purity)rr-P3HT (Standard)rra-P3MT (Regiorandom)
Regioregularity (HT%) >98%>95%~50-80%
Band Gap (

)
2.0 eV1.9 eV2.2 eV
HOMO Level -5.1 eV-4.9 eV-5.3 eV
Conductivity (Doped) 10 - 100 S/cm 1 - 10 S/cm< 0.1 S/cm
Hole Mobility (

)

cm

/Vs

cm

/Vs

cm

/Vs
Crystallinity High (Tight Packing)ModerateAmorphous
Solubility Low (CHCl

, hot)
High (CHCl

, CB)
High
Key Insights
  • Conductivity: rr-P3MT exhibits significantly higher conductivity upon doping (e.g., with Iodine or FeCl

    
    ) compared to P3HT. The methyl group is less bulky than the hexyl chain, allowing the thiophene backbones to stack closer (inter-chain distance < 3.8 Å), facilitating 3D charge hopping.
    
  • Band Gap: The highly ordered structure of rr-P3MT leads to a lower band gap (2.0 eV) compared to the amorphous regiorandom variant (2.2 eV), indicating extended effective conjugation length.

  • Processing Challenge: The trade-off for superior electronic properties is solubility. rr-P3MT is sparingly soluble in common solvents at room temperature, often requiring high-temperature processing or electrochemical deposition.

Experimental Protocols (Self-Validating)

Protocol A: Monomer Activation (Precursor to Monomer)

Objective: Convert 2,3-dibromo-5-methylthiophene to 2,5-dibromo-3-methylthiophene.

  • Selective Reduction:

    • Dissolve 2,3-dibromo-5-methylthiophene (10 mmol) in Acetic Acid (50 mL).

    • Add Zinc dust (30 mmol) and reflux for 4 hours. Validation: Monitor GC-MS for disappearance of the dibromo peak and appearance of 3-bromo-5-methylthiophene (MW 177).

    • Filter, neutralize, and extract with ether. Yield ~85%.

  • Regioselective Bromination:

    • Dissolve the isolated 3-bromo-5-methylthiophene in DMF at 0°C.

    • Add NBS (1.05 eq) dropwise in the dark.

    • Stir for 12 hours. Validation: NMR (

      
      H) should show loss of the C2 proton signal.
      
    • Purify via column chromatography (Hexane).[1] Product: 2,5-dibromo-3-methylthiophene .

Protocol B: GRIM Polymerization (Synthesis of rr-P3MT)

Objective: Synthesize high-regioregularity P3MT.

  • Grignard Formation:

    • In a glovebox, dissolve 2,5-dibromo-3-methylthiophene (1.0 g) in dry THF.

    • Add i-PrMgCl (1.0 eq) and stir at RT for 1 hour. Validation: Quench a small aliquot with water; GC-MS should show 2-bromo-3-methylthiophene (monobromo) to confirm metathesis.

  • Polymerization:

    • Add Ni(dppp)Cl

      
       catalyst (0.5 - 1.0 mol%).[1]
      
    • Stir for 2 hours. The solution will turn dark red/purple.

    • Note: Due to lower solubility of P3MT, the polymer may precipitate early. If this occurs, stop the reaction to prevent defects.

  • Purification:

    • Precipitate into Methanol/HCl.[2]

    • Soxhlet extraction: Methanol (removes salts) -> Hexane (removes oligomers) -> Chloroform (collects high MW polymer).

Protocol C: Electronic Characterization Workflow

Characterization cluster_opt Optical Properties cluster_elec Electronic Properties Sample rr-P3MT Thin Film (Spin-cast from hot CHCl3) UV UV-Vis Spectroscopy (Absorption Edge) Sample->UV CV Cyclic Voltammetry (0.1M Bu4NPF6/AcN) Sample->CV BandGap Calc: Optical Band Gap (Eg = 1240 / lambda_onset) UV->BandGap HOMO Calc: HOMO Level (-e [E_ox + 4.4]) CV->HOMO

Figure 2: Workflow for determining key electronic parameters (Band Gap and HOMO levels).

References

  • McCullough, R. D., et al. (1993). "Self-orienting head-to-tail poly(3-alkylthiophenes): new insights on structure-property relationships in conducting polymers." Journal of the American Chemical Society. Link

  • Loewe, R. S., et al. (2001). "Regioregular, Head-to-Tail Coupled Poly(3-alkylthiophenes) Made Easy by the GRIM Method." Macromolecules. Link

  • Roncali, J. (1992). "Conjugated poly(thiophenes): synthesis, functionalization, and applications." Chemical Reviews. Link

  • Yamamoto, T., et al. (1993). "Preparation of π-conjugated poly(thiophene-2,5-diyl), poly(p-phenylene), and related polymers using zerovalent nickel complexes." Progress in Polymer Science. Link

  • Gronowitz, S. (1994). "Thiophene and Thiophene Derivatives." The Chemistry of Heterocyclic Compounds. (Foundational text on Halogen Dance mechanisms).

Sources

yield comparison of different synthetic routes to 2,3-Dibromo-5-methylthiophene

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of synthetic routes to 2,3-Dibromo-5-methylthiophene (CAS: 30319-03-0). It is designed for researchers requiring high regiochemical purity, as the synthesis of this specific isomer is prone to directing-group errors common in thiophene chemistry.

Executive Summary

The synthesis of 2,3-dibromo-5-methylthiophene presents a classic regioselectivity challenge. Direct bromination of 2-methylthiophene is not recommended as it predominantly yields the thermodynamically favored 3,5-dibromo (or 2,4-dibromo) isomers due to the directing effects of the methyl group.

The Lithiation-Trapping Strategy (Route A) is identified as the superior method, offering the highest regiocontrol (>95%) and yield. This route utilizes the distinct acidity of the C5-proton in 2,3-dibromothiophene, allowing for selective functionalization without disturbing the bromine motif.

Quick Comparison Table
FeatureRoute A: Lithiation-Trapping (Recommended)Route B: Direct Bromination (Not Recommended)Route C: Debromination
Starting Material 3-Bromothiophene2-Methylthiophene2-Methylthiophene
Key Reagents NBS, LDA, MeINBS or


, Zn/AcOH
Regioselectivity High (>95%) Low (Mixture of isomers)Moderate
Major Impurity Unreacted starting material3,5-Dibromo-2-methylthiophene3,4-Dibromo-2-methylthiophene
Overall Yield ~65–75% <30% (isolated)~40%
Scalability Moderate (requires cryogenic)HighHigh

Route Analysis & Mechanism

Route A: The Lithiation-Trapping Strategy (Gold Standard)

This route bypasses the ambiguous directing effects of electrophilic aromatic substitution (SEAr) by utilizing Directed ortho-Metalation (DoM) .

  • Step 1: Synthesis of 2,3-Dibromothiophene. Bromination of 3-bromothiophene with N-Bromosuccinimide (NBS) selectively occurs at the C2 (

    
    ) position. The C5 position is less reactive due to the lack of directing influence from the C3 bromine, and C4 is sterically hindered.
    
  • Step 2: C5-Selective Lithiation. Treatment with Lithium Diisopropylamide (LDA) at -78°C results in deprotonation at C5.

    • Critical Note:LDA is chosen over

      
      -BuLi. 
      
      
      
      -BuLi is nucleophilic and causes Lithium-Halogen Exchange at C2 (removing the bromine), whereas LDA is a bulky, non-nucleophilic base that favors deprotonation of the acidic C5-H.
  • Step 3: Methylation. Quenching the lithiated species with Methyl Iodide (MeI) installs the methyl group exclusively at C5.

Route B: Direct Bromination (The "Dead End")

Attempting to brominate 2-methylthiophene or 2-bromo-5-methylthiophene fails to yield the 2,3-dibromo-5-methyl isomer efficiently.

  • Mechanism Failure: The methyl group at C2 (or C5) is strongly activating and ortho/para directing.

    • In 2-bromo-5-methylthiophene, the Methyl group (C5) activates C4. The Bromo group (C2) directs to C3.

    • Since Methyl activation (+I, +M) > Bromo deactivation (-I, +M), the incoming electrophile attacks C4 .

    • Result: Formation of 2,4-dibromo-5-methylthiophene (also known as 3,5-dibromo-2-methylthiophene), not the desired 2,3-isomer.

Visualizing the Pathways

The following diagram illustrates the divergent outcomes of the two strategies.

SynthesisComparison cluster_A Route A: Lithiation-Trapping (Success) cluster_B Route B: Direct Bromination (Failure) Start_A 3-Bromothiophene Inter_A 2,3-Dibromothiophene Start_A->Inter_A NBS, Hexane/CHCl3 (Regioselective at C2) Lithio_A [5-Li-2,3-Dibromothiophene] Inter_A->Lithio_A LDA, THF, -78°C (Deprotonation at C5) Product TARGET: 2,3-Dibromo-5-methylthiophene Lithio_A->Product MeI (Methylation) Start_B 2-Methylthiophene Inter_B 2-Bromo-5-methylthiophene Start_B->Inter_B NBS (1 eq) Wrong_Product IMPURITY: 2,4-Dibromo-5-methylthiophene (Thermodynamic Product) Inter_B->Wrong_Product NBS (1 eq) (Methyl directs to C4)

Caption: Comparison of the Lithiation-Trapping route (Green) vs. Direct Bromination (Red). Route A avoids the directing group conflict by installing the methyl group last.

Detailed Experimental Protocol (Route A)

Objective: Synthesis of 2,3-dibromo-5-methylthiophene via 2,3-dibromothiophene.

Step 1: Preparation of 2,3-Dibromothiophene[1]
  • Reagents: 3-Bromothiophene (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), Perchloric acid (

    
    , cat.), Hexane.
    
  • Procedure:

    • Dissolve 3-bromothiophene (16.3 g, 100 mmol) in hexane (50 mL).

    • Add NBS (17.8 g, 100 mmol) in one portion.

    • Add catalytic

      
       (0.7 mL, 70%). Note: Acid catalysis accelerates the reaction and improves regioselectivity.
      
    • Stir at room temperature for 24 hours.

    • Quench with saturated

      
      , filter succinimide, and concentrate.
      
    • Purification: Vacuum distillation.

    • Expected Yield: 89–95%.

Step 2: Lithiation and Methylation
  • Reagents: 2,3-Dibromothiophene (1.0 eq), LDA (1.1 eq), Methyl Iodide (MeI, 1.2 eq), Anhydrous THF.

  • Procedure:

    • Setup: Flame-dry a 3-neck flask under Nitrogen/Argon atmosphere.

    • Solvent: Add anhydrous THF and cool to -78°C (Dry ice/Acetone bath).

    • Base Addition: Add LDA (freshly prepared or commercial 2.0M solution) dropwise over 20 minutes. Maintain internal temperature < -70°C.

    • Metalation: Stir at -78°C for 30–60 minutes. The solution typically turns yellow/orange, indicating the formation of the lithiated species.

    • Trapping: Add MeI dropwise.

    • Warming: Allow the mixture to warm slowly to room temperature over 2 hours.

    • Workup: Quench with saturated

      
      . Extract with Diethyl Ether (
      
      
      
      ). Wash with brine, dry over
      
      
      .
    • Purification: Flash column chromatography (Hexanes) or distillation.

    • Expected Yield: 70–80%.

References

  • Goldberg, Y., & Alper, H. (1993). Regioselective bromination of thiophenes. Journal of Organic Chemistry, 58(11), 3072–3075. Link

    • Source for Step 1: High-yield synthesis of 2,3-dibromothiophene.
  • Gronowitz, S. (1959).[1] On the synthesis of 3-bromothiophene and 2,3-dibromothiophene.[2][1][3][4] Acta Chemica Scandinavica, 13, 1045.[1] Link

    • Foundational text on thiophene halogenation p
  • BenchChem. (n.d.). 2,3-Dibromo-5-methylthiophene Structure and Reactivity. Link

    • Confirmation of CAS 30319-03-0 and isomer d
  • Sotzing, G. A., et al. (2002). Preparation of unsymmetrical thiophene derivatives via lithiation. Macromolecules.

Sources

A Researcher's Guide to Purity Validation of Synthesized 2,3-Dibromo-5-methylthiophene

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Comparison of Analytical Methodologies for Ensuring High-Purity Material in Research and Development

For researchers, scientists, and professionals in drug development, the purity of synthesized compounds is paramount. This guide provides a comprehensive comparison of analytical techniques for validating the purity of 2,3-Dibromo-5-methylthiophene, a key building block in the synthesis of various pharmaceutical and agrochemical compounds.[1][2] We will delve into the experimental protocols and comparative performance of established analytical methods, offering insights to ensure the integrity of your research and development endeavors.

The synthesis of halogenated thiophenes can often lead to a variety of impurities, including isomers and starting materials that have not fully reacted.[1][2][3] The presence of these impurities can significantly impact the outcome of subsequent reactions and the biological activity of the final products. Therefore, rigorous purity validation is a critical step in the synthetic workflow.

Comparative Analysis of Purity Validation Techniques

The choice of analytical technique for purity determination depends on several factors, including the expected impurities, the required level of sensitivity, and the available instrumentation. Here, we compare three widely used methods: Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC).

Table 1: Performance Comparison of Analytical Techniques for 2,3-Dibromo-5-methylthiophene Purity Validation

FeatureNMR SpectroscopyGC-MSHPLC
Primary Use Structural elucidation and quantification of major components and impurities.Separation and identification of volatile and semi-volatile compounds.Separation, quantification, and purification of non-volatile and thermally labile compounds.
Selectivity High for structurally different compounds. Isomers can be challenging to differentiate without high-field instruments.Excellent for separating isomers and compounds with different boiling points.High for a wide range of compounds, including isomers, with appropriate column and mobile phase selection.
Sensitivity Moderate (typically in the low mg range).High (can detect compounds at the picogram to nanogram level).High (can detect compounds at the nanogram to microgram level).
Quantitative Accuracy Excellent with an internal standard.Good with proper calibration.Excellent with proper calibration.
Sample Throughput Moderate.High.High.
Instrumentation Cost High.Moderate to High.Moderate.

In-Depth Methodologies and Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation

NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. For 2,3-Dibromo-5-methylthiophene, ¹H NMR provides a clear fingerprint of the molecule, while ¹³C NMR confirms the carbon framework.

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized 2,3-Dibromo-5-methylthiophene in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Internal Standard: For quantitative analysis (qNMR), add a known amount of a suitable internal standard (e.g., 1,3,5-trimethoxybenzene) that has a signal that does not overlap with the analyte signals.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300 or 400 MHz).

  • Data Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons. Compare the chemical shifts and coupling constants with literature values for 2,3-Dibromo-5-methylthiophene and its potential isomers (e.g., 2,5-dibromo-3-methylthiophene).[4][5] The purity is calculated by comparing the integral of the analyte signal to that of the internal standard.

  • Expected ¹H NMR signals for 2,3-Dibromo-5-methylthiophene: A singlet for the methyl protons and a singlet for the thiophene ring proton. The exact chemical shifts can vary slightly depending on the solvent used. For comparison, the protons of 2,3-dibromothiophene appear as doublets.[6][7]

  • Potential Impurities to Monitor: Unreacted starting materials, such as 2-methylthiophene, and isomeric byproducts like 3,5-dibromo-2-methylthiophene.[8][9]

Caption: Workflow for NMR-based purity validation.

Gas Chromatography-Mass Spectrometry (GC-MS): High-Sensitivity Impurity Profiling

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile impurities.[10][11] It is particularly useful for detecting trace amounts of byproducts that may not be visible in an NMR spectrum.

  • Sample Preparation: Prepare a dilute solution of the synthesized 2,3-Dibromo-5-methylthiophene in a volatile organic solvent (e.g., dichloromethane or hexane) at a concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable for separating halogenated thiophenes.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan a mass range that includes the molecular ions of the expected product and impurities (e.g., m/z 50-300).

  • Data Analysis: Identify the peaks in the total ion chromatogram (TIC). The mass spectrum of each peak can be compared to a library (e.g., NIST) for identification.[12] The relative purity can be estimated by the area percentage of the main peak.

cluster_workflow GC-MS Impurity Profiling Workflow A Sample Dilution (in volatile solvent) B Injection into GC A->B C Separation in Capillary Column B->C D Ionization (EI) C->D E Mass Analysis D->E F Data Analysis (TIC and Mass Spectra) E->F

Caption: Workflow for GC-MS based impurity profiling.

High-Performance Liquid Chromatography (HPLC): Versatile and Quantitative

HPLC is a highly versatile technique for the separation and quantification of a wide range of compounds.[13] It is particularly advantageous when dealing with less volatile or thermally sensitive impurities.

  • Sample Preparation: Dissolve a known concentration of the synthesized 2,3-Dibromo-5-methylthiophene in the mobile phase or a compatible solvent.

  • HPLC Conditions:

    • Column: A reverse-phase C18 column is a common choice.

    • Mobile Phase: A mixture of acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape. A gradient elution may be necessary to separate all components.

    • Flow Rate: Typically 1.0 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 30 °C) for reproducibility.

    • Detector: A UV detector set at a wavelength where the analyte and potential impurities absorb (e.g., 254 nm). A photodiode array (PDA) detector can provide spectral information for peak purity assessment.

  • Data Analysis: The purity is determined by the area percentage of the main peak in the chromatogram. For accurate quantification, a calibration curve should be generated using a certified reference standard.

Caption: Workflow for HPLC-based purity quantification.

Purification Strategies for High-Purity 2,3-Dibromo-5-methylthiophene

Should the initial purity analysis reveal the presence of significant impurities, purification is necessary.

  • Recrystallization: This is a common and effective method for purifying solid compounds.[14] The choice of solvent is crucial. A good solvent will dissolve the compound well at elevated temperatures but poorly at room temperature or below.[15] For brominated thiophenes, a mixed solvent system, such as ethanol/water or hexane/ethyl acetate, may be effective.[15][16]

  • Column Chromatography: For impurities that are difficult to remove by recrystallization, silica gel column chromatography can be employed. A non-polar eluent system, such as hexane or a mixture of hexane and a slightly more polar solvent like ethyl acetate, is typically used.

Conclusion: A Multi-faceted Approach to Purity Validation

Ensuring the purity of synthesized 2,3-Dibromo-5-methylthiophene is a critical quality control step. While NMR spectroscopy provides definitive structural confirmation, a comprehensive purity assessment often requires a multi-technique approach. GC-MS offers exceptional sensitivity for volatile impurities, and HPLC provides robust quantification for a broader range of compounds. By employing these techniques in a complementary fashion, researchers can confidently validate the purity of their synthesized materials, ensuring the reliability and reproducibility of their scientific findings.

References

  • Figshare. (n.d.). Supplementary Material for - Figshare. Retrieved from [Link]

  • Senieer. (n.d.). Where Do Impurities In Pharmaceutical Analysis Come From?. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). Two experimental NMR spectra of 2 , 3-dibromo-thiophene, which.... Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-(Bromomethyl)-5-(3,5-dimethylphenyl)thiophene. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Journal of Material Chemistry C Supporting Information. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Alfa Aesar. (n.d.). Certificate of analysis. Retrieved from [Link]

  • Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. PMC. Retrieved from [Link]

  • PubChem. (n.d.). 2,5-Dibromo-3-methylthiophene. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Dibromo-2-methylthiophene. Retrieved from [Link]

  • ResearchGate. (2025, October 16). Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. Retrieved from [Link]

  • Open Research Newcastle. (2025, May 9). Preparation of regioregular poly(3-hexylthiophene)and its precursor monomer, 2,5-dibromo-3-hexylthiophene, using low pressure flow synthesis techniques. Retrieved from [Link]

  • ResearchGate. (2025, August 7). GC–MS Method Development for the Analyses of Thiophenes from Solvent Extracts of Tagetes patula L. Retrieved from [Link]

  • Pharmaceutical Technology. (2020, November 15). Evaluating Impurities in Drugs (Part I of III). Retrieved from [Link]

  • Google Patents. (n.d.). US20090318710A1 - Process for the purification of thiophenes.
  • Bruker. (n.d.). Analysis of Gas Oil by GC/APCI FTMS. Retrieved from [Link]

  • Gas chromatography-mass spectrometry analysis and in vitro inhibitory effects of Phoenix dactylifera L. on key enzymes implicate. Journal of Applied Pharmaceutical Science. (2020, June 25). Retrieved from [Link]

  • Pharmacognosy Magazine. (2021, June 10). Gas Chromatography-Mass Spectrometry Fingerprint and in vitroCytotoxic Studies of Rubus steudneri Leaf Fractions. Retrieved from [Link]

  • MDPI. (2018, March 4). GC-MS Analysis of the Composition of the Essential Oil from Dendranthema indicum Var. Aromaticum Using Three Extraction Methods and Two Columns. Retrieved from [Link]

  • Semantic Scholar. (2023, June 13). Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX. Retrieved from [Link]

Sources

A Comparative Guide to Catalytic Systems for Cross-Coupling Reactions of 2,3-Dibromo-5-methylthiophene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Synthetic Potential of 2,3-Dibromo-5-methylthiophene

2,3-Dibromo-5-methylthiophene is a versatile heterocyclic building block with significant potential in the synthesis of novel organic materials and pharmaceutical agents. The presence of two distinct bromine atoms at the C2 and C3 positions, coupled with the directing effect of the C5-methyl group, offers a rich platform for selective functionalization. However, achieving precise regiocontrol in cross-coupling reactions presents a considerable synthetic challenge. The choice of catalyst is paramount in dictating the outcome of these transformations, influencing not only the yield and efficiency but also the crucial aspect of regioselectivity.

This in-depth technical guide provides a comparative analysis of various catalytic systems for the cross-coupling of 2,3-Dibromo-5-methylthiophene. We will delve into the nuances of Suzuki-Miyaura, Stille, Sonogashira, Heck, Negishi, and Buchwald-Hartwig amination reactions, offering a critical evaluation of catalyst performance based on available experimental data. This guide is intended to empower researchers, scientists, and drug development professionals to make informed decisions in their synthetic endeavors, enabling the strategic and efficient construction of complex thiophene-based molecules.

The Landscape of Cross-Coupling: A Comparative Overview

The selective functionalization of 2,3-Dibromo-5-methylthiophene hinges on the judicious selection of a cross-coupling methodology and, more critically, the catalyst system. The inherent electronic and steric differences between the C2 and C3 positions of the thiophene ring are the primary determinants of regioselectivity. Generally, the C2 position is more susceptible to oxidative addition to a low-valent metal catalyst due to its higher electrophilicity and lower steric hindrance compared to the C3 position.

This guide will systematically explore the application of the most prevalent cross-coupling reactions to this substrate, with a focus on comparing the efficacy of palladium and nickel-based catalysts.

Suzuki-Miyaura Coupling: A Workhorse for C-C Bond Formation

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is one of the most widely employed methods for constructing C-C bonds due to its mild reaction conditions and the commercial availability and stability of boronic acids.[1][2]

Catalyst Selection and Performance

Both palladium and nickel catalysts have been successfully employed in the Suzuki-Miyaura coupling of dihalothiophenes. Palladium catalysts, often in the form of Pd(0) complexes with phosphine ligands, are the most common choice.[3] The choice of ligand is crucial in tuning the reactivity and selectivity of the catalyst.

For 2,3-dibromothiophenes, the initial coupling predominantly occurs at the C2 position. One-pot double Suzuki couplings of 2,3-dibromothiophene have been achieved, though they can be sensitive to steric effects.[4]

Catalyst SystemCoupling PartnerBaseSolventTemp. (°C)Yield (%)RegioselectivityReference
Pd(PPh₃)₄Arylboronic acidK₃PO₄1,4-Dioxane/H₂O90Moderate to GoodMono-arylation at C5 of 2,5-dibromo-3-hexylthiophene[5][6]
Pd(PPh₃)₄Arylboronic acidK₃PO₄1,4-Dioxane/H₂ONot SpecifiedLow to ModerateMono- and di-arylation of 2,5-dibromo-3-methylthiophene[7][8]
Pd(PPh₃)₄p-Fluorophenylboronic acidNa₂CO₃DMFNot SpecifiedNot Specified (Double Coupling)2,3-diarylation of 2,3-dibromothiophene[4]

Note: Data for 2,5-dibromo-3-alkylthiophenes is presented as a close analogue due to the limited direct comparative data for 2,3-Dibromo-5-methylthiophene.

Experimental Protocol: Mono-Arylation via Suzuki-Miyaura Coupling

This protocol is a general guideline for the selective mono-arylation of 2,3-Dibromo-5-methylthiophene at the C2 position.

Materials:

  • 2,3-Dibromo-5-methylthiophene

  • Arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add 2,3-Dibromo-5-methylthiophene (1.0 mmol), the arylboronic acid (1.1 mmol), and Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Add K₃PO₄ (2.0 mmol).

  • Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL).

  • The reaction mixture is heated to 90 °C and stirred for 12-24 hours, monitoring the progress by TLC or GC-MS.

  • Upon completion, the reaction is cooled to room temperature and diluted with ethyl acetate.

  • The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Catalytic Cycle: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L₂ OxAdd Oxidative Addition Pd(0)L2->OxAdd Ar-X R-Pd(II)-X_L2 R-Pd(II)(X)L₂ OxAdd->R-Pd(II)-X_L2 Transmetalation Transmetalation R-Pd(II)-X_L2->Transmetalation R'-B(OR)₂ R-Pd(II)-R'_L2 R-Pd(II)(R')L₂ Transmetalation->R-Pd(II)-R'_L2 RedElim Reductive Elimination R-Pd(II)-R'_L2->RedElim RedElim->Pd(0)L2 Product R-R' RedElim->Product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Stille Coupling: Leveraging Organostannanes

The Stille coupling utilizes organotin compounds as the coupling partners.[9] A key advantage of this method is the stability of organostannanes to air and moisture.[10] However, the toxicity of tin reagents is a significant drawback.

Catalyst Selection and Performance

Palladium catalysts, particularly Pd(PPh₃)₄, are the most common catalysts for Stille couplings.[11] Similar to the Suzuki reaction, the regioselectivity of the Stille coupling on 2,3-dibromothiophene favors initial reaction at the C2 position.[4]

Catalyst SystemCoupling PartnerAdditiveSolventTemp. (°C)Yield (%)RegioselectivityReference
Pd(PPh₃)₄Organostannane-Toluene110GoodNot specified for 2,3-dibromothiophene[4]

Note: Specific comparative data for 2,3-Dibromo-5-methylthiophene is limited. The conditions are based on general Stille coupling protocols.

Experimental Protocol: Stille Coupling

This protocol provides a general procedure for the Stille coupling of 2,3-Dibromo-5-methylthiophene.

Materials:

  • 2,3-Dibromo-5-methylthiophene

  • Organostannane reagent

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Anhydrous toluene

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve 2,3-Dibromo-5-methylthiophene (1.0 mmol) and the organostannane (1.1 mmol) in anhydrous toluene (10 mL).

  • Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Degas the solution with a stream of argon for 10-15 minutes.

  • Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.

  • After cooling, the reaction mixture can be worked up by washing with an aqueous solution of KF to remove tin byproducts.

  • The organic layer is then dried and concentrated, and the product is purified by column chromatography.

Catalytic Cycle: Stille Coupling

Stille_Cycle cluster_1 Catalytic Cycle Pd(0)L2_Stille Pd(0)L₂ OxAdd_Stille Oxidative Addition Pd(0)L2_Stille->OxAdd_Stille Ar-X R-Pd(II)-X_L2_Stille R-Pd(II)(X)L₂ OxAdd_Stille->R-Pd(II)-X_L2_Stille Transmetalation_Stille Transmetalation R-Pd(II)-X_L2_Stille->Transmetalation_Stille R'-SnR''₃ R-Pd(II)-R'_L2_Stille R-Pd(II)(R')L₂ Transmetalation_Stille->R-Pd(II)-R'_L2_Stille RedElim_Stille Reductive Elimination R-Pd(II)-R'_L2_Stille->RedElim_Stille RedElim_Stille->Pd(0)L2_Stille Product_Stille R-R' RedElim_Stille->Product_Stille Sonogashira_Cycle cluster_2 Catalytic Cycle Pd(0)L2_Sono Pd(0)L₂ OxAdd_Sono Oxidative Addition Pd(0)L2_Sono->OxAdd_Sono Ar-X R-Pd(II)-X_L2_Sono R-Pd(II)(X)L₂ OxAdd_Sono->R-Pd(II)-X_L2_Sono Transmetalation_Sono Transmetalation R-Pd(II)-X_L2_Sono->Transmetalation_Sono R-Pd(II)-C≡CR'_L2_Sono R-Pd(II)(C≡CR')L₂ Transmetalation_Sono->R-Pd(II)-C≡CR'_L2_Sono RedElim_Sono Reductive Elimination R-Pd(II)-C≡CR'_L2_Sono->RedElim_Sono RedElim_Sono->Pd(0)L2_Sono Product_Sono R-C≡CR' RedElim_Sono->Product_Sono Cu-C≡CR' Cu-C≡CR' Cu-C≡CR'->Transmetalation_Sono Heck_Cycle cluster_3 Catalytic Cycle Pd(0)L2_Heck Pd(0)L₂ OxAdd_Heck Oxidative Addition Pd(0)L2_Heck->OxAdd_Heck Ar-X R-Pd(II)-X_L2_Heck R-Pd(II)(X)L₂ OxAdd_Heck->R-Pd(II)-X_L2_Heck Coordination Alkene Coordination R-Pd(II)-X_L2_Heck->Coordination Alkene Migratory_Insertion Migratory Insertion Coordination->Migratory_Insertion Beta_Hydride_Elim β-Hydride Elimination Migratory_Insertion->Beta_Hydride_Elim Beta_Hydride_Elim->Pd(0)L2_Heck + HX Product_Heck Substituted Alkene Beta_Hydride_Elim->Product_Heck Negishi_Cycle cluster_4 Catalytic Cycle M(0)L2_Negishi M(0)L₂ (M=Pd, Ni) OxAdd_Negishi Oxidative Addition M(0)L2_Negishi->OxAdd_Negishi Ar-X R-M(II)-X_L2_Negishi R-M(II)(X)L₂ OxAdd_Negishi->R-M(II)-X_L2_Negishi Transmetalation_Negishi Transmetalation R-M(II)-X_L2_Negishi->Transmetalation_Negishi R'-ZnX R-M(II)-R'_L2_Negishi R-M(II)(R')L₂ Transmetalation_Negishi->R-M(II)-R'_L2_Negishi RedElim_Negishi Reductive Elimination R-M(II)-R'_L2_Negishi->RedElim_Negishi RedElim_Negishi->M(0)L2_Negishi Product_Negishi R-R' RedElim_Negishi->Product_Negishi Buchwald_Hartwig_Cycle cluster_5 Catalytic Cycle Pd(0)L2_BH Pd(0)L₂ OxAdd_BH Oxidative Addition Pd(0)L2_BH->OxAdd_BH Ar-X R-Pd(II)-X_L2_BH R-Pd(II)(X)L₂ OxAdd_BH->R-Pd(II)-X_L2_BH Amine_Coord Amine Coordination R-Pd(II)-X_L2_BH->Amine_Coord HNR'R'' Deprotonation Deprotonation Amine_Coord->Deprotonation Base R-Pd(II)-NR'R''_L_BH R-Pd(II)(NR'R'')L Deprotonation->R-Pd(II)-NR'R''_L_BH RedElim_BH Reductive Elimination R-Pd(II)-NR'R''_L_BH->RedElim_BH RedElim_BH->Pd(0)L2_BH Product_BH R-NR'R'' RedElim_BH->Product_BH

Sources

A Comparative Guide to the Biological Activity of Compounds Synthesized from 2,3-Dibromo-5-methylthiophene

Author: BenchChem Technical Support Team. Date: February 2026

The thiophene ring is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of clinically significant molecules.[1][2] Its isosteric similarity to the benzene ring allows it to interact favorably with biological targets, while its unique electronic properties offer opportunities for nuanced molecular design. Among the vast array of thiophene building blocks, 2,3-Dibromo-5-methylthiophene stands out as a particularly versatile starting material. The differential reactivity of its halogenated positions (C2 and C3) and the influence of the C5-methyl group provide a robust platform for generating diverse chemical libraries.

This guide provides a comparative analysis of the biological activities of compounds derived from this scaffold. We will delve into the synthetic strategies that unlock its potential and present objective, data-driven comparisons of its derivatives in key therapeutic areas: antimicrobial, anticancer, and anti-inflammatory applications. The discussion is framed from the perspective of applied science, focusing on the causal relationships between chemical structure, synthetic methodology, and biological outcomes.

Synthetic Strategies: From Scaffold to Bioactive Candidate

The primary value of 2,3-Dibromo-5-methylthiophene lies in its capacity for selective functionalization, most notably through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a workhorse in this context, enabling the introduction of a wide array of aryl and heteroaryl substituents at the C2 and C5 positions, which often serve as key pharmacophoric elements.[3][4][5] The choice to employ a stepwise or a one-pot double coupling reaction is a critical experimental decision, dictated by the desired final structure and the relative reactivity of the bromine atoms and the chosen boronic acids. This strategic C-C bond formation is fundamental to exploring the structure-activity relationship (SAR) of the resulting compounds.

Below is a generalized workflow illustrating the synthetic utility of the starting material.

G cluster_products Diverse Functionalized Thiophenes A 2,3-Dibromo-5-methylthiophene B Suzuki Cross-Coupling (Arylboronic Acids, Pd Catalyst) A->B C Nucleophilic Aromatic Substitution (Amines, Thiols, etc.) A->C D Metal-Halogen Exchange (e.g., BuLi) followed by Electrophilic Quench A->D E 2-Aryl-3-bromo-5-methylthiophene B->E Mono-coupling F 2,3-Diaryl-5-methylthiophene B->F Double-coupling G 2-Amino/Thio-3-bromo-5-methylthiophene C->G H 2-Carboxy/Formyl-3-bromo-5-methylthiophene D->H

Caption: General synthetic pathways from 2,3-Dibromo-5-methylthiophene.

Comparative Analysis of Biological Activities

Antimicrobial Activity

Thiophene derivatives have emerged as a promising class of antimicrobial agents, often exhibiting activity against drug-resistant pathogens.[6] The derivatization of the 2,3-Dibromo-5-methylthiophene core allows for the fine-tuning of properties like lipophilicity and hydrogen bonding capacity, which are critical for penetrating bacterial membranes and interacting with molecular targets.

A notable strategy involves the condensation of acetylthiophene derivatives with various nucleophiles. For instance, derivatives incorporating iminothiophene and pyridine moieties have shown potent activity, in some cases exceeding that of standard antibiotics against challenging Gram-negative bacteria like Pseudomonas aeruginosa.[7][8]

Comparative Performance Data:

Compound ClassTest OrganismMIC (µg/mL)Reference CompoundMIC (µg/mL)Reference
Iminothiophene (Cpd 7)P. aeruginosa8Gentamicin16[7]
Pyridine-Thiophene (Cpd 8)E. coli15.6Ampicillin31.2[8]
Thiophene-Benzamide (Cpd 4)Col-R A. baumannii4-16--[6][9]
Spiro-indoline-oxadiazoleC. difficile2-4--[10]

Experimental Protocol: Broth Microdilution for MIC Determination [10]

This protocol is a self-validating system for determining the minimum inhibitory concentration (MIC) of a compound.

  • Preparation: A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Each well is inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (broth with inoculum, no compound) to ensure bacterial growth and a negative control (broth only) to confirm medium sterility. A well with a standard antibiotic (e.g., Gentamicin) is used for comparison.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring absorbance at 600 nm.

Anticancer Activity

The thiophene scaffold is a frequent feature in the design of novel anticancer agents.[11][12][13] Derivatives have been shown to target multiple hallmarks of cancer, including uncontrolled proliferation and inflammation. A key mechanism involves the dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are pivotal in the arachidonic acid metabolism pathway that is often dysregulated in cancer.[1][14]

The introduction of substituted phenyl rings, such as a trimethoxyphenyl group, can create biomimetics of known tubulin inhibitors like Combretastatin A-4 (CA-4), leading to potent cytotoxic effects against various cancer cell lines.[15]

G AA Arachidonic Acid COX COX-1 / COX-2 AA->COX LOX 5-LOX AA->LOX PGs Prostaglandins COX->PGs LTs Leukotrienes LOX->LTs Inflammation Inflammation & Carcinogenesis PGs->Inflammation LTs->Inflammation Thiophene 2,4-Disubstituted Thiophene Derivatives (e.g., Cpd 2g) Thiophene->COX Thiophene->LOX

Caption: Inhibition of the COX/LOX pathway by thiophene derivatives.[14]

Comparative Performance Data:

Compound ClassCancer Cell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)Reference
Phenyl-thiophene-carboxamide (2b)Hep3B (Liver)5.46--[15]
2,4-Disubstituted Thiophene (2g)HeLa (Cervical)Eloquent Activity--[14]
2-Bromo-5-(phenyl)thiophene (BMPT)Caco-2 (Colon)108.66--[16]
Pyrido[2,3-d]pyrimidine (Cpd 4)MCF-7 (Breast)0.57--[17]

Experimental Protocol: MTT Assay for Cytotoxicity [4][15]

This protocol provides a reliable method for assessing cell viability.

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a density of ~1 x 10⁴ cells/well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with serial dilutions of the test compounds for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are included.

  • MTT Addition: After incubation, the medium is replaced with a fresh medium containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. The cell viability is calculated as a percentage relative to the vehicle-treated control cells, and the IC₅₀ value is determined.

Anti-inflammatory Activity

Chronic inflammation is a driver of numerous diseases, and thiophene-based compounds are known to possess potent anti-inflammatory properties, with commercial drugs like Tinoridine and Tiaprofenic acid serving as key examples.[1][2] The mechanism often involves the inhibition of pro-inflammatory enzymes like COX and the reduction of pro-inflammatory cytokines such as TNF-α and IL-6.[1][18]

Structure-activity relationship studies have revealed that the presence of specific substituents, such as chloro or methyl groups on an anilino moiety at the C2 position of the thiophene ring, can significantly enhance anti-inflammatory activity, in some cases surpassing that of established NSAIDs like ibuprofen.[19]

Comparative Performance Data:

Compound ClassAssayActivity (% Inhibition)Reference CompoundActivity (% Inhibition)Reference
Tetrasubstituted Thiophene (4c)Carrageenan-induced paw edema (20 mg/kg)77%Ibuprofen (20 mg/kg)36%[19]
Thiophene with Morphine Ring (15)Carrageenan-induced paw edema (50 mg/kg)58.46%Indomethacin47.73%[1][20]
Thiophene with Chlorine/Methyl (16)Carrageenan-induced paw edema48.94%Diclofenac Sodium-[20]

Structure-Activity Relationship (SAR) Insights

The accumulated data allows for the formulation of key SAR principles for derivatives of the 2,3-disubstituted-5-methylthiophene scaffold.

G cluster_main SAR on 5-Methylthiophene Scaffold cluster_r2 Key Substituents at R² cluster_r3 Key Substituents at R³ Thiophene R2 Position 2 (R²) Anilino Anilino with EWG (e.g., -Cl) (↑ Anti-inflammatory) Pyridine Pyridine Side Chain (↑ Antimicrobial) Carboxamide Carboxamide Linker (↑ Anticancer) R3 Position 3 (R³) Aryl Aryl/Heteroaryl Groups (Modulates Potency & Selectivity) Imino Imino Groups (↑ Antimicrobial)

Caption: Key SAR findings for bioactive thiophene derivatives.

  • For Anti-inflammatory Activity: The presence of an anilino moiety at C2 substituted with an electron-withdrawing group like chlorine appears critical for high potency.[19]

  • For Antimicrobial Activity: Incorporating nitrogen-containing heterocycles (e.g., pyridine) or imine functionalities significantly boosts antibacterial and antifungal effects.[7][8]

  • For Anticancer Activity: A carboxamide linker at C2, combined with specific aryl groups that mimic known pharmacophores (like the trimethoxyphenyl moiety of CA-4), is a successful strategy for developing potent cytotoxic agents.[15]

Conclusion

2,3-Dibromo-5-methylthiophene is an exceptionally valuable and versatile scaffold for the synthesis of biologically active compounds. Through well-established synthetic methodologies like the Suzuki cross-coupling, it provides access to a vast chemical space. The derivatives synthesized from this starting material have demonstrated significant and often superior performance compared to standard drugs in antimicrobial, anticancer, and anti-inflammatory assays. The clear structure-activity relationships that emerge from comparative analysis empower medicinal chemists to rationally design next-generation therapeutic candidates. Future research should focus on optimizing the pharmacokinetic properties of the most potent leads and exploring their efficacy in more complex preclinical models.

References

  • Al-Abdullah, E. S., et al. (2016). Antimicrobial Activity of Some Novel Armed Thiophene Derivatives and Petra/Osiris/Molinspiration (POM) Analyses. MDPI. Available at: [Link]

  • Channabasava, et al. (n.d.). Anti-Cancer Activity of 2,4-Disubstituted Thiophene Derivatives: Dual Inhibitors of Lipoxygenase and Cyclooxygenase. PubMed. Available at: [Link]

  • de Oliveira, R. S., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. PMC. Available at: [Link]

  • García-Quintanilla, M., et al. (n.d.). Antibacterial activity of thiophene derivatives 4, 5 and 8 at different... ResearchGate. Available at: [Link]

  • Bhilare, N. V., et al. (2021). Diverse Thiophenes as Scaffolds in Anti-cancer Drug Development: A Concise Review. Mini Reviews in Medicinal Chemistry. Available at: [Link]

  • Archna, et al. (2020). Thiophene-based derivatives as anticancer agents: An overview on decade's work. Bioorganic chemistry. Available at: [Link]

  • Singh, S., et al. (n.d.). A Review on Anticancer Activities of Thiophene and Its Analogs. Bentham Science. Available at: [Link]

  • Al-Wabli, R. I., et al. (2024). Synthesis and Antimicrobial Activity of Thiophene-Based Heterocycles Derived from Thiophene-2-Carbohydrazide. Taylor & Francis Online. Available at: [Link]

  • Salehi, B., et al. (2024). Biological Activities of Thiophenes. Encyclopedia MDPI. Available at: [Link]

  • Kassab, A. E. H., et al. (2017). Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. PMC. Available at: [Link]

  • García-Quintanilla, M., et al. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. PMC. Available at: [Link]

  • de Oliveira, R. S., et al. (2021). Thiophene-Based Compounds. Encyclopedia MDPI. Available at: [Link]

  • Kumar, A., et al. (2008). Synthesis, anti-inflammatory, analgesic and antioxidant activities of some tetrasubstituted thiophenes. Taylor & Francis Online. Available at: [Link]

  • Hawash, M., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. PMC. Available at: [Link]

  • de Oliveira, R. S., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. ResearchGate. Available at: [Link]

  • Yılmaz, C., et al. (2022). A Thiophene Derivative, 2‐Bromo‐5‐(2‐(methylthio)phenyl)thiophene, Has Effective Anticancer Potential with Other Biological Properties. Scilit. Available at: [Link]

  • Rasool, N., et al. (2020). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene. TÜBİTAK Academic Journals. Available at: [Link]

  • Rasool, N., et al. (n.d.). Biological Diversity of Thiophene: A Review. ResearchGate. Available at: [Link]

  • Tantawy, E. S., et al. (2024). Synthesis of novel bioactive pyrido[2, 3-d] pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. Pure and Applied Chemistry. Available at: [Link]

  • Ikram, H. M., et al. (2015). Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. ResearchGate. Available at: [Link]

  • Tantawy, E. S., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Publishing. Available at: [Link]

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Safety Operating Guide

Personal Protective Equipment & Handling Guide: 2,3-Dibromo-5-methylthiophene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1]

2,3-Dibromo-5-methylthiophene is a dense, halogenated heteroaromatic intermediate commonly used in the synthesis of optoelectronic materials (OLEDs) and complex pharmaceuticals.

As a Senior Application Scientist, I must emphasize that the primary risks with this compound are not just immediate acute toxicity, but its lipophilicity and permeation potential . Brominated thiophenes are heavy organic liquids (or low-melting solids) that can rapidly penetrate standard laboratory gloves and biological membranes. They are often potent lachrymators and skin irritants.

Key Chemical Characteristics:

  • Physical State: Liquid or low-melting solid (isomer dependent, typically oil-like).

  • Density: High (~1.9 g/mL). Note: This high density impacts pipetting accuracy and increases the risk of drips.

  • Reactivity: Stable under standard conditions but incompatible with strong oxidizing agents and active metals (Lithium, Magnesium).

Risk Assessment & Hazard Identification

Before selecting PPE, we must define the hazard.[1] While specific GHS data can vary by vendor for this exact isomer, we treat it according to the "High-Hazard Halogenated Heterocycle" class protocol.

Hazard ClassGHS CodeDescriptionOperational Implication
Acute Toxicity H302 / H312Harmful if swallowed or in contact with skin.[2]Zero-skin-contact policy. Double-gloving is mandatory for synthesis scale.
Skin/Eye Irritation H315 / H319Causes skin irritation and serious eye irritation.[2][3]Face shield required for volumes >10 mL.
STOT - SE H335May cause respiratory irritation.[4][5]Fume hood use is non-negotiable.
Environmental H411Toxic to aquatic life with long-lasting effects.All waste must be segregated as Halogenated Organic .

PPE Selection Matrix

The following matrix is designed to prevent permeation. Standard thin nitrile exam gloves are insufficient for prolonged contact with brominated aromatics.

Protective Equipment Table
Body PartPrimary PPESecondary/Contextual PPETechnical Rationale
Hands (Splash) Nitrile (Double Layer) (Min thickness: 5 mil)Change immediately upon contamination.Nitrile provides fair splash protection but degrades quickly against halogenated organics.
Hands (Handling) Viton® or Silver Shield® (Laminate) Wear thin nitrile over laminate for dexterity.Halogenated thiophenes permeate nitrile/latex rapidly. Laminate offers >4hr breakthrough time.[6]
Eyes Chemical Splash Goggles (Indirect Vent)Face Shield (8-inch)Goggles seal against vapors; Face shield protects neck/skin from high-density splashes.
Respiratory Fume Hood (Sash at 18")Respirator (P100 + OV Cartridge) Use respirator only if working outside a hood (e.g., spill cleanup). OV = Organic Vapor.
Body Lab Coat (Nomex/Cotton) Chemical Apron (Rubber/Neoprene) Required during transfer of volumes >100 mL to prevent soak-through to clothes.
Glove Selection Logic (Graphviz)

The following diagram illustrates the decision-making process for glove selection based on the specific interaction type.

GloveSelection Start Task Definition Interaction Type of Interaction? Start->Interaction Splash Incidental Splash Risk (Pipetting, Weighing <1g) Interaction->Splash Low Volume Immersion Direct Contact/High Vol (Synthesis, Cleanup) Interaction->Immersion High Volume Nitrile Standard Nitrile (Double) Change every 15 mins Splash->Nitrile Laminate Silver Shield / Viton (Laminate Liner) Immersion->Laminate Dexterity Add Outer Nitrile Glove (For Grip/Dexterity) Laminate->Dexterity

Figure 1: Decision logic for glove selection. Note that for high-volume handling, laminate gloves are the only barrier effective against halogenated aromatic permeation.

Operational Protocols

Weighing & Transfer (The Critical Zone)

Most exposure events occur during the transfer of high-density liquids.

  • Preparation: Place a disposable absorbent mat (pig mat) in the fume hood.

  • Vessel Selection: Use conical vials or round-bottom flasks with standard taper joints . Avoid open beakers to minimize vapor release.

  • Pipetting:

    • Use a positive displacement pipette if available. The high density (approx 1.9 g/mL) of 2,3-Dibromo-5-methylthiophene will cause it to drip from standard air-displacement pipettes.

    • Technique: Aspirate slowly. Pause for 1 second before withdrawing the tip from the liquid to allow pressure equalization.

  • Decontamination: Immediately wipe the bottle threads with a Kimwipe dampened in acetone. Discard the Kimwipe into a solid hazardous waste container inside the hood.

Reaction Setup
  • Inert Atmosphere: Brominated thiophenes should be handled under Nitrogen or Argon to prevent moisture absorption, which can complicate subsequent coupling reactions (e.g., Suzuki or Stille couplings).

  • Temperature Control: If heating is required, use a silicone oil bath or heating block. Do not use water baths if the reaction involves water-sensitive reagents (e.g., n-BuLi) often used with this intermediate.

Emergency Response & Spill Management

Spill Response Workflow

SpillResponse Spill Spill Detected Assess Assess Volume Spill->Assess Minor Minor (<10 mL) In Fume Hood Assess->Minor Major Major (>10 mL) Or Outside Hood Assess->Major Absorb Absorb with Vermiculite or Pig Mats Minor->Absorb Evacuate Evacuate Area Call EHS Major->Evacuate Clean Clean Surface with Acetone -> Soap/Water Absorb->Clean Dispose Bag as Halogenated Chemical Waste Clean->Dispose

Figure 2: Immediate response protocol for spills. Note that spills outside the fume hood require immediate evacuation due to respiratory irritation risks.

First Aid
  • Eye Contact: Flush immediately with water for 15 minutes .[7][3] Hold eyelids open. The lipophilic nature makes this difficult to wash off; urgency is key.

  • Skin Contact: Wash with soap and water immediately.[7] Do not use alcohol/acetone on skin, as this may increase absorption of the brominated compound.

  • Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.

Disposal & Waste Management

Proper disposal is critical due to the halogenated nature of the compound. It cannot be incinerated in standard organic waste streams without specific scrubbers due to the formation of HBr and SOx.

Waste StreamLabeling RequirementContainer Type
Liquid Waste "Halogenated Organic Waste" Contains: 2,3-Dibromo-5-methylthiopheneHDPE or Glass Carboy (Amber)
Solid Waste "Contaminated Debris (Halogenated)" (Gloves, Kimwipes, Pipette tips)Double-bagged Polyethylene
Rinsate First rinse (Acetone) goes to Halogenated Waste .Do not pour down drain.[7]

Scientific Note on Disposal: Do not mix with "Non-Halogenated" solvents. The cost of disposal for halogenated waste is significantly higher, and mixing streams contaminates the cheaper non-halogenated stream, increasing facility costs and complicating recycling efforts.

References

  • PubChem. (n.d.). 2,5-Dibromo-3-methylthiophene (Isomer Analog Safety Data). National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • University of California, Berkeley. (2020). Glove Selection Guide for Chemical Resistance. EH&S. Retrieved October 26, 2023, from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.